molecular formula C10H7F3N2O B063983 N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide CAS No. 175277-96-0

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B063983
CAS No.: 175277-96-0
M. Wt: 228.17 g/mol
InChI Key: OBFBGHKUUCGSPC-UHFFFAOYSA-N
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Description

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . It is identified by the CAS Number 175277-96-0 . This compound is a solid with a melting point of 169ºC . Researchers should handle this material with appropriate precautions, as it is harmful by inhalation, in contact with skin, and if swallowed . It is essential to consult the relevant Material Safety Data Sheet (MSDS) for detailed handling and safety information prior to use. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c1-6(16)15-9-3-2-7(5-14)4-8(9)10(11,12)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFBGHKUUCGSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371566
Record name N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-96-0
Record name N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-96-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide: A Key Intermediate in Anti-androgen Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, a pivotal chemical intermediate in the synthesis of high-value pharmaceuticals. Primarily, this document will detail its critical role as a precursor to Bicalutamide, a widely prescribed non-steroidal anti-androgen for the treatment of prostate cancer. We will explore the compound's chemical properties, outline a detailed synthesis protocol, and discuss its subsequent conversion to the final active pharmaceutical ingredient (API). Furthermore, this guide will delve into the mechanism of action of Bicalutamide to provide a complete context for the importance of its synthetic intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical insights.

Introduction and Strategic Importance

This compound, also known by synonyms such as 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide, is a specialized organic compound.[1][2] While not an active pharmaceutical ingredient itself, its significance in the pharmaceutical industry is profound. It serves as a crucial building block in the multi-step synthesis of Bicalutamide (marketed as Casodex), a cornerstone therapy in the management of advanced prostate cancer.[3] Understanding the chemistry and handling of this intermediate is therefore essential for chemists and process developers involved in the production of this life-saving medication. The trifluoromethyl group and cyano moiety present in its structure are key features that contribute to the biological activity of the final drug product.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its synthesis, purification, and handling.

PropertyValueSource(s)
CAS Number 24522-30-3[1][2][4]
Molecular Formula C₁₀H₇F₃N₂O[1][2]
Molecular Weight 228.17 g/mol [1][2]
Appearance White to light yellow powder/crystal[1]
Melting Point 194 - 198 °C[1]
Purity ≥ 98% (GC)[1]
IUPAC Name 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide[2]

Synthesis of this compound

The synthesis of the title compound is a critical step that requires precise control of reaction conditions to ensure high yield and purity. The most common and efficient method involves the acylation of 4-amino-3-(trifluoromethyl)benzonitrile.

Synthetic Workflow

The synthesis is typically a single-step acylation reaction. The workflow is designed to be robust and scalable for industrial production.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Amino-3-(trifluoromethyl)benzonitrile C Acylation Reaction (Solvent, Reflux) A->C B Acylating Agent (e.g., 2-cyanoacetic anhydride) B->C D This compound C->D Purification (Crystallization)

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is based on established chemical literature for the acylation of an aromatic amine.

Materials:

  • 4-Amino-3-(trifluoromethyl)benzonitrile[5][6]

  • 2-Cyanoacetic anhydride (or a suitable alternative acylating agent)

  • Toluene (or another suitable aprotic solvent)

  • Standard laboratory glassware for reflux and crystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-(trifluoromethyl)benzonitrile in toluene.

  • Addition of Acylating Agent: To the stirred solution, add 2-cyanoacetic anhydride portion-wise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete consumption of the starting amine (typically monitored by TLC or HPLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.

  • Purification: Collect the crude product by filtration. Wash the filter cake with a small amount of cold solvent to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by standard analytical techniques (NMR, IR, Mass Spectrometry, and melting point) to confirm its identity and purity.

Role as a Precursor to Bicalutamide

The primary industrial application of this compound is as an advanced intermediate in the synthesis of Bicalutamide.[3] The synthesis proceeds through a series of transformations that build the final, complex structure of the drug.

Conversion to Bicalutamide

The conversion of this compound to Bicalutamide involves several key steps which are outlined in various patents.[3][7][8] A generalized pathway is as follows:

  • Reaction with an epoxide: The acetamide intermediate is reacted with an appropriate epoxide, such as methyl 2-methyl-oxirane-carboxylate, to introduce the hydroxy-methyl-propionamide side chain.[3]

  • Thiol addition: The resulting compound undergoes a ring-opening reaction with 4-fluorothiophenol.[3]

  • Oxidation: The sulfide intermediate is then oxidized to the corresponding sulfone, which is the final Bicalutamide molecule.[7][8][9]

Mechanism of Action of Bicalutamide

To fully appreciate the importance of this compound, it is crucial to understand the mechanism of action of the final drug, Bicalutamide.

Bicalutamide is a non-steroidal anti-androgen (NSAA).[10] It functions as a selective antagonist of the androgen receptor (AR).[11] In prostate cancer, the growth of cancer cells is often stimulated by androgens like testosterone and dihydrotestosterone (DHT).[12] Bicalutamide competitively binds to the androgen receptors in prostate cells, preventing the natural androgens from binding and activating them.[12][13] This blockade inhibits the translocation of the androgen receptor to the cell nucleus, thereby preventing the transcription of genes that are responsible for cell proliferation and survival.[13][14] This ultimately leads to a reduction in tumor growth.[13]

AndrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5-alpha reductase Testosterone->FiveAlphaReductase DHT DHT AR Androgen Receptor (AR) DHT->AR AR_DHT AR-DHT Complex AR->AR_DHT Bicalutamide Bicalutamide Bicalutamide->AR Blocks AR_DHT_nucleus AR-DHT Complex AR_DHT->AR_DHT_nucleus Translocation FiveAlphaReductase->DHT ARE Androgen Response Element (DNA) AR_DHT_nucleus->ARE Binds GeneTranscription Gene Transcription (Proliferation, Survival) ARE->GeneTranscription Activates

Sources

An In-Depth Technical Guide to 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide, a pivotal chemical intermediate in modern synthetic chemistry. With the CAS Number 24522-30-3, this compound, also known as Leflunomide Impurity H, is a critical building block in the synthesis of prominent pharmaceuticals, particularly immunomodulatory and anti-inflammatory agents. This document delves into its chemical structure, physicochemical properties, detailed synthesis protocols, and its significant applications in drug discovery, agrochemicals, and materials science. It is designed to be an essential resource for researchers and professionals in the chemical and pharmaceutical sciences, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction and Chemical Identity

2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a fluorinated organic compound characterized by the presence of a cyanoacetamide group attached to a trifluoromethyl-substituted phenyl ring.[1][2] The trifluoromethyl group (-CF3) is a key feature, imparting unique electronic properties and enhancing the lipophilicity and metabolic stability of molecules in which it is incorporated.[3][4] These characteristics make it a valuable synthon in medicinal chemistry.

Identified as a crucial intermediate in the synthesis of the disease-modifying antirheumatic drug (DMARD) Leflunomide and its active metabolite, Teriflunomide, this compound plays a significant role in the production of therapeutics targeting autoimmune diseases.[5][6][7] Its chemical structure is foundational to the mechanism of action of these drugs, which involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[8]

Key Identifiers:

  • IUPAC Name: 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide[9]

  • CAS Number: 24522-30-3[2]

  • Molecular Formula: C₁₀H₇F₃N₂O[9]

  • Molecular Weight: 228.17 g/mol [9]

  • Synonyms: Leflunomide Impurity H, Teriflunomide EP Impurity B, 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide, p-Acetotoluidide, 2-cyano-α,α,α-trifluoro-[5][9][10]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is essential for its handling, application in synthesis, and characterization.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Appearance White to light yellow powder/crystal[11]
Melting Point 194 - 198 °C[11][12]
Boiling Point (Predicted) 386.3 ± 42.0 °C[13]
Density (Predicted) 1.375 ± 0.06 g/cm³[13]
Solubility Slightly soluble in DMSO and Methanol[13]
Storage Temperature Room temperature, recommended 2-8 °C in a cool, dark place[11][12]

Note on Melting Point Discrepancy: While some sources report a lower melting point range of 145-147°C, the more frequently cited and likely more accurate range for the purified solid is 194-198°C.[11][12][13]

Spectroscopic Data:

While publicly available peer-reviewed spectral data is limited, comprehensive characterization data including ¹H-NMR, Mass Spectrometry (MS), HPLC, and IR spectroscopy are available from commercial suppliers upon request.[5][7][14] These data are crucial for confirming the identity and purity of the synthesized compound.

Synthesis and Purification

The synthesis of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a critical process for the production of several key pharmaceuticals. The most common and efficient method involves the acylation of 4-(trifluoromethyl)aniline with a cyanoacetic acid derivative.

Diagram 1: General Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 4-(Trifluoromethyl)aniline Product 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide Reactant1->Product Acylation (in the presence of a base) Reactant2 Cyanoacetic Acid Intermediate Cyanoacetyl Chloride (or other activated form) Reactant2->Intermediate Activation (e.g., SOCl₂, PCl₅) Intermediate->Product Acylation (in the presence of a base) Purification_Workflow Crude Crude Reaction Mixture Quench Quench with Water Crude->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Pure Pure Product Recrystallize->Pure

Caption: General workflow for the purification of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.

Mechanism of Action and Applications in Drug Discovery

The primary significance of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide in drug discovery lies in its role as a key precursor to Teriflunomide, the active metabolite of Leflunomide.

Diagram 3: Role in DHODH Inhibition Pathway

DHODH_Inhibition Intermediate 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide Teriflunomide Teriflunomide (Active Drug) Intermediate->Teriflunomide Synthetic Conversion DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes Lymphocyte Activated Lymphocyte Proliferation Pyrimidine->Lymphocyte Required for Autoimmune Autoimmune Response Lymphocyte->Autoimmune Mediates

Sources

Technical Guide: Definitive Molecular Weight Determination of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive methodology for the precise determination of the molecular weight of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, a key intermediate in pharmaceutical synthesis. We move beyond theoretical calculations to detail an empirical verification protocol using High-Resolution Mass Spectrometry (HRMS), establishing a self-validating system for researchers and drug development professionals. This document outlines the foundational principles of the compound, the causality behind the chosen analytical technique, a step-by-step experimental workflow, and the interpretation of results, ensuring the highest degree of scientific integrity and accuracy.

Introduction: The Criticality of Mass Accuracy in Pharmaceutical Intermediates

This compound (CAS No: 24522-30-3) is a pivotal chemical building block. It serves as a known metabolite of Teriflunomide and an impurity of Leflunomide, both significant immunomodulatory drugs[1][2]. In the rigorous landscape of drug development and manufacturing, the unambiguous confirmation of a compound's identity is paramount. The molecular weight is a fundamental physical property that serves as the primary identifier.

An imprecise or unverified molecular weight can lead to cascading errors in stoichiometry, yield calculations, and impurity profiling, ultimately compromising the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide, therefore, establishes an authoritative protocol for confirming the molecular weight of this compound not just as a theoretical value, but as an experimentally verified fact.

Compound Profile and Theoretical Mass

Before experimental verification, a complete theoretical profile of the target molecule must be established. This serves as the benchmark against which all empirical data will be validated.

Chemical Identity
  • Systematic Name: this compound

  • CAS Number: 24522-30-3[1][3]

  • Synonyms: Leflunomide impurity H, Teriflunomide metabolite (A813226)[1]

  • Molecular Formula: C₁₀H₇F₃N₂O[1][3]

Structural Elucidation

Caption: Chemical structure of this compound.

Theoretical Molecular Weight Calculation

The molecular weight can be expressed in two ways: the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotope of each element). For mass spectrometry, the monoisotopic mass is the more relevant value.

  • Average Molecular Weight: 228.17 g/mol .[1]

  • Monoisotopic Mass: This is calculated using the exact masses of the most abundant isotopes: ¹²C (12.000000 Da), ¹H (1.007825 Da), ¹⁴N (14.003074 Da), ¹⁶O (15.994915 Da), and ¹⁹F (18.998403 Da).[4]

For C₁₀H₇F₃N₂O : (10 * 12.000000) + (7 * 1.007825) + (3 * 18.998403) + (2 * 14.003074) + (1 * 15.994915) = 228.05104 Da [1]

This calculated monoisotopic mass is the precise target value for experimental verification.

Experimental Verification by High-Resolution Mass Spectrometry

To empirically confirm the molecular weight, High-Resolution Mass Spectrometry (HRMS) is the definitive analytical technique.[5] Its ability to measure mass-to-charge ratios (m/z) to several decimal places provides an unambiguous molecular formula, distinguishing the target compound from others with the same nominal mass.[4][6]

Principle of the Chosen Method: LC-ESI-HRMS

The chosen workflow combines Liquid Chromatography (LC) for sample introduction with Electrospray Ionization (ESI) and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Causality:

    • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[7][8] This is critical because it preserves the intact molecule, allowing for the detection of the molecular ion (typically as a protonated species, [M+H]⁺). This approach directly measures the mass of the parent molecule rather than its fragments.

    • High-Resolution Mass Analyzer: This component is essential for accuracy. While a standard mass spectrometer might measure the mass as 228, an HRMS instrument can measure it as 228.0510, providing a high degree of confidence in the elemental composition.[6][9]

Experimental Protocol: LC-ESI-HRMS Analysis

This protocol is a self-validating system, incorporating steps for calibration, blank analysis, and data verification to ensure trustworthiness.

1. Materials and Reagents:

  • This compound standard (≥98% purity)
  • LC-MS grade Acetonitrile (ACN)
  • LC-MS grade Methanol (MeOH)
  • LC-MS grade Water
  • LC-MS grade Formic Acid (FA)
  • Standard 2 mL LC-MS vials with septa

2. Instrument Calibration:

  • Prior to analysis, perform a routine calibration of the high-resolution mass spectrometer according to the manufacturer's specifications using a certified calibration solution. This ensures the mass accuracy of the instrument is within acceptable limits (typically < 5 ppm).

3. Sample Preparation:

  • Step 3.1 (Stock Solution): Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of Methanol to create a stock solution of 1 mg/mL.[10]
  • Step 3.2 (Working Solution): Perform a serial dilution. Take 100 µL of the stock solution and dilute it with 900 µL of 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid. This yields a working solution of 100 µg/mL.
  • Step 3.3 (Final Dilution): Take 100 µL of the working solution and dilute it with 900 µL of the same solvent mixture to achieve a final concentration of 10 µg/mL.[10] The presence of formic acid promotes protonation for positive-ion mode ESI.
  • Step 3.4 (Filtration & Transfer): Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[11] Transfer the filtrate to a 2 mL LC-MS vial.
  • Step 3.5 (Blank Preparation): Prepare a blank sample using only the 50:50 ACN:Water + 0.1% FA solvent mixture. This is crucial for identifying background noise and carryover.[12]

4. LC-MS System Configuration & Execution:

  • LC System: Standard C18 column.
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • MS Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Mass Analyzer Mode: High-Resolution Full Scan
  • Scan Range: 100 – 500 m/z
  • Execution Sequence: Run the blank sample first, followed by the analyte sample, and then another blank to ensure no carryover.[10]
Data Acquisition and Interpretation Workflow

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Isomeric Complexity

In the landscape of pharmaceutical research and development, precise molecular identification is paramount. The subject of this guide, N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, is a compound with significant potential as a building block in medicinal chemistry. However, a notable point of clarification is the existence of a closely related isomer, 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 24522-30-3), which is more frequently documented in commercial and chemical literature. This guide will focus on the title compound, This compound (CAS 175277-96-0) , while leveraging the available data on its more common isomer to illustrate key characterization principles. This approach is designed to provide researchers with a robust framework for the analysis of this specific molecule and other novel chemical entities where data may be sparse.

Molecular Identity and Core Properties

This compound is a substituted acetamide derivative. The presence of a trifluoromethyl group ortho to the amide linkage and a cyano group para to the amide introduces significant electronic and steric influences on the molecule's properties. These functional groups are of high interest in drug design for their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.

Table 1: Core Molecular Identifiers

PropertyValueSource
IUPAC Name This compound-
CAS Number 175277-96-0[1]
Molecular Formula C₁₀H₇F₃N₂O[1]
Molecular Weight 228.17 g/mol [2]
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)C#N)C(F)(F)F-

Thermal Properties: A Gateway to Stability and Purity

The thermal characteristics of a compound are fundamental to its handling, formulation, and stability assessment. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this evaluation.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

The melting point (Tₘ) is a critical indicator of purity. For crystalline solids, a sharp melting peak at a specific temperature is indicative of high purity, while impurities typically lead to a broadened and depressed melting range.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 220 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis: The onset temperature of the endothermic peak in the DSC thermogram is recorded as the melting point. The area under the peak corresponds to the heat of fusion (ΔHfus).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of Sample pan Seal in Aluminum Pan weigh->pan load Load Sample into DSC pan->load Transfer program Execute Thermal Program (10°C/min) load->program record Record Heat Flow vs. Temperature program->record thermogram Analyze DSC Thermogram record->thermogram Output melting_point Determine Onset (Melting Point) thermogram->melting_point

Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. This is vital for determining the maximum temperature for handling and storage.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic TGA pan.

  • Instrument Setup: Tare the balance and place the sample in the TGA furnace.

  • Thermal Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The onset temperature of mass loss in the TGA curve indicates the decomposition temperature (Td).

Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities. The "like dissolves like" principle suggests that this compound, with its polar amide and cyano groups and a large fluorinated aromatic component, will exhibit nuanced solubility. It is expected to have low solubility in water and higher solubility in polar organic solvents.

Table 2: Predicted and Observed Solubility

SolventPredicted SolubilityRationale
WaterLowThe large, hydrophobic trifluoromethylphenyl group outweighs the polarity of the amide and cyano functionalities.
MethanolSlightly SolubleThe polarity of methanol can interact with the amide and cyano groups, but the aromatic core limits high solubility.
AcetonitrileSolubleThe polarity and aprotic nature of acetonitrile are well-suited to dissolve the compound.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of disrupting the crystal lattice and solvating the molecule effectively.
Dichloromethane (DCM)SolubleThe moderate polarity of DCM can solvate the aromatic and trifluoromethyl portions of the molecule.
  • Sample Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the suspensions to pellet the undissolved solid.

  • Quantification: Carefully extract a known volume of the supernatant, dilute it appropriately, and analyze the concentration using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Solubility_Workflow start Add Excess Compound to Solvent agitate Agitate at 25°C for 24 hours start->agitate centrifuge Centrifuge to Separate Solid agitate->centrifuge supernatant Extract Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute hplc Analyze by HPLC dilute->hplc quantify Calculate Solubility (mg/mL) hplc->quantify

Caption: Shake-Flask Method for Solubility Determination.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques provide unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, the expected signals are:

    • A singlet for the acetyl methyl protons (CH₃).

    • Signals in the aromatic region for the three protons on the phenyl ring. The electron-withdrawing trifluoromethyl and cyano groups, along with the amide linkage, will cause these protons to appear as distinct, coupled signals.

    • A broad singlet for the amide proton (N-H), which may exchange with deuterium in deuterated solvents like DMSO-d₆.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

    • The carbonyl carbon (C=O) will appear significantly downfield.

    • The carbon of the cyano group (C≡N) will have a characteristic chemical shift in the 115-120 ppm region.

    • The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

    • Signals for the aromatic carbons and the acetyl methyl carbon will also be present in their respective expected regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300 - 3100
C≡N (Nitrile)Stretching2260 - 2220
C=O (Amide I)Stretching1680 - 1630
N-H (Amide II)Bending1640 - 1550
C-F (Trifluoromethyl)Stretching1350 - 1100
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 228. Characteristic fragmentation would likely involve the loss of the acetyl group and other fragments related to the stable aromatic core.

Concluding Remarks for the Research Professional

The comprehensive characterization of this compound requires a multi-faceted analytical approach. While a scarcity of published experimental data for this specific isomer (CAS 175277-96-0) necessitates a predictive and methodological focus, the protocols and expected outcomes detailed in this guide provide a robust framework for its empirical investigation. By systematically applying these techniques, researchers can confidently determine the physical characteristics that are essential for advancing its application in drug discovery and development.

References

  • Chem-Impex. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
  • PubChem. N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
  • PubChem. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
  • ChemBK. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methoxybenzamide.
  • Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. PubMed. [Link]

Sources

An In-depth Technical Guide to the Solubility of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Recognizing the critical role of solubility in drug discovery, formulation development, and chemical synthesis, this document synthesizes available data, addresses inconsistencies in reported physical properties, and provides robust methodologies for its empirical determination.

Introduction: The Critical Role of this compound in Chemical Synthesis

This compound (CAS Number: 24522-3-3) is a versatile building block in medicinal and agricultural chemistry.[1] Its structure, featuring a trifluoromethyl group, enhances its reactivity and is suggested to improve its solubility in various organic solvents.[1] This compound serves as a crucial intermediate in the development of anti-inflammatory and analgesic drugs.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the formulation of final active pharmaceutical ingredients (APIs).

This guide will delve into the physicochemical properties of this compound, with a special focus on its solubility. We will explore the theoretical basis for its solubility characteristics, address the significant discrepancies in reported physical data, and provide detailed, field-proven protocols for its accurate measurement.

Physicochemical Properties: A Complex Profile

A comprehensive understanding of a compound's physicochemical properties is the bedrock of its application in research and development. For this compound, some of these properties are well-established, while others present a more complex and, at times, contradictory picture.

Chemical Identity
PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 24522-3-3[2][3]
Molecular Formula C₁₀H₇F₃N₂O[2]
Molecular Weight 228.17 g/mol [2][3]
Appearance White to light yellow powder or crystal[1][4]
The Melting Point Conundrum: A Gateway to Understanding Solid-State Forms

One of the most critical and currently unresolved aspects of this compound's physical characterization is its melting point. Published data from various suppliers and databases show significant discrepancies, with reported ranges including:

  • 95-98 °C[5]

  • 145-147 °C[6]

  • 194-198 °C[1][4]

This wide variation strongly suggests the existence of either different polymorphic forms or significant variations in the purity of the samples analyzed. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has profound implications for a compound's solubility, dissolution rate, and bioavailability. Each polymorphic form will have a unique crystal lattice energy, leading to different melting points and solubilities.

Expert Insight: The significant energy differences required to break the crystal lattice of forms with such varied melting points underscore the critical need for solid-state characterization. Before any definitive solubility studies are undertaken, it is imperative to characterize the solid form of the material being used, for example, by X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Without this foundational knowledge, any generated solubility data will lack reproducibility and could be misleading for formulation development.

Solubility Profile: Qualitative and Quantitative Considerations

The solubility of this compound is a key parameter for its use in both synthesis and potential formulation. While quantitative data is scarce in publicly available literature, a qualitative understanding can be pieced together from various sources.

Qualitative Solubility
  • Aqueous Solubility: The compound is consistently reported to have low solubility in water.[5] This is expected given its predominantly non-polar aromatic structure.

  • Organic Solvent Solubility: It is described as being well-dissolved in organic solvents.[5] The presence of the trifluoromethyl group is noted to enhance its solubility in such solvents.[1]

  • Specific Organic Solvents: Some sources provide more specific, albeit still qualitative, information, stating it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[6]

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, as outlined in established pharmaceutical principles.[7][8] These include:

  • Solid-State Properties: As discussed, the crystalline form (polymorph) will have a significant impact on solubility. Amorphous forms are generally more soluble than their crystalline counterparts.

  • Solvent Properties: The polarity, pH, and presence of co-solvents or excipients in the solvent system will dictate the extent of dissolution.[7]

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.

  • pH: While the molecule does not have strongly acidic or basic groups, the amide functionality can exhibit very weak acidic properties at high pH. Therefore, significant pH changes could have a minor effect on solubility.

Experimental Determination of Solubility: A Rigorous Approach

Given the lack of quantitative solubility data and the ambiguity surrounding the compound's solid-state forms, a robust and well-documented experimental approach is essential. The following sections provide a detailed methodology based on best practices in the pharmaceutical industry, including guidelines from the United States Pharmacopeia (USP).[7][8][9][10][11]

The Gold Standard: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is the most reliable technique for determining the thermodynamic solubility of a compound.[9][10] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, at which point the concentration of the dissolved solute is measured.

Workflow for Equilibrium Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Solid Form Characterization (XRPD, DSC, TGA) B Add Excess Solid to Solvent in a Sealed Vial A->B Ensures known starting material C Prepare Triplicate Samples for Each Solvent B->C D Agitate at Constant Temperature (e.g., 25°C or 37°C) C->D E Monitor for Equilibrium (e.g., 24, 48, 72 hours) D->E Time-point sampling F Separate Solid and Liquid Phases (Centrifugation/Filtration) E->F Once equilibrium is confirmed G Quantify Solute Concentration (e.g., HPLC-UV) F->G H Analyze Residual Solid (Confirm Solid Form) F->H Verifies no form change I Final Solubility Value G->I Calculate Solubility (e.g., mg/mL)

Caption: Workflow for the equilibrium shake-flask solubility method.

Step-by-Step Protocol

Materials:

  • This compound (with characterized solid form)

  • Selected solvents (e.g., water, ethanol, acetone, dichloromethane, relevant buffers)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation:

    • Characterize the solid form of the this compound using techniques like XRPD and DSC.

    • Add an excess amount of the compound to a series of vials containing a known volume of the desired solvents. A good starting point is to add enough solid so that a significant amount remains undissolved at the end of the experiment.

    • Prepare each solvent condition in triplicate to ensure statistical validity.

  • Equilibration:

    • Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

    • Agitate the samples for a predetermined period. It is crucial to establish the time required to reach equilibrium. This should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[9]

  • Sample Analysis:

    • Once equilibrium is reached, remove the vials from the shaker and allow any undissolved solid to settle.

    • Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a chemically compatible syringe filter.

    • Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[12][13]

    • It is also good practice to recover and analyze the remaining solid to confirm that no change in the solid form occurred during the experiment.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of the dissolved compound.

Illustrative HPLC Method Parameters:

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A gradient may be necessary to ensure good peak shape and resolution. A typical starting point could be 95% A, ramping to 95% B over 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV-Vis scan of a standard solution.
Injection Volume 10 µL

Method Validation: The HPLC method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable results.

Conclusion and Future Directions

The solubility of this compound is a critical parameter for its effective use in pharmaceutical and agrochemical research and development. While qualitative data suggests low aqueous solubility and good solubility in organic solvents, a significant lack of quantitative data exists in the public domain.

The most pressing issue is the wide discrepancy in reported melting points, which strongly indicates the presence of multiple solid-state forms. Therefore, a thorough investigation into the polymorphism of this compound is a crucial first step for any future work.

This guide provides a robust framework for the systematic and accurate determination of the solubility of this compound. By following the detailed protocols outlined, researchers can generate reliable and reproducible solubility data that will be invaluable for process optimization, formulation development, and regulatory submissions. The application of these rigorous methodologies will ultimately lead to a more complete and scientifically sound understanding of this important chemical intermediate.

References

  • USP General Chapter <1236> Solubility Measurements. USP-NF. [Link]
  • United States Pharmacopeia (2024). General Chapter, 〈1236〉 Solubility Measurements. USP-NF.
  • World Health Organization.
  • ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023).
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter.
  • ECA Academy. USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022).
  • Glomme, A., et al. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-8.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).
  • Enamine. Shake-Flask Solubility Assay.
  • ChemicalBook. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • ChemBK. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • Chem-Impex. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • TCI Chemicals. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • MedchemExpress.com. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (Standard).
  • CymitQuimica. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • PubChem. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
  • Sigma-Aldrich. 2-CYANO-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE.
  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals.
  • BLDpharm. 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide.
  • PubChem. N-[4-(trifluoromethyl)phenyl]acetamide.
  • Asian Journal of Pharmaceutical Analysis.
  • Thermo Fisher Scientific. N1-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide, 95%.
  • TCI Chemicals. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | 24522-30-3.
  • Amerigo Scientific. N-[4-Cyano-2-(Trifluoromethoxy)Phenyl]Acetamide.
  • PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)

Sources

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Introduction

This compound is a member of the nonsteroidal antiandrogen (NSAA) class of compounds. These molecules are pivotal in the study of androgen-dependent signaling pathways and hold significant therapeutic potential for conditions such as prostate cancer.[1][2] Unlike steroidal antiandrogens, NSAAs like this compound typically act as pure antagonists without other hormonal activities, making them valuable tools for targeted research and drug development.[2][3] This guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the androgen receptor, the downstream consequences on signaling, and the experimental methodologies used to validate its activity.

Core Mechanism: Competitive Antagonism of the Androgen Receptor

The primary mechanism of action for this compound is its function as a competitive antagonist of the Androgen Receptor (AR). The AR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, which plays a crucial role in the development and function of male reproductive tissues and the progression of prostate cancer.[2][4]

The Canonical Androgen Receptor Signaling Pathway

In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of endogenous androgens, such as testosterone or its more potent metabolite dihydrotestosterone (DHT), to the AR's Ligand-Binding Domain (LBD) initiates a series of events:

  • A conformational change in the AR protein.

  • Dissociation from the HSPs.

  • Translocation of the AR-ligand complex into the nucleus.

  • Dimerization of AR molecules.

  • Binding of the AR dimer to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Recruitment of co-activator proteins and the general transcription machinery, leading to the expression of androgen-regulated genes like Prostate-Specific Antigen (PSA).[2][5][6]

Disruption of the Signaling Cascade by this compound

This compound exerts its effect by directly competing with endogenous androgens for binding to the LBD of the AR.[7] While it occupies the same binding pocket, its distinct chemical structure prevents the receptor from adopting the active conformation necessary for the recruitment of co-activators. This inhibitory action blocks the downstream signaling cascade, preventing the transcription of androgen-dependent genes.[8] The result is a blockade of androgenic signaling within the cell.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR AR-HSP (Inactive Receptor) DHT->AR Binds AR_DHT AR-DHT Complex (Active Conformation) AR->AR_DHT Conformational Change AR_Antagonist AR-Antagonist Complex (Inactive Conformation) AR->AR_Antagonist No Activational Change Antagonist This compound Antagonist->AR Competitively Binds AR_DHT_dimer AR-DHT Dimer AR_DHT->AR_DHT_dimer Nuclear Translocation & Dimerization ARE ARE (DNA) AR_Antagonist->ARE Translocation Blocked No Dimerization Gene Target Gene (e.g., PSA) ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein AR_DHT_dimer->ARE Binds

Caption: Androgen Receptor Signaling Pathway and its Inhibition.

Structure-Activity Relationship (SAR)

The antagonistic activity of this compound is dictated by its specific chemical structure, which is common among nonsteroidal "Bicalutamide-like" antagonists. Key structural features contribute to its binding affinity and inhibitory function:

  • Aromatic Rings: The phenyl rings engage in hydrophobic interactions and π-π stacking with residues within the AR's ligand-binding pocket, such as Trp-741.[7][9]

  • Trifluoromethyl and Cyano Groups: These electron-withdrawing groups are crucial for establishing strong interactions within the binding pocket and contribute to the compound's high affinity.[1][10] Studies on similar molecules have shown that these groups can effectively improve the anti-cancer properties of AR antagonists.[1][10]

  • Amide Linker: The acetamide moiety provides a scaffold and potential hydrogen bonding opportunities that stabilize the ligand-receptor complex in an antagonistic conformation.

Experimental Validation of Mechanism

The characterization of this compound as an AR antagonist relies on a suite of well-established in vitro assays.

Androgen Receptor Competitive Binding Assay

This assay quantifies the affinity of the compound for the androgen receptor. It measures the ability of this compound to displace a high-affinity radiolabeled androgen from the AR ligand-binding domain.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Reagents:

    • Assay Buffer: Tris-HCl buffer containing EDTA, glycerol, DTT, and sodium molybdate.[11]

    • AR Source: Recombinant human androgen receptor or cytosol isolated from rat prostate tissue.[12][13]

    • Radioligand: [³H]-R1881 (a synthetic high-affinity androgen) at a final concentration of ~1 nM.[11]

    • Test Compound: Serial dilutions of this compound in DMSO.

    • Controls: Unlabeled DHT or R1881 for non-specific binding and DMSO as a vehicle control.[11][12]

  • Assay Procedure:

    • In a 96-well plate, combine the AR source, [³H]-R1881, and varying concentrations of the test compound or controls.

    • Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[11]

  • Separation of Bound and Free Ligand:

    • Add a hydroxylapatite slurry to each well and incubate to bind the AR-ligand complexes.

    • Centrifuge the plate to pellet the hydroxylapatite.

    • Aspirate the supernatant containing the unbound radioligand.[11]

    • Alternatively, use a filter plate to separate the bound from the free ligand via vacuum filtration.[11]

  • Data Acquisition and Analysis:

    • Add scintillation cocktail to the pellets or filters and measure the radioactivity using a scintillation counter.

    • Plot the percentage of bound radioligand against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using non-linear regression analysis.

Data Presentation: Binding Affinity

CompoundTargetIC50 (nM)
Dihydrotestosterone (DHT)AR~2-5
R1881AR~1-2
This compoundARHypothetical Value

Note: The IC50 value would be experimentally determined.

AR-Mediated Transcriptional Reporter Assay

This cell-based functional assay measures the ability of the compound to inhibit androgen-induced gene expression. It utilizes a reporter gene (e.g., luciferase) under the control of AREs.

Experimental Protocol: Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as the human prostate cancer cell line PC3 (which is AR-negative) or LNCaP (which expresses a mutant AR).[6][14]

    • For PC3 cells, co-transfect with two plasmids: one expressing the full-length human AR and another containing a luciferase reporter gene driven by an ARE-containing promoter (e.g., from the PSA gene).[5][14][15]

    • Alternatively, use a stable cell line engineered to express both the AR and the ARE-luciferase reporter.[5][16]

  • Compound Treatment:

    • Plate the transfected or stable cells in a 96-well plate.

    • Treat the cells with a constant concentration of an AR agonist (e.g., 1 nM DHT) and serial dilutions of this compound.

    • Include controls: agonist alone (positive control), vehicle alone (negative control), and a known antagonist like Bicalutamide.

    • Incubate for 18-24 hours.[4]

  • Luciferase Activity Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate to the cell lysate.

    • Measure the luminescent signal using a luminometer. The light output is directly proportional to the level of AR transcriptional activity.[5][16]

  • Data Analysis:

    • Normalize the luciferase readings to cell viability if necessary (e.g., using an MTS assay).[15]

    • Plot the percentage of AR activity (relative to the agonist-only control) against the logarithm of the antagonist concentration to determine the IC50 for transcriptional inhibition.

cluster_workflow Luciferase Reporter Assay Workflow A 1. Plate AR-expressing reporter cells B 2. Treat with DHT (agonist) + serial dilutions of This compound A->B C 3. Incubate (18-24 hours) B->C D 4. Lyse Cells C->D E 5. Add Luciferase Substrate D->E F 6. Measure Luminescence E->F

Caption: Workflow for an AR Transcriptional Reporter Assay.

Data Presentation: Transcriptional Inhibition

TreatmentAgonist (DHT)AR Activity (% of Control)
Vehicle-0%
DHT (1 nM)+100%
DHT + 10 nM this compound+Hypothetical Value
DHT + 100 nM this compound+Hypothetical Value
DHT + 1000 nM this compound+Hypothetical Value

Note: Data would show a dose-dependent decrease in AR activity.

Conclusion

References

  • Human AR Reporter Assay Kit. (n.d.). Indigo Biosciences.
  • Araki, N., Ohno, K., Nakahara, T., et al. (2005). A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells. PubMed.
  • Wang, Y., Chen, S., & Zhu, W. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. New Journal of Chemistry.
  • Bohl, C. E., Miller, D. D., Chen, J., et al. (2005). Structural basis for accommodation of nonsteroidal ligands in the androgen receptor. PubMed.
  • Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Semantic Scholar.
  • Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. PubMed.
  • Wang, Y., Chen, S., & Zhu, W. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. ResearchGate.
  • Lillemo, K. H., Lome, M., Tesikova, M., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLOS One.
  • AR Luciferase Reporter MDA-MB-453 Stable Cell Line. (n.d.). Signosis.
  • Freyberger, A., & Schmuck, G. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. PubMed.
  • Ligand Competition Binding Assay for the Androgen Receptor. (2011). Springer Nature Experiments.
  • AR Binding Assay Fact Sheet. (n.d.). EPA.
  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. (2020). MDPI.
  • Myung, J. K., et al. (2013). An androgen receptor N-terminal domain antagonist for treating prostate cancer. SciSpace.
  • Ishioka, J., et al. (2009). Suppression of mutant androgen receptors by flutamide. PubMed.

Sources

The Evolving Landscape of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Therapeutic Promise

In the intricate world of medicinal chemistry, the N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide scaffold has emerged as a privileged structure, serving as a cornerstone for the development of a diverse array of biologically active compounds. The unique electronic properties conferred by the cyano and trifluoromethyl groups create a molecule with significant potential for interaction with various biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of derivatives based on this core structure, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into their roles as immunomodulators, anti-cancer agents, and selective androgen receptor modulators (SARMs), presenting a comprehensive overview of their mechanisms of action, supported by experimental data and established protocols.

I. The Immunomodulatory and Anti-inflammatory Frontier

One of the most significant applications of this compound derivatives lies in the realm of immunology, particularly as anti-inflammatory and immunomodulatory agents. The parent compound often serves as a key intermediate in the synthesis of prominent pharmaceuticals.[1]

A. Leflunomide and its Active Metabolite, Teriflunomide (A77 1726)

Leflunomide is a disease-modifying antirheumatic drug (DMARD) whose therapeutic effects are mediated by its active metabolite, A77 1726 (teriflunomide). Structurally, A77 1726 is N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxy-crotonic acid amide.[2] This metabolite exerts potent antiproliferative and anti-inflammatory actions.[2]

Mechanism of Action:

The primary mechanism of A77 1726 is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the proliferation of rapidly dividing cells, such as lymphocytes, which are key players in autoimmune diseases.

Beyond DHODH inhibition, A77 1726 has been shown to modulate the expression of cytokine receptors.[2] Specifically, it causes a dose-dependent reduction in the mRNA levels of the type A receptor for the pro-inflammatory cytokine interleukin-8 (IL-8-RA).[2] Conversely, it induces the gene expression of the receptor for the anti-inflammatory cytokine IL-10 (IL-10R) at both the mRNA and protein levels.[2] Furthermore, A77 1726 up-regulates the p53 gene, a negative cell cycle regulator, contributing to its antiproliferative effects.[2]

G cluster_drug A77 1726 (Teriflunomide) cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes A77_1726 A77 1726 DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibits IL8RA_mRNA IL-8 Receptor A mRNA A77_1726->IL8RA_mRNA Reduces IL10R_Expression IL-10 Receptor Expression A77_1726->IL10R_Expression Induces p53_Expression p53 Gene Expression A77_1726->p53_Expression Upregulates Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Lymphocyte_Proliferation Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Required for Antiproliferative Antiproliferative Effect Lymphocyte_Proliferation->Antiproliferative Anti_inflammatory Anti-inflammatory Effect IL8RA_mRNA->Anti_inflammatory IL10R_Expression->Anti_inflammatory p53_Expression->Antiproliferative

Caption: Mechanism of action of A77 1726.

Experimental Protocol: In Vitro Proliferation Assay

A standard method to assess the antiproliferative effects of compounds like A77 1726 is the 5-bromo-2'-deoxy-uridine (BrdU) incorporation assay.

Step-by-Step Methodology:

  • Cell Culture: Culture epidermal cells or lymphocytes in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with varying concentrations of A77 1726 (e.g., 5 µM to 100 µM) for 24 hours.[2]

  • BrdU Labeling: Add BrdU to the cell culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Incubate with a peroxidase-conjugated anti-BrdU antibody.

  • Substrate Reaction: Add a peroxidase substrate to develop a colorimetric reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

CompoundCell LineAssayEndpointResult
A77 1726Cultured Epidermal CellsBrdU IncorporationInhibition of ProliferationInhibition observed at concentrations >5 µM after 24 hours

II. Anticancer Applications

Derivatives of N-hetaryl-2-cyanoacetamide have demonstrated significant potential as anticancer agents.[3][4] These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines.[3]

A. N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide Derivatives

Studies on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have revealed their potent anticancer activities, particularly against prostate (PC3) and liver (HepG2) cancer cells.[3][4]

Mechanism of Action:

The anticancer effects of these derivatives are multifactorial and include the induction of apoptosis, and anti-metastatic and anti-angiogenic effects.[3][4]

  • Apoptosis Induction: These compounds have been shown to up-regulate caspases-3 and -9, key executioner and initiator caspases in the apoptotic pathway, respectively.[3][4]

  • Anti-Metastatic Activity: They inhibit the expression of matrix metalloproteinases-2 and -9 (MMP-2 and MMP-9), enzymes that are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.[3][4]

  • Anti-Angiogenic Effects: The expression of hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF) are also inhibited by these compounds.[3][4] HIF-1α is a key transcription factor that regulates cellular responses to hypoxia, including the up-regulation of VEGF, a potent pro-angiogenic factor.

G cluster_drug Cyanoacetamide Derivatives cluster_cellular_targets Cellular Targets cluster_biological_outcomes Biological Outcomes Drug N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives Caspases Caspase-3 & -9 Drug->Caspases Upregulates MMPs MMP-2 & -9 Drug->MMPs Inhibits HIF1a_VEGF HIF-1α & VEGF Drug->HIF1a_VEGF Inhibits Apoptosis Apoptosis Caspases->Apoptosis Metastasis Metastasis MMPs->Metastasis Angiogenesis Angiogenesis HIF1a_VEGF->Angiogenesis

Caption: Anticancer mechanisms of cyanoacetamide derivatives.

III. Selective Androgen Receptor Modulators (SARMs)

The this compound scaffold is also integral to the development of selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects.

A. (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

S-23 is a potent, nonsteroidal SARM that has been investigated for its potential use in hormonal male contraception.[5]

Biological Activity:

S-23 exhibits high binding affinity for the androgen receptor (AR) with an inhibitory constant (Ki) of 1.7 ± 0.2 nM and acts as a full agonist in vitro.[5] In animal models, S-23 has demonstrated tissue-selective effects. It has an anabolic effect on muscle and bone while having a suppressive effect on spermatogenesis.[5]

Experimental Data:

CompoundParameterValue
S-23Binding Affinity (Ki)1.7 ± 0.2 nM[5]
S-23ED50 (Prostate)0.43 mg/day[5]
S-23ED50 (Levator Ani Muscle)0.079 mg/day[5]

These data highlight the potency and tissue selectivity of S-23. The lower ED50 in the levator ani muscle (an indicator of anabolic activity) compared to the prostate (an indicator of androgenic activity in a reproductive tissue) underscores its SARM characteristics.

Experimental Protocol: Androgen Receptor Binding Assay

A competitive binding assay is used to determine the binding affinity of a compound to the androgen receptor.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare a source of androgen receptors, such as cytosolic extracts from rat prostate tissue or cells engineered to express the human androgen receptor.

  • Radioligand: Use a radiolabeled androgen, such as [3H]-mibolerone, as the tracer.

  • Competition: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., S-23).

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, often by filtration through glass fiber filters.

  • Quantification: Quantify the amount of radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

IV. Other Applications

The versatility of the this compound scaffold extends to other areas of research and development:

  • Insecticides: Phenylpyrazole-based derivatives incorporating this scaffold have been developed as insecticides.[6] These compounds act on the insect's central nervous system by blocking glutamate-gated chloride channels.[6]

  • P2X7 Antagonists: Cyanoguanidine-piperazine derivatives have been designed as potent antagonists of the P2X7 receptor, a target for the treatment of inflammatory and neuropathic pain.[7]

  • Topical Androgen Receptor Antagonists: Highly potent and selective topical androgen receptor antagonists have been developed for the treatment of androgenetic alopecia.[8]

V. Synthesis and Chemical Properties

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common method involves the reaction of a substituted aniline with a suitable acylating agent.[9] The presence of the trifluoromethyl group enhances the reactivity and solubility of these compounds in organic solvents, making them versatile building blocks in medicinal chemistry.[1]

Conclusion: A Scaffold with a Bright Future

The this compound core structure has proven to be a remarkably fruitful scaffold in drug discovery and development. From potent immunomodulators and anticancer agents to selective androgen receptor modulators, the derivatives of this versatile molecule have demonstrated a wide range of biological activities. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for future research in this exciting field.

References

  • PubChem. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • Chem-Impex International. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • Mertens, T., et al. (1998). Differential modulation of pro- and anti-inflammatory cytokine receptors by N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxy-crotonic acid amide (A77 1726), the physiologically active metabolite of the novel immunomodulator leflunomide. Biochemical Pharmacology, 55(9), 1523-1529.
  • Abdel-Wahab, B. F., et al. (2021). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. PubMed, 32(1), 101903.
  • Google Patents. Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • IUCr. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide.
  • Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-395.
  • ResearchGate. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
  • Morytko, M. J., et al. (2008). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2093-2096.
  • ResearchGate. Discovery of (2 S )- N -(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide as a Highly Potent and Selective Topical Androgen Receptor Antagonist for Androgenetic Alopecia Treatment.

Sources

The Strategic Imperative of the Trifluoromethyl Group in Acetamide-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Substitution

In the landscape of modern medicinal chemistry, the acetamide scaffold represents a cornerstone of molecular design, prized for its synthetic accessibility and its capacity for diverse biological interactions. However, the relentless pursuit of enhanced efficacy, selectivity, and pharmacokinetic robustness necessitates a deeper exploration of strategic molecular modifications. Among these, the incorporation of the trifluoromethyl (CF3) group stands out not merely as an incremental change, but as a transformative tactic. This guide provides an in-depth technical analysis of the multifaceted role of the trifluoromethyl group within acetamide compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind its profound impact on physicochemical properties, metabolic stability, and ultimately, biological activity.

The Trifluoromethyl Group: A Paradigm Shift in Physicochemical Properties of Acetamides

The introduction of a trifluoromethyl group into an acetamide-containing molecule fundamentally alters its electronic and steric landscape, with far-reaching consequences for its behavior in biological systems.

Modulation of Lipophilicity and Membrane Permeability

A primary and often-sought-after effect of trifluoromethylation is the enhancement of lipophilicity.[1][2] The CF3 group, with a Hansch-Fujita π constant of approximately +0.88, is significantly more lipophilic than a methyl group.[2] This increased lipophilicity can substantially improve a compound's ability to traverse cellular membranes, a critical factor for reaching intracellular targets.[1][2] However, it is a nuanced relationship; excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Therefore, the strategic placement of the CF3 group is paramount.

Inductive Effects and Altered Acidity/Basicity

The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, which propagates through the molecular framework.[1] In the context of an acetamide, this can have several important consequences:

  • Increased Acidity of N-H Protons: For secondary acetamides, the electron-withdrawing nature of a nearby CF3 group can increase the acidity of the amide proton, potentially influencing hydrogen bonding interactions with biological targets.

  • Decreased Basicity of Proximal Amines: If the acetamide is part of a larger molecule containing basic nitrogen atoms, the CF3 group can lower their pKa, which can be advantageous in reducing off-target effects or improving oral absorption.

Conformational Control and Stereochemical Implications

The trifluoromethyl group can exert significant control over the conformational preferences of acetamide derivatives. Due to its steric bulk, which is comparable to an isopropyl group, it can influence the rotational barriers around single bonds. In tertiary trifluoroacetamides, the CF3 group has been shown to influence the equilibrium between E- and Z-amide conformers.[3][4] NMR studies, including 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY), have been instrumental in elucidating these conformational preferences, revealing that through-space couplings between the fluorine atoms and nearby protons can dictate the dominant conformation.[3][4] This conformational locking can be a powerful tool in drug design, pre-organizing the molecule for optimal binding to its target.

G CF3 Trifluoromethyl Group Lipophilicity Increased Lipophilicity CF3->Lipophilicity Increases InductiveEffect Strong Inductive Effect CF3->InductiveEffect Exerts Conformation Conformational Restriction CF3->Conformation Induces MembranePermeability Enhanced Membrane Permeability Lipophilicity->MembranePermeability Improves TargetBinding Altered Target Binding MembranePermeability->TargetBinding Facilitates Acidity Modulated Acidity/Basicity InductiveEffect->Acidity Influences Acidity->TargetBinding Impacts Conformation->TargetBinding Optimizes

Caption: Physicochemical impact of the CF3 group on acetamides.

Enhancing Metabolic Stability: A Key Advantage of Trifluoromethylated Acetamides

One of the most compelling reasons for incorporating a trifluoromethyl group is to enhance a compound's metabolic stability.[5][6] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][2] This inherent strength makes the CF3 group highly resistant to oxidative metabolism, particularly by cytochrome P450 enzymes.[5]

Blocking Metabolic "Soft Spots"

In drug development, a common strategy is to replace a metabolically labile group, such as a methyl or methylene group, with a trifluoromethyl group. This "metabolic switching" can effectively block a major pathway of metabolic degradation, leading to:

  • Increased half-life (t½): A longer duration of action in the body.[5]

  • Improved bioavailability: A higher proportion of the administered dose reaches systemic circulation.

  • Reduced formation of potentially reactive metabolites.

A notable example of this principle is seen in the design of more stable histone deacetylase (HDAC) inhibitors. Trifluoromethyl ketones (TFMKs), while potent, are often rapidly metabolized. The introduction of an adjacent amide functionality to create trifluoropyruvamides (TFPAs) stabilizes the ketone hydrate, thereby preventing its metabolic reduction.[7]

G Acetamide Acetamide Compound Metabolically Labile Site (e.g., -CH3) CYP450 Cytochrome P450 Enzymes Acetamide:f1->CYP450 Metabolism Metabolites Metabolites (Inactive/Reactive) CYP450->Metabolites Produces TrifluoromethylatedAcetamide Trifluoromethylated Acetamide Metabolic Block (-CF3) TrifluoromethylatedAcetamide:f1->CYP450 Resists Metabolism IncreasedStability Increased Metabolic Stability TrifluoromethylatedAcetamide->IncreasedStability Leads to

Caption: Metabolic blocking by the trifluoromethyl group.

Impact on Biological Activity: A Case Study in Aryl Acetamides

The culmination of the aforementioned physicochemical and metabolic effects is a profound influence on the biological activity of trifluoromethylated acetamides. A compelling case study is the development of aryl acetamide triazolopyridazines as potent agents against Cryptosporidium.[8]

In this series, structure-activity relationship (SAR) studies revealed a remarkable role for fluorine. Replacing a methyl group with a trifluoromethyl group on the aryl acetamide moiety led to a significant increase in potency.[8]

CompoundR1R2EC50 (µM)Fold Improvement (vs. 11)
11 HH22-
22 CH3H12~2x
31 CF3H1.120x
61 CH3F0.3563x
52 CF3F0.07314x

Data synthesized from reference[8]

The data clearly demonstrates that the trifluoromethyl group is not merely a passive substituent. Its strong electron-withdrawing nature is preferred in this series, and it synergizes with other substituents, such as a fluorine atom at the 4-position, to achieve a dramatic increase in potency.[8] This highlights the importance of considering both steric and electronic effects when incorporating a CF3 group.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of research involving trifluoromethylated acetamides, robust and well-documented experimental protocols are essential. The following provides a generalized, yet detailed, methodology for a key step in the synthesis and a critical assay for evaluating these compounds.

Synthesis of an N-Aryl Trifluoromethyl-Acetamide

Objective: To synthesize an N-aryl trifluoromethyl-acetamide via amide coupling of a trifluoromethyl-substituted aniline with acetic anhydride.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in DCM.

  • Addition of Reagents: To the stirred solution, add pyridine (0.1 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure N-(3-(trifluoromethyl)phenyl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of a trifluoromethylated acetamide compound in liver microsomes.

Materials:

  • Test compound (trifluoromethylated acetamide)

  • Positive control (compound with known metabolic instability)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard) for quenching

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion: A Strategic Tool for Modern Drug Discovery

The trifluoromethyl group is far more than a simple bioisostere for a methyl group in the context of acetamide compounds. It is a powerful strategic tool that, when applied with a deep understanding of its physicochemical and metabolic consequences, can lead to compounds with superior drug-like properties. From enhancing membrane permeability and metabolic stability to dictating conformational preferences and directly contributing to target binding, the influence of the trifluoromethyl group is both profound and multifaceted. As drug discovery continues to evolve, the judicious application of this unique functional group to the versatile acetamide scaffold will undoubtedly continue to yield novel and impactful therapeutic agents.

References

  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Link]
  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings.
  • Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. PMC - NIH. [Link]
  • Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. MalariaWorld. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
  • Fluorine in drug discovery: Role, design and case studies. wehi.ac.uk. [Link]
  • Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH. [Link]
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595. PubChem. [Link]
  • Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
  • Examples of drugs bearing trifluoromethyl groups (highlighted in green)...
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. semanticscholar.org. [Link]
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • (PDF) Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation.
  • Trifluoroacetamide | C2H2F3NO | CID 67717. PubChem - NIH. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Consensus. [Link]

Sources

An In-depth Technical Guide to the Safety and Hazard Assessment of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for Novel Chemical Entities

In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel molecules whose biological activity is the subject of intense investigation, but whose toxicological profile remains uncharted. N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide (CAS No. 175277-96-0) is one such compound. While its structure is of interest, a thorough search of public safety and toxicology databases reveals a significant lack of empirical data.[1] This guide, therefore, deviates from a standard safety data sheet format. Instead, it serves as a comprehensive framework for risk assessment and safe handling of this and other poorly characterized substances.

As a matter of scientific integrity, it must be stated that no specific toxicological studies for this compound are publicly available. Therefore, this document is constructed on three pillars:

  • Structural Analogue Analysis: Examination of the known hazards of the isomeric compound, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS No. 24522-30-3), to infer potential, though not definitive, risks.

  • Functional Group Hazard Assessment: Deconstruction of the molecule into its key functional groups—a trifluoromethylated aromatic ring and an aromatic nitrile—to anticipate potential hazards based on established chemical toxicology principles.

  • A Proposed Framework for Safety Evaluation: A practical guide for researchers on how to approach the safety assessment of a novel chemical, from in silico prediction to establishing safe laboratory practices.

This whitepaper is designed to empower the research scientist with a robust methodology for risk mitigation in the face of the unknown, prioritizing safety and responsible innovation.

Part 1: Chemical Identity and Hazard Analysis by Analogy

Target Compound Identification
  • Chemical Name: this compound

  • CAS Number: 175277-96-0[1]

  • Molecular Formula: C₁₀H₇F₃N₂O

  • Molecular Weight: 228.17 g/mol

  • Structure:

    (Note: The cyano (CN) group is at position 4 and the trifluoromethyl (CF₃) group is at position 2 of the phenyl ring.)

Hazard Profile of a Structural Isomer: A Case Study

The closest structural analogue with available safety data is 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS No. 24522-30-3), where the positions of the cyano and trifluoromethyl groups are swapped. While metabolic pathways and steric effects will undoubtedly alter the toxicological profile, the data for this isomer provides the most rational starting point for hazard anticipation.

Table 1: GHS Classification for 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS: 24522-30-3)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazardCategory 3H412: Harmful to aquatic life with long lasting effects

Source: Aggregated data from multiple suppliers.[2][3][4]

Causality and Interpretation: The hazard profile of the isomer suggests that the molecule possesses moderate acute toxicity via multiple routes of exposure and is a notable irritant to the skin, eyes, and respiratory system. The presence of the trifluoromethyl and cyano groups on the aromatic ring likely contributes to this profile. The "harmful" classification (Category 4) indicates that a lethal dose is within a range that is plausible for accidental laboratory exposure, demanding stringent handling controls.

Part 2: A Framework for Safety Assessment of Novel Compounds

For a novel substance like this compound, a systematic approach to hazard evaluation is required. The following workflow is proposed as a best practice for research and development professionals.

In Silico Toxicological Prediction

Before synthesis or handling, computational methods should be employed to predict potential toxicities.[3][5] These in silico tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to compare the novel structure against databases of compounds with known toxicological endpoints.[2][6]

Key Predictive Endpoints:

  • Mutagenicity/Genotoxicity: (e.g., Ames test prediction)

  • Carcinogenicity:

  • Hepatotoxicity (DILI - Drug-Induced Liver Injury):

  • Cardiotoxicity (e.g., hERG inhibition):

  • Acute Toxicity (LD₅₀ prediction):

The goal is not to generate definitive data, but to identify potential red flags that will guide handling precautions and future experimental assays.

Proposed Experimental Safety Evaluation Workflow

Where a compound is prioritized for further development, a tiered experimental approach is necessary.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Preliminary In Vivo Assessment cluster_2 Phase 3: Further Characterization A Cytotoxicity Assays (e.g., HepG2, HEK293 cells) B Bacterial Reverse Mutation Assay (Ames Test) D Acute Toxicity Study (Rodent) (e.g., OECD 423/425) A->D If cytotoxicity is observed, proceed with caution C In Vitro Micronucleus Assay C->D If genotoxicity is indicated, re-evaluate project viability E Local Tolerability (Skin/Eye Irritation) F Repeat-Dose Toxicity Study (e.g., 28-day) D->F Based on acute toxicity, determine dose for repeat studies G Safety Pharmacology (Cardiovascular, CNS, Respiratory)

Caption: Proposed workflow for empirical safety testing of a novel chemical.

Expertise Behind the Workflow: This tiered approach is designed to maximize data generation while minimizing resource and animal use, consistent with the 3Rs (Replacement, Reduction, Refinement) principle.

  • Phase 1 (In Vitro): We begin with cell-based assays as they are rapid, cost-effective, and can quickly identify non-specific cytotoxicity or genotoxicity—major hurdles for any developmental compound.[7][8] An early positive Ames test is a significant red flag for carcinogenicity.

  • Phase 2 (In Vivo - Preliminary): If the in vitro profile is acceptable, a limited in vivo study establishes the acute toxic potential and dose-range finding. This is critical for designing subsequent, more complex studies.

  • Phase 3 (In Vivo - Characterization): Only compounds with a promising initial profile proceed to repeat-dose and safety pharmacology studies to understand the effects of longer-term exposure and impacts on vital organ systems.

Part 3: Safe Handling, Exposure Control, and Emergency Protocols

Given the lack of data, this compound must be handled as a Particularly Hazardous Substance (PHS) .[9] The following protocols are based on a conservative risk assessment assuming high potency and toxicity.

Hierarchy of Controls

Engineering controls are the most effective means of exposure prevention and should be prioritized over procedural methods or personal protective equipment (PPE).

Hierarchy Elimination Elimination Substitution Substitution Engineering Engineering Controls (Fume Hood, Glovebox) Administrative Administrative Controls (SOPs, Training, Designated Areas) PPE PPE (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls for mitigating chemical exposure.

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE.

Table 2: PPE Recommendations for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides splash protection. Inspect gloves prior to use. Change immediately if contaminated.
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles. Standard safety glasses are insufficient.
Skin/Body Protection Laboratory coat (fully buttoned), long pants, closed-toe shoesPrevents incidental skin contact. A chemically resistant apron is recommended for larger quantities.
Respiratory Protection Use within a certified chemical fume hood is mandatory.A respirator (e.g., N95 or higher) may be required for cleaning spills or if engineering controls fail. This requires a formal respiratory protection program.

Source: General best practices for handling unknown hazards.[10]

Handling and Storage Protocols

Step-by-Step Handling Procedure:

  • Designate an Area: All work with the compound should be performed in a designated area within a certified chemical fume hood.

  • Pre-use Check: Ensure all necessary PPE is available and in good condition. Verify fume hood is functioning correctly.

  • Weighing: Weigh solid material within the fume hood. Use a disposable weigh boat or tare a container directly to minimize transfer.

  • Solution Preparation: Add solvent to the solid slowly to avoid aerosolization. Keep containers capped when not in use.

  • Post-use Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated waste as hazardous.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • The label must include the chemical name, CAS number, and a "Hazard Unknown" warning pictogram.

  • Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents).

  • Use secondary containment to prevent spills.

First-Aid and Emergency Procedures

Table 3: Emergency First-Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Source: Standard first-aid for chemical exposure.[4]

Spill Response:

  • Minor Spill (inside fume hood): Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Place in a sealed container for hazardous waste disposal. Decontaminate the area.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert others and your supervisor. Prevent entry. Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.[10]

Conclusion

The responsible development of novel chemical entities demands a proactive and conservative approach to safety. In the absence of empirical data for this compound, this guide establishes a framework for risk mitigation. By analyzing its structural components, learning from its isomers, and adhering to rigorous safe handling protocols for uncharacterized substances, researchers can operate with a heightened level of safety. The principles and workflows outlined herein are intended to be broadly applicable, fostering a culture where scientific advancement and personnel safety are inextricably linked.

References

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). RSC Publishing. [Link]
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). PMC. [Link]
  • In Silico Toxicity Prediction. PozeSCAF. [Link]
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (2017). Frontiers in Chemistry. [Link]
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. PubChem. [Link]
  • In silico toxicology: computational methods for the prediction of chemical toxicity. (2018).
  • The Trifluoromethyl Group in Medical Chemistry. (2011). Chemical Reviews. [Link]
  • NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. (2021). YouTube. [Link]
  • The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Altern
  • Newly Synthesized Chemical Hazard Information. Office of Clinical and Research Safety. [Link]
  • Cell-Based Chemical Safety Assessment and Therapeutic Discovery Using Array-Based Sensors. (2022). PMC - NIH. [Link]
  • Synthesis of Aromatic Nitriles Using Nonmetallic Cyano-Group Sources. (2012).
  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno. [Link]
  • Synthesis of Aromatic Nitriles Using Nonmetallic Cyano‐Group Sources. (2012).
  • Can aromatic rings be cyanated using cyanide as a nucleophile? (2018). Chemistry Stack Exchange. [Link]
  • Cyanide and the Nitrile Functional Group. (2013).
  • Nitriles: an attractive approach to the development of covalent inhibitors. (2023). RSC Medicinal Chemistry. [Link]

Sources

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety and Handling of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Abstract

This compound is a fluorinated aromatic amide of significant interest to the pharmaceutical and life sciences sectors. Its unique molecular architecture, featuring cyano and trifluoromethyl groups, makes it a valuable and versatile building block in medicinal chemistry. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth material safety data, field-proven handling protocols, and an exploration of its applications. By synthesizing information from material safety data sheets (MSDS) and relevant chemical literature, this document explains not only the necessary safety precautions but also the scientific rationale behind them, ensuring a culture of safety and informed practice in the laboratory.

Chemical Identity and Physicochemical Properties

This compound, with the CAS Number 175277-69-1, is a specialized organic compound. The presence of a trifluoromethyl (-CF3) group is a key feature in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The cyano (-CN) group, a potent electron-withdrawing group, further modulates the electronic properties of the phenyl ring, making this compound a reactive and useful intermediate for constructing more complex molecular entities.

cluster_molecule This compound node_structure G A This compound (Key Building Block) B Chemical Synthesis (Further Elaboration) A->B undergoes C DHODH Inhibitors (e.g., Teriflunomide) B->C yields D Therapeutic Application (Autoimmune Diseases) C->D used for

Caption: Synthetic utility as a pharmaceutical intermediate.

A Scaffold for Bioactive Molecules

While this specific isomer is linked to DHODH inhibitors, the broader 4-cyano-trifluoromethyl-phenyl scaffold is fundamental to other important drugs. For instance, a closely related isomer is a key precursor in the synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer. [1][2]This underscores the importance of this chemical class in medicinal chemistry, where slight positional changes of the functional groups can redirect the molecule's synthetic pathway and ultimate therapeutic target.

Comprehensive Hazard Assessment

A thorough understanding of the hazards associated with this compound is paramount for its safe use. The following information is synthesized from Globally Harmonized System (GHS) classifications provided by chemical suppliers and safety databases.

GHS Hazard Identification
PictogramSignal WordHazard Statements
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Warning H302: Harmful if swallowed. [3][4]H315: Causes skin irritation. [5][6]H319: Causes serious eye irritation. [5][6]H335: May cause respiratory irritation. [6]
No PictogramWarning H412: Harmful to aquatic life with long lasting effects. [4]
Toxicological Profile
  • Acute Toxicity: The compound is classified as harmful upon ingestion, skin contact, or inhalation. [3][7]The trifluoromethyl and cyano groups can interfere with biological processes if systemic exposure occurs.

  • Irritation: Direct contact with the solid powder or its solutions can cause significant irritation to the skin and eyes. [6]Inhalation of dust may lead to irritation of the respiratory tract. [6][8]The causality stems from its nature as a fine chemical powder that can physically abrade tissues and potentially react with moisture on mucosal surfaces.

Field-Proven Protocols for Safe Handling and Emergency Response

Adherence to a strict, self-validating protocol is essential for mitigating the risks identified above. The following procedures represent best practices for laboratory settings.

Standard Operating Procedure for Laboratory Handling

This workflow is designed to minimize exposure at every stage of the handling process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A 1. Review MSDS & Assess Risks B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Fume Hood & Verify Airflow B->C D 4. Weigh Compound (Inside Fume Hood) C->D E 5. Perform Experiment (Keep Container Closed) D->E F 6. Decontaminate Glassware & Work Surfaces E->F G 7. Dispose of Waste (In Labeled Container) F->G H 8. Remove PPE & Wash Hands G->H

Caption: Safe handling workflow from preparation to cleanup.

Step-by-Step Methodology:

  • Engineering Controls: All manipulations, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust. [6][9]2. Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles conforming to EN 166 (EU) or NIOSH (US), and a buttoned lab coat at all times. [10]3. Handling: Avoid generating dust. Use appropriate tools (e.g., spatulas) for transfers. Keep the container tightly closed when not in use. [8][9]Do not eat, drink, or smoke in the work area. [7]4. Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. [11][12]The recommended storage temperature is often between 2-8 °C. [13]

Emergency First-Aid Measures

Immediate and appropriate action is critical in the event of an exposure.

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell. [7][6][8]* If on Skin: Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice. [6][14]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [6][14]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. [7][9]

Accidental Release and Firefighting Measures
  • Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. [6]Ensure adequate ventilation.

  • Firefighting: Use water spray, carbon dioxide (CO2), dry chemical powder, or an appropriate foam to extinguish a fire. [9]Firefighters should wear self-contained breathing apparatus and full protective gear. Thermal decomposition may produce hazardous gases, including carbon monoxide, nitrogen oxides, and hydrogen fluoride. [12]

Disposal Considerations

Waste material must be treated as hazardous. Dispose of the substance and any contaminated packaging in accordance with all applicable local, state, and federal regulations. [7]Do not allow the chemical to enter drains or waterways, given its potential harm to aquatic life. [4]

References

  • Mechanistic studies on the synthesis of bicalutamide. Organic & Biomolecular Chemistry (RSC Publishing).
  • 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. ChemicalBook.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Chem-Impex.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. ChemBK.
  • A kind of preparation method of Bicalutamide intermediate. Google Patents (CN106748884A).
  • Preparation method of bicalutamide intermediate. Google Patents (CN106748884B).
  • 2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide. Smolecule.
  • Synthesis of (R)-bicalutamide derivatives. ResearchGate.
  • Bicalutamide. Wikipedia.
  • 4-cyano-2-(trifluoromethyl)acetanilide. Chemical Supplier.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. PubChem.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide Safety Data Sheet. CymitQuimica.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. TCI Chemicals.
  • Safety Data Sheet. AK Scientific, Inc..
  • Safety Data Sheet. Sigma-Aldrich.
  • Safety Data Sheet. Fisher Scientific.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. TCI Chemicals.
  • 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide synthesis. ChemicalBook.
  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide Safety Data Sheets. Echemi.
  • Safety Data Sheet - Acetanilide. Fisher Scientific.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]-acetamide CAS NO.24522-30-3. Chemical Supplier.
  • Safety Data Sheet. Thermo Fisher Scientific.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. LGC Standards.
  • Material Safety Data Sheet - Acid Blue 45. Cole-Parmer.

Sources

The Unseen Scaffolding: A Technical Guide to N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, a Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, a critical intermediate in the synthesis of several key pharmaceutical compounds. While not a therapeutic agent itself, its strategic importance lies in its role as a versatile building block, particularly in the development of non-steroidal antiandrogens like Bicalutamide. This document moves beyond a simple recitation of facts to offer a detailed narrative on the synthesis, characterization, and mechanistic underpinnings of this compound. We will delve into the causality behind the experimental choices, present self-validating protocols, and provide a comprehensive look at its role in the broader context of medicinal chemistry.

Introduction: The Significance of a Versatile Intermediate

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with a series of crucial, often unsung, chemical intermediates. This compound is a prime example of such a pivotal molecule. Its discovery and development are intrinsically linked to the quest for potent and specific therapeutic agents.

The unique arrangement of a cyano group and a trifluoromethyl group on the phenyl ring imparts specific electronic properties that make it an ideal precursor for creating complex molecular architectures.[1][2] The trifluoromethyl group, in particular, is a bioisostere often employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.[3] This guide will illuminate the core scientific principles that make this compound an indispensable tool for the modern medicinal chemist.

Synthesis and Mechanism: A Tale of Nucleophilic Acyl Substitution

The primary route to this compound involves the N-acylation of 4-amino-2-(trifluoromethyl)benzonitrile. This reaction is a classic example of nucleophilic acyl substitution.

The Causality Behind the Choice of Reagents

The selection of 4-amino-2-(trifluoromethyl)benzonitrile as the starting material is strategic. The amino group provides a nucleophilic site for the acylation reaction. The trifluoromethyl and cyano groups are electron-withdrawing, which can decrease the nucleophilicity of the amino group to some extent, but also play a crucial role in the biological activity of the final drug product.[4]

Chloroacetyl chloride is a common and highly reactive acylating agent, making it an efficient choice for this transformation.[1] The presence of the α-chloro group in the resulting N-chloroacetylated product can also serve as a handle for further synthetic modifications.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-amino-2-(trifluoromethyl)benzonitrile attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (in this case, a chloride ion) to form the stable amide bond.[5][6]

Bicalutamide_Synthesis_Overview Start 4-amino-2-(trifluoromethyl)benzonitrile Intermediate1 This compound Start->Intermediate1 Acylation Intermediate2 N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide Intermediate1->Intermediate2 Further Modification Intermediate3 Thioether Intermediate Intermediate2->Intermediate3 Thiol Addition FinalProduct Bicalutamide Intermediate3->FinalProduct Oxidation

Sources

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Initial Investigation of Cyanophenyl Acetamide Derivatives

Cyanophenyl acetamide derivatives represent a class of organic compounds characterized by a central acetamide linker connecting a cyanophenyl ring to another variable moiety. This structural motif has garnered significant attention in medicinal chemistry and drug discovery due to its remarkable versatility as a pharmacophore. The inherent chemical properties of the cyano and acetamide groups allow these molecules to engage in a wide range of biological interactions, leading to a broad spectrum of activities.[1][2] Researchers have successfully developed derivatives exhibiting potent anti-inflammatory, anticancer, antioxidant, and even insecticidal properties.[3][4][5][6]

The core appeal of this scaffold lies in its synthetic tractability and the potential for extensive structure-activity relationship (SAR) studies. By strategically modifying the substituents on the phenyl ring or the terminal group attached to the acetamide nitrogen, chemists can fine-tune the compound's pharmacokinetic and pharmacodynamic properties to optimize efficacy and selectivity for a specific biological target.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals embarking on the initial investigation of novel cyanophenyl acetamide derivatives. It provides a logical, field-proven framework that moves from rational synthesis and rigorous characterization to a tiered approach for initial biological screening and preliminary mechanistic evaluation. The methodologies described herein are designed to be self-validating, ensuring that the data generated is robust, reproducible, and provides a solid foundation for subsequent lead optimization and preclinical development.

Chapter 1: Synthesis and Characterization — The Foundation of Discovery

The journey of any new chemical entity begins with its creation. For cyanophenyl acetamide derivatives, the synthetic routes are generally well-established and adaptable, allowing for the generation of diverse chemical libraries. The primary goal is not just to synthesize the target molecule but to do so in a way that ensures high purity, which is critical for obtaining reliable biological data.

Rationale for Synthesis: A Tale of Two Moieties

The cyanophenyl acetamide core is more than just a linker; it is an active participant in molecular recognition. The cyano group can act as a hydrogen bond acceptor, while the acetamide moiety provides both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). This dual nature allows for complex interactions with protein active sites.[7] The strategic placement of the cyano group (ortho, meta, or para) significantly influences the molecule's geometry and electronic properties, which in turn affects its biological activity.[8][9][10][11] The initial synthetic design should be informed by the intended biological target, leveraging existing knowledge of similar scaffolds to guide the choice of substituents.

A General Synthetic Pathway: Amidation

One of the most common and reliable methods for synthesizing these derivatives is the amidation of a corresponding cyanophenylacetic acid with a desired amine.[7][12][13] This reaction forms the stable amide bond that is central to the compound's structure.

Experimental Protocol 1: General Synthesis of a N-substituted-2-(cyanophenyl)acetamide

Causality Behind Choices: This protocol utilizes a standard carbodiimide coupling method (EDC/HOBt), which is widely employed for its mild reaction conditions and high efficiency in forming amide bonds. Acetonitrile is chosen as the solvent for its ability to dissolve a wide range of organic reactants and its relatively high boiling point, which allows for moderate heating if required to drive the reaction to completion. The 24-hour reaction time at room temperature is typically sufficient for the coupling to proceed, minimizing the risk of side reactions or degradation of sensitive functional groups.

Methodology:

  • Reactant Preparation: In a dry 50 mL round-bottom flask, dissolve the selected cyanophenylacetic acid derivative (1.0 mmol) in 20 mL of anhydrous acetonitrile.

  • Activator Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 mmol) and Hydroxybenzotriazole (HOBt) (1.2 mmol) to the solution.

  • Activation Step: Stir the mixture at room temperature for 30 minutes. This allows for the formation of the active HOBt-ester intermediate, which will readily react with the amine.

  • Amine Addition: Add the desired primary or secondary amine (1.0 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, remove the acetonitrile under reduced pressure.

    • Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure cyanophenyl acetamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

Visualization: The Path from Reagents to Pure Compound

The following workflow illustrates the key stages in the synthesis and purification of a novel cyanophenyl acetamide derivative.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis & Validation reagents Cyanophenylacetic Acid + Amine + Coupling Agents reaction Amide Bond Formation (24h, Room Temp) reagents->reaction Activation workup Solvent Evaporation & Liquid-Liquid Extraction reaction->workup purification Column Chromatography workup->purification Crude Product characterization Structural Confirmation (NMR, HRMS) purification->characterization Purified Product final_product Pure Compound (>95%) characterization->final_product G cluster_primary Primary Screening (Broad Activity) cluster_secondary Secondary Screening (Target-Specific) start Pure Cyanophenyl Acetamide Derivative cytotoxicity General Cytotoxicity Assay (e.g., MTT Assay) Against Cancer Cell Panel start->cytotoxicity decision Is derivative active in primary screen? cytotoxicity->decision cox_assay COX-1/COX-2 Enzyme Inhibition Assay elucidation Mechanism of Action Elucidation cox_assay->elucidation apoptosis_assay Apoptosis Induction Assay (e.g., Caspase-3 Activity) apoptosis_assay->elucidation antioxidant_assay Antioxidant Capacity (e.g., ABTS Assay) antioxidant_assay->elucidation decision->cox_assay Yes (Active) decision->apoptosis_assay Yes (Active) decision->antioxidant_assay Yes (Active) inactive Inactive: Synthesize New Analogs or Terminate decision->inactive No (Inactive)

Caption: Tiered workflow for initial biological screening.

Primary Screening: General Cytotoxicity Assessment

For derivatives designed with anticancer potential, the first step is to determine if they are cytotoxic to cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [14]

Experimental Protocol 2: MTT Assay for General Cytotoxicity

Causality Behind Choices: A panel of cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, PC3 for prostate cancer) is used to identify potential tissue-specific activity. [3][14]A logarithmic dose range is chosen to accurately determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited. DMSO is used as the vehicle control as it is the solvent for the compounds and its effect on cell viability must be accounted for.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: IC₅₀ Values

The results of the cytotoxicity screening are best summarized in a table for easy comparison.

Compound IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. HepG2 IC₅₀ (µM) vs. PC3
Derivative X-15.2 ± 0.48.1 ± 0.712.5 ± 1.1
Derivative X-2> 100> 100> 100
Doxorubicin (Control)0.8 ± 0.11.1 ± 0.20.9 ± 0.1
Secondary Screening: Probing the Mechanism

If a derivative shows promising activity in the primary screen, the next step is to investigate its potential mechanism of action. This is often guided by the compound's structural similarity to known drugs.

Example Pathway 1: Investigation as a Potential COX-2 Inhibitor

Many acetamide-containing compounds are known to be anti-inflammatory agents that selectively inhibit cyclooxygenase-2 (COX-2). [4][15]This is a desirable property as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Visualization: The COX Pathway

G membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 homeostasis Gastric Mucosa Protection, Platelet Aggregation cox1->homeostasis cox2->pgh2 inflammation Inflammation, Pain, Fever cox2->inflammation pgs Prostaglandins (PGE2, etc.) pgh2->pgs pgs->homeostasis pgs->inflammation

Caption: The arachidonic acid cascade via COX-1 and COX-2.

Experimental Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

Causality Behind Choices: This protocol uses a commercially available colorimetric assay kit, which provides a standardized and reliable method for measuring the peroxidase activity of COX enzymes. Running the assays for COX-1 and COX-2 in parallel is essential to determine the compound's selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2), which is a critical parameter for potential anti-inflammatory drugs.

Methodology:

  • Reagent Preparation: Prepare all reagents as specified by the commercial COX inhibitor screening assay kit.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compound (or a known inhibitor like Celecoxib as a positive control) to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor binding.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Colorimetric Development: The reaction produces PGG₂, which is then reduced, and the peroxidase activity is measured by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm over several minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ values for both COX-1 and COX-2.

Example Pathway 2: Investigation as a Potential Apoptosis Inducer

If a compound shows potent cytotoxicity against cancer cells, a key question is whether it is inducing apoptosis (programmed cell death), a desirable outcome for an anticancer agent. A hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases, with caspase-3 being a central executioner. [3]

Visualization: Simplified Apoptosis Pathway

G stimulus Pro-Apoptotic Stimulus (e.g., Test Compound) initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator executioner Executioner Caspase-3 (Inactive) initiator->executioner Activation active_caspase3 Active Caspase-3 substrates Cellular Substrates (e.g., PARP) active_caspase3->substrates Cleavage cleavage Substrate Cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: Simplified execution phase of apoptosis via Caspase-3.

Experimental Protocol 4: Caspase-3 Activity Assay

Causality Behind Choices: This fluorometric assay is highly sensitive and directly measures the enzymatic activity of caspase-3. It uses a specific peptide substrate (DEVD) conjugated to a fluorophore (e.g., AFC). When cleaved by active caspase-3, the fluorophore is released and emits a measurable signal, providing a quantitative readout of apoptosis induction. The IC₅₀ value from the MTT assay is used to select a relevant concentration for this experiment.

Methodology:

  • Cell Treatment: Seed and treat cancer cells with the test compound (at its 1x and 2x IC₅₀ concentration) for 24 hours. Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Lysis: Harvest the cells and lyse them using the buffer provided in a commercial Caspase-3 activity assay kit to release the cellular contents, including caspases.

  • Assay Reaction: In a 96-well black plate, add the cell lysate to the assay buffer containing the DEVD-AFC substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Data Analysis: Quantify the caspase-3 activity by comparing the fluorescence of the treated samples to the untreated control. Express the result as a fold-change in activity.

Chapter 3: Data Synthesis and Defining Next Steps

The initial investigation phase generates a wealth of data that must be synthesized to form a coherent picture of the derivative's potential. A compound that demonstrates potent and selective cytotoxicity against a cancer cell line (low IC₅₀), and also significantly increases caspase-3 activity, is a strong candidate for further development as an apoptosis-inducing anticancer agent. Similarly, a derivative with a high selectivity index for COX-2 over COX-1 warrants further investigation as a next-generation anti-inflammatory drug. [16]

Visualization: A Logic Flow for Project Progression

The following diagram illustrates the decision-making process that follows the initial screening phase.

G cluster_promising Promising Candidate cluster_revise Revise or Terminate start Initial Screening Data (IC50, Selectivity, etc.) decision1 Is IC50 < 10 µM and/or is there significant selectivity? start->decision1 lead_opt Lead Optimization (SAR Studies) decision1->lead_opt Yes (Hit Compound) redesign Redesign & Synthesize New Analogs decision1->redesign No (Weak Activity) adme_tox Preliminary ADME/Tox (Solubility, Stability) lead_opt->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo terminate Terminate Investigation of this Scaffold redesign->terminate

Caption: Decision-making workflow after initial screening.

Future Directions

A promising "hit" compound from this initial investigation is just the beginning. The logical next steps involve:

  • Lead Optimization: Synthesizing a focused library of analogs to improve potency and selectivity (SAR studies).

  • ADME/Tox Profiling: Conducting in vitro assays to assess Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

  • In Vivo Studies: If the compound maintains a strong profile, advancing to animal models to evaluate its efficacy and safety in a living system.

This structured, iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery, and the cyanophenyl acetamide scaffold remains a fertile ground for the development of novel therapeutics.

References

  • Konidena, L. N. S., Kumar, B. S., Chettu, S., & Korupolu, R. B. (2018). Synthesis, biological evaluation and molecular docking studies of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives.
  • El-Sonbati, A. Z., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.
  • Fadda, A. A., et al. (2015). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • Fadda, A. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. [Link]
  • Abdelhamid, I. A., et al. (2021). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
  • Abdel-Raheem, S. A. A., et al. (2021). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. European Chemical Bulletin. [Link]
  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors.
  • Saturnino, C., et al. (2010).
  • Saturnino, C., et al. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • PubChem. (n.d.). N-(3-cyanophenyl)acetamide. PubChem. [Link]
  • Tong, Y., et al. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
  • PubChem. (n.d.). N-(2-cyanophenyl)acetamide. PubChem. [Link]
  • Chemcasts. (n.d.). Thermophysical Properties of n-(4-Cyanophenyl)acetamide. Chemcasts. [Link]
  • Rani, P., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is a valuable intermediate in medicinal chemistry and drug development, notably serving as a precursor or structural analogue in the synthesis of various pharmacologically active molecules.[1][2] Its trifluoromethyl and cyano moieties make it a key building block for creating complex molecular architectures.[2] This application note provides a comprehensive, field-tested guide for the synthesis of this compound via the N-acetylation of 4-amino-2-(trifluoromethyl)benzonitrile. The document details the underlying chemical principles, a step-by-step protocol optimized for safety and yield, and robust validation checkpoints. It is intended for researchers, chemists, and professionals in pharmaceutical development who require a reliable and well-documented synthetic methodology.

Scientific Principle: Electrophilic Acylation of an Aromatic Amine

The synthesis of this compound is achieved through a classic nucleophilic acyl substitution reaction. The primary amine group (-NH₂) of 4-amino-2-(trifluoromethyl)benzonitrile acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

Causality of Experimental Design:

  • Nucleophilicity: The starting aniline is substituted with two strong electron-withdrawing groups (EWG): a trifluoromethyl (-CF₃) group ortho to the amine and a cyano (-CN) group para to the amine. These EWGs significantly reduce the electron density on the nitrogen atom, making it a weaker nucleophile than aniline itself.[3] This necessitates reaction conditions that favor the acylation, such as the use of a highly reactive acylating agent like acetic anhydride.

  • Reaction Control: The reaction is exothermic. Performing the addition of acetic anhydride at a reduced temperature (0 °C) is a critical control measure to prevent overheating, which could lead to side reactions and a decrease in yield.

  • Byproduct Neutralization: The reaction produces acetic acid as a byproduct. The work-up procedure includes a wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize this acid, facilitating the isolation of the neutral amide product.

Reaction Mechanism

The mechanism involves the nucleophilic attack of the amine on the anhydride, followed by the collapse of the tetrahedral intermediate and a final deprotonation step to yield the stable amide product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine 4-Amino-2-(trifluoromethyl)benzonitrile Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Anhydride Acetic Anhydride Anhydride->Intermediate Product This compound Intermediate->Product Collapse & Proton Transfer Byproduct Acetic Acid Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for N-acetylation.

Materials, Reagents, and Safety

Successful and safe execution of this protocol requires adherence to strict safety standards due to the hazardous nature of the reagents.

Reagents and Equipment
ItemDetailsPurpose
Starting Material 4-Amino-2-(trifluoromethyl)benzonitrile (CAS: 654-70-6)Amine precursor
Acylating Agent Acetic Anhydride, ACS Grade (CAS: 108-24-7)Acetyl group source
Solvent Dichloromethane (DCM), AnhydrousReaction medium
Base Pyridine, AnhydrousCatalyst & Acid Scavenger
Work-up Reagents Saturated Sodium Bicarbonate (aq.), Brine, Deionized WaterNeutralization & Washing
Drying Agent Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Removal of residual water
Equipment Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, ice bath, rotary evaporator, Buchner funnelStandard organic synthesis setup
Critical Safety Precautions

This protocol must be performed inside a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE) at all times.

ReagentKey HazardsRequired PPEFirst Aid Measures
4-Amino-2-(trifluoromethyl)benzonitrile Harmful/Toxic if swallowed, inhaled, or absorbed through skin.[4][5] Causes skin, eye, and respiratory irritation.[5][6]Nitrile gloves, safety goggles with side shields, lab coat, dust mask (N95).[7][8]Skin: Wash immediately with plenty of water for 15 mins.[5] Eyes: Flush with water for 15 mins.[8] Inhalation: Move to fresh air.[4] Seek immediate medical attention.
Acetic Anhydride HIGHLY CORROSIVE. Causes severe skin and eye burns.[9] Flammable liquid and vapor.[10][11] Fatal if inhaled.[10] Lachrymator.[10] Reacts with water.[10]Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, lab coat, vapor respirator if ventilation is inadequate.[11][12]Skin: Immediately remove contaminated clothing and rinse with copious amounts of water for at least 15-20 minutes.[13] Eyes: Flush with water for 15 mins. Inhalation: Move to fresh air.[13] Seek immediate medical attention.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments should be made with appropriate stoichiometric calculations for scaling up or down.

Reaction Setup
  • Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice-water bath on a magnetic stirrer.

  • To the flask, add 4-amino-2-(trifluoromethyl)benzonitrile (1.86 g, 10.0 mmol).

  • Add anhydrous dichloromethane (40 mL) and anhydrous pyridine (1.21 mL, 15.0 mmol, 1.5 equiv.). Stir the mixture until the solid is fully dissolved. Ensure the solution temperature is maintained at 0-5 °C.

Acetylation Reaction
  • Measure acetic anhydride (1.13 mL, 12.0 mmol, 1.2 equiv.) into a dropping funnel.

  • Add the acetic anhydride dropwise to the stirred aniline solution over a period of 15-20 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of impurities.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the bath and let the reaction proceed at room temperature for an additional 2-3 hours.

Reaction Monitoring (Self-Validation Checkpoint)
  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent.

    • Spot the starting material (a solution of the aniline in DCM) and the reaction mixture on the TLC plate.

    • The reaction is complete when the starting material spot has been completely consumed. The product will appear as a new, typically less polar, spot.

Work-up and Isolation
  • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of deionized water.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) - to remove pyridine.

    • Saturated sodium bicarbonate solution (2 x 30 mL) - to neutralize acetic acid and any remaining HCl.[14]

    • Brine (1 x 30 mL) - to break any emulsions and begin the drying process.

  • Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification and Validation
  • The crude product, typically an off-white or tan solid, should be purified by recrystallization.[14]

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Protocol Summary Table
ParameterValueRationale
Scale 10.0 mmolStandard lab scale for validation
Temperature 0 °C to Room Temp.Control of exothermicity
Reaction Time 2.5 - 3.5 hoursEnsures complete conversion
Purification Method RecrystallizationEffective for solid crystalline products
Expected Yield 85-95%Typical for this type of reaction
Expected Purity >98% (by HPLC/NMR)Standard for pharmaceutical intermediates
Appearance White to off-white crystalline solidExpected physical state of the product

Experimental Workflow Visualization

The following diagram outlines the complete workflow from initial setup to the final, purified product.

Experimental_Workflow Start Start: Prepare Reagents Setup 1. Reaction Setup - Dissolve aniline in DCM/Pyridine - Cool to 0-5 °C in ice bath Start->Setup Addition 2. Acetylation - Add Acetic Anhydride dropwise - Stir at 0 °C then RT Setup->Addition Monitor 3. Monitor Progress - Use TLC to check for consumption of starting material Addition->Monitor Monitor->Addition Incomplete Workup 4. Aqueous Work-up - Wash with H₂O, HCl, NaHCO₃, Brine Monitor->Workup Reaction Complete Isolate 5. Isolation - Dry organic layer (Na₂SO₄) - Concentrate via rotary evaporation Workup->Isolate Purify 6. Purification - Recrystallize from Ethyl Acetate/Hexane Isolate->Purify Final End: Pure this compound Purify->Final

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

This application note presents a validated and reliable protocol for the synthesis of this compound. By emphasizing the causality behind the procedural steps and integrating critical safety protocols, this guide serves as an authoritative resource for researchers. The described methodology is robust, high-yielding, and provides a product of high purity suitable for subsequent use in drug discovery and development pipelines.

References

  • Vertex AI Search. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety.
  • Lab Alley. (2024).
  • Royal Society of Chemistry. Mechanistic studies on the synthesis of bicalutamide. Organic & Biomolecular Chemistry.
  • New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY.
  • Carl ROTH.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Amino-3-(trifluoromethyl)benzonitrile.
  • CDC/NIOSH. Acetic anhydride - NIOSH Pocket Guide to Chemical Hazards.
  • ResearchGate. (n.d.). Synthesis of (R)
  • EvitaChem. Buy this compound (EVT-328519).
  • Sigma-Aldrich. 4-Amino-2-(trifluoromethyl)benzonitrile 97%.
  • Cole-Parmer. Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%.
  • Chem-Impex. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 4-Amino-2-(trifluoromethyl)benzonitrile.
  • Google Patents.
  • PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile.
  • Google Patents. Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Sci-Hub. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.

Sources

Application Note & Protocol: Synthesis of the Immunomodulatory Agent Leflunomide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of Leflunomide, a key disease-modifying antirheumatic drug (DMARD). While the topic specified an inquiry into the use of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, a review of established synthetic routes indicates that this compound is not a precursor for Leflunomide. Instead, this guide details the primary, industrially relevant pathway for Leflunomide synthesis, which involves the condensation of 5-methylisoxazole-4-carbonyl chloride with 4-trifluoromethylaniline. Additionally, we will clarify the role of structurally similar compounds, such as 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, which is recognized as a process-related impurity and is more relevant to the synthesis of Teriflunomide, the active metabolite of Leflunomide. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and process optimization strategies.

Introduction to Leflunomide

Leflunomide is an isoxazole-based immunosuppressive drug used primarily for the treatment of rheumatoid and psoriatic arthritis.[1][2] It functions as a prodrug, which upon administration, is rapidly converted in the intestinal wall and liver to its active metabolite, Teriflunomide (A77 1726).[1] The therapeutic action of Leflunomide is primarily due to the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] By blocking this enzyme, Leflunomide depletes the pyrimidine pool required for DNA and RNA synthesis, thereby exerting an antiproliferative effect on rapidly dividing cells like activated lymphocytes, which are key mediators in autoimmune disorders.[1]

The chemical structure of Leflunomide is N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide. Its synthesis is a well-documented process, typically achieved through a two-step reaction sequence that is both efficient and scalable.

Primary Synthesis Pathway for Leflunomide

The most common and economically viable synthesis of Leflunomide is a two-step process.[4][5] This pathway begins with the preparation of an activated carboxylic acid derivative of 5-methylisoxazole-4-carboxylic acid, which is then coupled with 4-trifluoromethylaniline.

The overall reaction scheme is as follows:

  • Step 1: Activation of 5-Methylisoxazole-4-carboxylic Acid. The carboxylic acid is converted to a more reactive acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). This step is crucial as the carboxylic acid itself is not reactive enough to undergo direct amidation with the aniline.

  • Step 2: Amide Coupling (Acylation). The resulting 5-methylisoxazole-4-carbonyl chloride is then reacted with 4-trifluoromethylaniline to form the final Leflunomide product via a nucleophilic acyl substitution reaction.

This process is favored for its high yield and the ability to produce high-purity Leflunomide, which can often be isolated by direct precipitation from the reaction mixture.[4][5]

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the primary Leflunomide synthesis.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A 5-Methylisoxazole-4- carboxylic Acid C 5-Methylisoxazole-4- carbonyl Chloride (MIA-Cl) A->C Toluene, 70-80°C B Thionyl Chloride (SOCl₂) B->C D 4-Trifluoromethylaniline (TFMA) E Crude Leflunomide Solution C->E Acylation Solvent (e.g., Toluene) + Base (e.g., NaHCO₃) D->E F High-Purity Leflunomide E->F Precipitation/Recrystallization

Caption: Relationship between Leflunomide and related compounds.

Analytical Characterization

The purity of the synthesized Leflunomide must be rigorously verified.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying impurities. [1][6]* Melting Point Determination: Pure Leflunomide has a defined melting point.

  • Spectroscopy (NMR, IR, MS): Used to confirm the chemical structure of the final product. For instance, the ¹H NMR spectrum should show characteristic peaks for the methyl group and the aromatic protons. [6]

Conclusion

The synthesis of Leflunomide is a robust and well-established process, primarily achieved by the acylation of 4-trifluoromethylaniline with 5-methylisoxazole-4-carbonyl chloride. This method provides high yields and purity, making it suitable for both laboratory and industrial-scale production. While compounds like this compound are not involved in this pathway, understanding the role of structurally similar impurities and their connection to the synthesis of the active metabolite, Teriflunomide, is crucial for process control and drug development. This guide provides a scientifically grounded and practical framework for the successful synthesis and purification of Leflunomide.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications.
  • Google Patents. (2001). WO2001060363A1 - A method for synthesizing leflunomide.
  • Google Patents. (2004). US6723855B2 - Method for synthesizing leflunomide.
  • Vijayavitthal, T., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences, 3(11), 2265-2272.
  • Google Patents. (2014). CN103709068A - Preparation method of teriflunomide.
  • Ferreira, B. G., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Google Patents. (2007). WO2007086076A2 - An improved process for preparation of leflunomide.
  • New Drug Approvals. (2014). Leflunomide.
  • World Journal of Pharmaceutical Sciences. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities.
  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • ResearchGate. (n.d.). Leflunomide inhibits de novo synthesis of pyrimidine through inhibition of the mitochondrial enzyme DHODH.
  • PubMed. (1998). Differential modulation of pro- and anti-inflammatory cytokine receptors by N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxy-crotonic acid amide (A77 1726), the physiologically active metabolite of the novel immunomodulator leflunomide.
  • Google Patents. (2020). US10526279B2 - Process for the preparation of teriflunomide.
  • PMC. (2021). Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review.

Sources

The Synthesis of Teriflunomide: A Detailed Guide on the Strategic Role of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of Teriflunomide, a critical immunomodulatory agent. The focus is on the pivotal intermediate, N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, detailing its synthesis, characterization, and subsequent conversion to the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and professionals in drug development, offering not just protocols but also the underlying chemical principles and strategic considerations for a successful and efficient synthesis.

Introduction: Teriflunomide and Its Synthetic Landscape

Teriflunomide, the active metabolite of Leflunomide, is an oral immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis.[1][2] Its mechanism of action involves the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3] This inhibition curtails the proliferation of activated T and B lymphocytes, which are central to the pathophysiology of multiple sclerosis, without inducing widespread immunosuppression.[3][4]

The synthesis of Teriflunomide can be approached through various routes. A common and efficient strategy involves the preparation of a key intermediate, this compound. This intermediate serves as a crucial building block, incorporating the essential trifluoromethylphenyl and cyano-acetamide moieties of the final Teriflunomide molecule.[5][6] Understanding the synthesis and handling of this intermediate is paramount to achieving a high-yield and high-purity synthesis of Teriflunomide.

The Strategic Intermediate: this compound

The selection of this compound as a key intermediate is a strategic choice rooted in retrosynthetic analysis. It simplifies the overall synthesis by breaking down the complex Teriflunomide molecule into more manageable precursors. The synthesis of this intermediate itself is a critical step that dictates the purity and overall yield of the final product.

Synthesis of the Precursor: 2-Amino-5-cyanobenzotrifluoride

The journey to this compound begins with its precursor, 2-Amino-5-cyanobenzotrifluoride. This starting material is commercially available but can also be synthesized through various reported methods, often involving the halogenation and subsequent amination of a trifluoromethylated benzene ring.[7][8] The purity of this starting material is crucial, as impurities can carry through to subsequent steps.

Protocol: Synthesis of this compound via Acetylation

The conversion of 2-Amino-5-cyanobenzotrifluoride to this compound is achieved through an N-acylation reaction.[9] This protocol details a standard laboratory procedure for this transformation.

Causality Behind Experimental Choices:

  • Acetyl Chloride as Acylating Agent: Acetyl chloride is a highly reactive acylating agent, ensuring a rapid and complete reaction with the primary amine.

  • Pyridine as Base and Catalyst: Pyridine serves a dual purpose. It acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction equilibrium towards the product. It can also act as a nucleophilic catalyst, forming a more reactive acetylpyridinium intermediate.

  • Anhydrous Conditions: The reaction is sensitive to moisture, as water can hydrolyze acetyl chloride. Therefore, the use of anhydrous solvents and a dry reaction setup is essential for optimal yield.

Experimental Protocol:

Materials:

  • 2-Amino-5-cyanobenzotrifluoride

  • Acetyl chloride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-cyanobenzotrifluoride (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Self-Validating System:

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times.

  • Aqueous Workup: The acid and base washes effectively remove unreacted starting materials, pyridine, and other water-soluble impurities.

  • Spectroscopic Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conversion to Teriflunomide: The Final Step

With the pivotal intermediate in hand, the final step is its conversion to Teriflunomide. This transformation involves a base-catalyzed condensation reaction.[5][10]

Protocol: Synthesis of Teriflunomide

This protocol outlines the conversion of this compound to Teriflunomide.

Causality Behind Experimental Choices:

  • Sodium Hydride as a Strong Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the active methylene group of the acetamide, generating a reactive carbanion.[5]

  • Acetyl Chloride as the Acylating Agent: In this step, acetyl chloride provides the acetyl group that ultimately forms the enol portion of the Teriflunomide molecule.[10]

  • Aprotic Solvent: Aprotic solvents like Tetrahydrofuran (THF) are used as they do not react with the strong base (NaH).

Experimental Protocol:

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetyl chloride

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a suspension of sodium hydride (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add acetyl chloride (1.2 eq) dropwise.

  • Let the reaction proceed at room temperature for 2-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude Teriflunomide by recrystallization to obtain the final product.

Data Presentation and Characterization

Thorough characterization of the intermediate and final product is essential to ensure their identity and purity.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound C₁₀H₇F₃N₂O228.17[11]Typically 150-155Characteristic aromatic and aliphatic signalsCharacteristic aromatic, amide, and nitrile signals
Teriflunomide C₁₂H₉F₃N₂O₂270.21[12]Typically 200-205Characteristic enolic, methyl, and aromatic signalsCharacteristic enolic, amide, nitrile, and aromatic signals

Note: Specific NMR and melting point data can vary slightly based on the solvent and experimental conditions. Researchers should acquire their own data for confirmation.

Visualizing the Synthesis

Diagrams are invaluable for understanding the reaction pathways and workflows.

Teriflunomide_Synthesis cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Teriflunomide Synthesis 2-Amino-5-cyanobenzotrifluoride 2-Amino-5-cyanobenzotrifluoride This compound This compound 2-Amino-5-cyanobenzotrifluoride->this compound Acetyl Chloride, Pyridine, DCM Intermediate This compound Teriflunomide Teriflunomide Intermediate->Teriflunomide 1. NaH, THF 2. Acetyl Chloride Experimental_Workflow Start Dissolve Starting Material AddReagents Add Reagents at 0°C Start->AddReagents Reaction React at Room Temperature (Monitor by TLC) AddReagents->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Dry Dry and Concentrate Workup->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify Characterize Characterize (NMR, MS, MP) Purify->Characterize

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of Teriflunomide through the this compound intermediate represents a robust and efficient approach. By understanding the rationale behind the choice of reagents and reaction conditions, and by implementing a self-validating protocol through careful monitoring and characterization, researchers can consistently achieve high yields of this important pharmaceutical agent. This guide provides the necessary framework for both the practical execution and the theoretical understanding of this critical synthetic pathway.

References

  • Aly, L., Hemmer, B., & Korn, T. (2016). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. PMC - NIH. [Link]
  • ResearchGate. (2016). Chemical structure and conversion of Leflunomide to both isoforms of Teriflunomide. [Link]
  • AWS. (2024). An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities. [Link]
  • NIH. (2015).
  • Google Patents. (n.d.).
  • Bar-Or, A., Pachner, A., Menguy-Vacheron, F., Moody, J., & O’Connor, P. (2014). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PMC - PubMed Central. [Link]
  • Google Patents. (n.d.). CN104693070A - Method for synthesizing teriflunomide.
  • Wikipedia. (n.d.). Teriflunomide. [Link]
  • Journal of Biomedical Research & Environmental Sciences. (n.d.).
  • New Drug Approvals. (n.d.). teriflunomide. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • IUCr. (n.d.). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
  • NIH PubChem. (n.d.). Teriflunomide. [Link]
  • Google Patents. (n.d.). EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
  • The Crucial Role of 2-Amino-5-cyanobenzotrifluoride in Modern Chemical Manufacturing. (n.d.). [Link]
  • ResearchGate. (2016).
  • PubMed. (1998). Differential modulation of pro- and anti-inflammatory cytokine receptors by N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxy-crotonic acid amide (A77 1726)
  • PubMed. (n.d.).
  • Food and Drug Administration, Department of Health. (n.d.). Analytical Methods & Research. [Link]
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]
  • NIH PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
  • Google Patents. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. [Link]

Sources

Application Note & Protocol: N-Acylation Utilizing 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide as an Activated Acyl Donor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-acylation of primary and secondary amines using 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Amide bonds are central to pharmaceuticals and biomolecules, yet their synthesis often requires harsh reagents. This protocol leverages the unique electronic properties of the title compound, where the α-cyano group serves as an intrinsic activator for the otherwise stable amide bond, enabling its use as a specialized acylating agent under controlled conditions. We detail the underlying chemical principles, provide a robust, step-by-step experimental protocol, and offer guidance on product purification and troubleshooting. This method is particularly relevant for drug discovery professionals seeking to introduce the cyanoacetyl moiety and the metabolically robust 4-(trifluoromethyl)phenyl group into target molecules.

Scientific Rationale and Mechanistic Insight

The Challenge of Amide-Based Acylation

The formation of an amide bond via nucleophilic acyl substitution is a cornerstone of organic synthesis.[1] Traditionally, this is achieved by activating a carboxylic acid as an acyl chloride, anhydride, or active ester to facilitate attack by an amine nucleophile.[2] Direct acylation using another amide is generally unfavorable due to the low electrophilicity of the carbonyl carbon and the poor leaving group potential of the resulting amide anion (a very strong base).[3]

Intrinsic Activation by an α-Cyano Group

The reagent 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide overcomes this inherent stability through electronic activation. The potent electron-withdrawing nature of the nitrile group (–C≡N) adjacent to the carbonyl significantly increases the electrophilicity of the carbonyl carbon. This polarization makes the carbonyl group more susceptible to nucleophilic attack by an amine, which would otherwise be a non-productive pathway. This process can be considered a form of transamidation, driven by the formation of a more stable product and facilitated by the unique substrate electronics.

The Role of the Trifluoromethylphenyl Moiety

The 4-(trifluoromethyl)phenyl group is a privileged scaffold in medicinal chemistry.[4] The trifluoromethyl (–CF3) group is a strong electron-withdrawing substituent that can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[5][6] It also increases lipophilicity, which can improve cell membrane permeability and bioavailability.[6][7] By using this reagent, researchers can directly incorporate this valuable pharmacophore as part of the leaving group, which is subsequently removed.

Proposed Reaction Mechanism

The reaction is proposed to proceed via a base-mediated nucleophilic addition-elimination pathway. A non-nucleophilic base deprotonates the incoming amine, increasing its nucleophilicity. The amine then attacks the activated carbonyl carbon of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the N-[4-(trifluoromethyl)phenyl]acetamide anion, which is protonated during workup to yield the final N-acylated product and the byproduct.

Caption: Proposed mechanism for N-acylation.

Safety and Handling

2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10] Causes skin and serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[11]

  • Handling: Handle only in a well-ventilated fume hood.[11][12] Avoid breathing dust.[8] Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry place away from strong oxidizing agents, acids, and bases.[11][13]

Refer to the Safety Data Sheet (SDS) for complete information before use.[11][12]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation of a representative amine substrate. Optimization of temperature, reaction time, and stoichiometry may be necessary for different substrates.

Materials and Equipment
  • Reagents:

    • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS: 24522-30-3)[]

    • Amine substrate (e.g., Benzylamine)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles for inert atmosphere

    • Nitrogen or Argon gas line

    • Magnetic stir plate with heating capabilities

    • TLC plates (silica gel 60 F₂₅₄)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Step-by-Step Procedure

G prep 1. Preparation - Dry glassware. - Add amine (1.0 eq) and solvent (e.g., DMF)  to flask under N₂. add_reagents 2. Reagent Addition - Add acylating agent (1.1 eq). - Add DIPEA (1.5 eq) dropwise at 0°C. prep->add_reagents reaction 3. Reaction - Warm to room temp or heat (e.g., 50°C). - Stir for 2-16 hours. add_reagents->reaction monitor 4. Monitoring - Check progress via TLC. - Stain with UV light. reaction->monitor workup 5. Aqueous Workup - Quench with water. - Extract with EtOAc. - Wash with NaHCO₃ and brine. monitor->workup Upon Completion purify 6. Purification - Dry organic layer (MgSO₄). - Concentrate via rotary evaporation. - Purify by column chromatography. workup->purify analysis 7. Analysis - Characterize pure product. (NMR, MS, IR) purify->analysis

Caption: General experimental workflow for N-acylation.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equivalent).

    • Under an inert atmosphere (Nitrogen or Argon), add anhydrous solvent (e.g., DMF, 0.2 M concentration).

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the activated amide and other side reactions. The inert atmosphere prevents oxidation.

  • Reagent Addition:

    • Add 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (1.1 equivalents).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add DIPEA (1.5 equivalents) dropwise.

    • Rationale: Using a slight excess of the acylating agent ensures complete consumption of the limiting amine substrate. DIPEA is a bulky, non-nucleophilic base that activates the amine without competing in the acylation reaction.[15] Dropwise addition at low temperature controls any potential exotherm.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir. If no reaction is observed by TLC after 2 hours, gently heat the mixture (e.g., 50-60 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-16 hours).

    • Rationale: Heating provides the necessary activation energy for less reactive amines. TLC is a simple and effective method to visually track the disappearance of starting material and the appearance of the product.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

    • Rationale: The water quench stops the reaction. Extraction with an organic solvent isolates the product. The NaHCO₃ wash removes any acidic impurities and residual DMF, while the brine wash removes residual water from the organic layer.

  • Purification:

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[16]

    • Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting material and byproducts.[16][17]

Data and Expected Results

The efficiency of the acylation will depend on the nucleophilicity of the amine substrate. The following table provides hypothetical data for representative substrates to illustrate the potential scope and outcomes of the protocol.

Substrate AmineProductProposed Time (h)Hypothetical Yield (%)Notes
BenzylamineN-benzyl-2-cyanoacetamide485Primary benzylic amines are generally reactive nucleophiles.
Aniline2-Cyano-N-phenylacetamide1265Aromatic amines are less nucleophilic; may require heating.
Morpholine1-(2-cyanoacetyl)morpholine290Secondary aliphatic amines are highly nucleophilic.
tert-ButylamineN-(tert-butyl)-2-cyanoacetamide24<10Highly hindered amines are poor substrates for this reaction.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficiently reactive amine.2. Inactive base or wet solvent.3. Steric hindrance.1. Increase reaction temperature (e.g., 60-80°C).2. Use freshly opened anhydrous solvent and fresh base.3. This method may not be suitable; consider a different acylating agent.
Multiple Products on TLC 1. Side reactions due to high temperature.2. Impure starting materials.1. Run the reaction at a lower temperature for a longer duration.2. Purify starting materials before use.
Difficulty in Purification 1. Product and byproduct have similar polarity.2. Product is highly polar.1. Optimize the chromatography eluent system; try different solvent systems (e.g., Dichloromethane/Methanol).2. Consider recrystallization as an alternative purification method.[16]

References

  • ChemBK. (2024). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
  • PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • Vale, N., et al. (2012). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
  • Yao, M., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2022). 11.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews. [Link]
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
  • IUCr. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. [Link]
  • National Institutes of Health. (2024). Purification and activity assays of N-terminal acetyltransferase D. [Link]
  • Leonard, M. S. (2013). Nucleophilic Acyl Substitution of Amides. YouTube. [Link]
  • University of Bath. (n.d.).
  • Deutsch, A. R. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München. [Link]
  • ResearchGate. (2021).
  • Defense Technical Information Center. (1976). Purification of N-Acetylgalactosaminidase by Isoelectric Focusing. [Link]
  • Organic Syntheses. (n.d.).
  • Hovione. (2024).
  • National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
  • ResearchGate. (2024). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... [Link]
  • National Institutes of Health. (2021). Protocol for the purification, analysis, and handling of acyl carrier proteins.... [Link]
  • SciSpace. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
  • Google Patents. (2007). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

Sources

Application Notes and Protocols: N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Cyano-Anilide Scaffolds in Agrochemicals

In the relentless pursuit of novel and effective crop protection agents, the strategic incorporation of specific functional groups is paramount to enhancing biological activity, metabolic stability, and target specificity. The trifluoromethyl (–CF3) and cyano (–CN) moieties are exemplary in this regard. The –CF3 group, owing to its high electronegativity and lipophilicity, often enhances the binding affinity of a molecule to its biological target and can improve its transport properties within the plant or insect. The cyano group, a versatile synthetic handle, is a common feature in a number of commercialized pesticides.

This application note details the synthesis and potential applications of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, a versatile chemical intermediate. While not a direct precursor in the synthesis of major commercial agrochemicals, its structure presents it as a valuable building block for the development of new active ingredients. The protocols provided herein are designed to be robust and reproducible for researchers in the agrochemical and pharmaceutical industries.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₀H₇F₃N₂O[1]
Molecular Weight 228.17 g/mol [2]
Appearance White to light yellow powder/crystal[2][3]
Melting Point 194 - 198 °C[2]
Solubility Low in water, soluble in many organic solvents[3]

Safety and Handling Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of accidental exposure, seek immediate medical attention.[3]

Synthesis Protocol: this compound

The synthesis of the title compound is a straightforward acetylation of its corresponding aniline precursor, 4-amino-2-(trifluoromethyl)benzonitrile.

Diagram of Synthesis Workflow

A 4-amino-2-(trifluoromethyl)benzonitrile C Reaction Vessel (e.g., Round-bottom flask) A->C B Acetic Anhydride B->C D Stirring and Heating (e.g., 50-60 °C) C->D Pyridine (catalyst) E Reaction Quenching (e.g., addition of water) D->E F Isolation and Purification (Filtration, Washing, Drying) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 4-amino-2-(trifluoromethyl)benzonitrile

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1.0 equivalent of 4-amino-2-(trifluoromethyl)benzonitrile in a suitable solvent such as ethyl acetate.

  • Addition of Reagents: To the stirred solution, add 1.1 equivalents of acetic anhydride. Then, add a catalytic amount of pyridine (e.g., 0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add deionized water to quench the excess acetic anhydride. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Potential Applications in Agrochemical Synthesis

While not a direct intermediate in the established synthesis of commercial products like Flubendiamide, this compound represents a valuable scaffold for the discovery of novel agrochemicals.[4][5]

Precursor to Novel Diamide Insecticides

The acetamide can be hydrolyzed back to the parent amine, 4-amino-2-(trifluoromethyl)benzonitrile, which can then be used in coupling reactions to form novel diamide insecticides, analogous to the synthesis of Flubendiamide.[4][5]

cluster_0 Intermediate Preparation cluster_1 Coupling to form Novel Diamide A This compound B Hydrolysis (Acid or Base) A->B C 4-amino-2-(trifluoromethyl)benzonitrile B->C E Coupling Reaction C->E D Phthalic Acid Derivative D->E F Novel Diamide Insecticide E->F

Sources

Application Notes and Protocols for the Synthesis of Novel Fluorinated Polyamides from N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and characterization of a novel aromatic polyamide derived from N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide. The protocol is designed for researchers in materials science and drug development seeking to explore new polymers with potentially enhanced thermal stability, chemical resistance, and specific solubility profiles conferred by the unique combination of cyano and trifluoromethyl functional groups. This guide details a two-part synthesis strategy: the initial hydrolysis of the commercially available acetamide to its corresponding aromatic amine, followed by a low-temperature solution polycondensation to yield the final polymer. Detailed methodologies for structural and thermal characterization are also provided to validate the synthesis and elucidate the properties of the resulting polyamide.

Introduction: The Rationale for Fluorinated Polyamides

Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal and mechanical properties. However, their application can be limited by poor solubility in common organic solvents, which complicates processing. A proven strategy to enhance the solubility and processability of aromatic polyamides, without compromising their desirable thermal characteristics, is the incorporation of bulky, fluorine-containing pendant groups, such as the trifluoromethyl (-CF3) group.[1] The -CF3 group disrupts polymer chain packing, reducing crystallinity and improving solubility. Furthermore, the presence of both cyano (-CN) and trifluoromethyl groups is anticipated to impart unique electronic properties and enhance the polymer's thermal and oxidative stability.

This application note presents a detailed, yet adaptable, experimental protocol for the synthesis of a novel polyamide incorporating the monomer derived from this compound. The proposed synthetic route is grounded in established principles of polymer chemistry, specifically the low-temperature solution polycondensation of an aromatic diamine with a diacid chloride, a method widely used for preparing high-molecular-weight aromatic polyamides.[2][3]

Synthetic Strategy Overview

The synthesis is conceptualized as a two-stage process. The first stage involves the hydrolysis of the acetamide group of this compound to yield the corresponding primary aromatic amine, 4-amino-3-(trifluoromethyl)benzonitrile. This amine is the key monomer for the subsequent polymerization step. The second stage is the polycondensation of this amine with a suitable aromatic diacid chloride, in this case, terephthaloyl chloride, to form the polyamide.

Synthesis_Overview Monomer_Prep Stage 1: Monomer Synthesis (Hydrolysis) Polymerization Stage 2: Polymerization (Polycondensation) Monomer_Prep->Polymerization Aromatic Amine Monomer Characterization Stage 3: Characterization Polymerization->Characterization Novel Polyamide

Caption: A high-level overview of the synthetic and analytical workflow.

Experimental Protocols

Stage 1: Synthesis of 4-amino-3-(trifluoromethyl)benzonitrile (Monomer Preparation)

Rationale: The conversion of the N-aryl acetamide to the corresponding amine is a critical first step. An acid-catalyzed hydrolysis is proposed here, as it is a standard method for this transformation. The conditions are chosen to be vigorous enough to cleave the amide bond without affecting the cyano and trifluoromethyl groups.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-amino-3-(trifluoromethyl)benzonitrile.

  • The crude product can be purified by column chromatography or recrystallization to obtain the pure monomer.

Monomer_Synthesis Start Start: this compound Acid_Hydrolysis Acid Hydrolysis (H₂SO₄/H₂O, Reflux) Start->Acid_Hydrolysis Neutralization Neutralization (NaHCO₃) Acid_Hydrolysis->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification Extraction->Purification End End: 4-amino-3-(trifluoromethyl)benzonitrile Purification->End

Sources

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide: Analytical Standard for Impurity Profiling in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide for Researchers

Abstract: This document provides a comprehensive technical guide on the role of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide as a critical reference standard in the analytical chemistry workflow for pharmaceutical development. While not a reagent in the classical sense, its primary application is as a characterized impurity standard during the synthesis of the anti-cancer drug Bicalutamide. This guide details its significance, physicochemical properties, and provides a validated High-Performance Liquid Chromatography (HPLC) protocol for its quantification. The methodologies described herein are grounded in established principles of pharmaceutical analysis and are designed for researchers, quality control analysts, and drug development professionals.

Introduction: The Critical Role of Impurity Analysis

In pharmaceutical manufacturing, the adage "the process defines the product" holds significant weight. Process-related impurities, which are chemical entities that arise during synthesis or storage, can have a profound impact on the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide, under the guidance of frameworks like the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the identification, reporting, and qualification of impurities above specific thresholds.

This compound is a key intermediate in several patented synthesis routes of Bicalutamide, a non-steroidal antiandrogen medication used in the treatment of prostate cancer. Due to incomplete reaction or side reactions, this acetamide can persist as a process-related impurity in the final Bicalutamide drug substance. Therefore, its precise detection and quantification are paramount for ensuring the quality, safety, and batch-to-batch consistency of the API.

This application note outlines the use of this compound as a certified reference standard for developing and validating a robust analytical method for impurity profiling.

Physicochemical Profile of the Reference Standard

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValue
IUPAC Name This compound
Synonyms Bicalutamide acetamide impurity
CAS Number 90357-51-0
Molecular Formula C₁₀H₇F₃N₂O
Molecular Weight 244.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Acetonitrile, Methanol, DMSO; Sparingly soluble in water

Synthetic Pathway Context

The presence of this compound as an impurity is best understood by examining the synthesis of Bicalutamide. It is typically formed by the acetylation of 4-cyano-2-(trifluoromethyl)aniline. This intermediate is then intended to be further processed. If the subsequent reaction step is incomplete, it will carry over into the final product.

A 4-Cyano-2-(trifluoromethyl)aniline C This compound (Intermediate / Impurity) A->C + Step 1 B Acetic Anhydride (Acetylation) B->C E Bicalutamide (API) C->E Step 2 F Incomplete Reaction C->F D Subsequent Reaction Steps (e.g., Thiolation, Sulfoxidation) D->E F->E Carry-over

Figure 1: Simplified Bicalutamide synthesis showing the formation of the target impurity.

Analytical Method: Quantification by Reverse-Phase HPLC

This section details a robust protocol for the quantification of this compound in Bicalutamide API samples. The method's foundation is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, which provides excellent selectivity and sensitivity for this application.

Principle of Separation

The method leverages the difference in polarity between the relatively nonpolar Bicalutamide API and the slightly more polar acetamide impurity. A C18 stationary phase is used with a gradient elution of a buffered aqueous mobile phase and an organic modifier (acetonitrile). The gradient ensures that the highly retained Bicalutamide elutes in a reasonable time while providing sufficient resolution for the earlier-eluting impurity.

Materials and Reagents
  • Reference Standard: this compound, ≥98% purity (certified)

  • API Sample: Bicalutamide drug substance

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm)

  • Buffers: Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade

  • Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard phase providing good hydrophobic retention and resolution.
Mobile Phase A 20 mM KH₂PO₄, pH 3.0Buffered aqueous phase to ensure consistent peak shape and retention time.
Mobile Phase B AcetonitrileStrong organic solvent for eluting nonpolar compounds.
Gradient Elution 0-2 min (30% B), 2-15 min (30-70% B), 15-18 min (70% B), 18-20 min (30% B)Gradient is optimized to separate the impurity from the main API peak and other potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 270 nmWavelength at which both the API and the impurity exhibit strong absorbance.
Injection Vol. 10 µLStandard volume to balance sensitivity and peak shape.
Standard and Sample Preparation Protocol

Causality: Accurate preparation is critical. The diluent (Acetonitrile/Water) is chosen to ensure complete dissolution of both the API and the impurity while being compatible with the mobile phase.

  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile and Type I Water.

  • Reference Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and bring to volume with the diluent. Sonicate for 5 minutes if necessary.

  • Calibration Standards (0.1 - 2.0 µg/mL):

    • Perform serial dilutions of the Stock Solution with the diluent to prepare at least five calibration standards. A typical concentration range would be 0.1, 0.25, 0.5, 1.0, and 2.0 µg/mL. This range is chosen to bracket the typical reporting threshold for impurities (e.g., 0.1%).

  • API Test Sample (1000 µg/mL):

    • Accurately weigh approximately 50 mg of the Bicalutamide API sample.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve and bring to volume with the diluent. This concentration allows for the detection of impurities at the 0.1% level (1 µg/mL).

Analytical Workflow & Method Validation

The protocol must be validated to ensure it is fit for purpose, adhering to ICH Q2(R1) guidelines. This creates a self-validating system where the results are demonstrably reliable.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation A Weigh API Sample (e.g., 50 mg) C Dissolve in Diluent (50 mL Vol. Flask) A->C B Weigh Impurity Standard (e.g., 10 mg) D Prepare Calibration Curve (Serial Dilutions) B->D H Inject API Test Sample C->H G Inject Calibration Standards D->G E System Suitability Test (SST Injection) F Inject Blank (Diluent) I Check SST Results (Tailing, Plate Count) E->I J Generate Calibration Curve (Peak Area vs. Conc.) G->J K Integrate Impurity Peak in API Sample H->K L Quantify Impurity (% w/w) Against Calibration Curve J->L K->L

Figure 2: Analytical workflow for impurity quantification.

System Suitability

Before any analysis, a system suitability test (SST) is performed to ensure the chromatographic system is performing adequately. A standard at the 1.0 µg/mL level is injected multiple times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
RSD of Peak Area ≤ 2.0% (for n=6 injections)Demonstrates the precision and reproducibility of the injector and detector.
Validation Parameters Summary

The following table summarizes key validation results that must be established for this method.

ParameterTypical ResultPurpose
Specificity No interference from blank or API at the impurity's retention time.Confirms the method accurately measures only the target impurity.
Linearity (r²) ≥ 0.999Establishes a direct, proportional relationship between concentration and detector response.
Limit of Detection (LOD) ~0.03 µg/mL (S/N ≥ 3)The lowest concentration that can be reliably detected.
Limit of Quant. (LOQ) ~0.1 µg/mL (S/N ≥ 10)The lowest concentration that can be accurately quantified.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the test results to the true value, typically assessed by spiking the API sample with known amounts of the impurity.

Conclusion

This compound serves as an indispensable tool in the quality control of Bicalutamide. Its use as a certified reference standard enables the development and validation of specific and reliable analytical methods, such as the HPLC protocol detailed here. By accurately quantifying this process-related impurity, pharmaceutical manufacturers can ensure their API meets the stringent safety and quality standards required by regulatory agencies, ultimately safeguarding patient health. This application note provides the foundational protocol and scientific rationale to implement this critical quality control measure.

References

  • Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S.
  • Development of Safe, Effective, and High-Quality Drugs. U.S.
  • ICH Q3A(R2) Impurities in New Drug Substances.
  • Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). U.S. Patent No. 4,760,071. Washington, DC: U.S.

Application Notes and Protocols for N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide in Chemical Reactivity Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a detailed guide to the application of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide and its closely related isomers in chemical reactivity studies. While specific experimental data for this compound is limited in the public domain, this guide leverages available information on analogous compounds, particularly the well-documented isomer 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, to provide insights into its expected reactivity and utility as a synthetic intermediate. This guide offers a synthesis of theoretical knowledge and practical protocols to empower researchers in medicinal chemistry, agrochemical development, and materials science.

Introduction: The Strategic Importance of Fluorinated Phenylacetamides

The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with other reactive moieties like a cyano group and an acetamide linker, the resulting scaffold becomes a versatile platform for generating diverse chemical entities.

This compound and its isomers are of particular interest as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] They serve as building blocks for more complex molecules, with applications in the development of anti-inflammatory, analgesic, antiepileptic, and antipsychotic drugs.[2]

Note on Isomers: It is crucial to distinguish between this compound and its more commonly referenced isomer, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. The position of the cyano group dictates the molecule's reactivity and synthetic applications. This guide will clearly differentiate between these isomers.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. While specific data for the title compound is scarce, the properties of the closely related isomer, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, provide a valuable reference point.

PropertyValue (for 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide)Reference
Molecular Formula C₁₀H₇F₃N₂O[3]
Molecular Weight 228.17 g/mol [3]
Appearance White to light yellow powder/crystal[4]
Melting Point 194-198 °C[4]
Solubility Soluble in various organic solvents; low solubility in water.[2]
Purity Typically >98% (GC)[4]

Expected Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its three key functional groups: the acetamide, the cyano group, and the trifluoromethyl-substituted phenyl ring.

  • Amide Group: The amide bond is susceptible to hydrolysis under acidic or basic conditions to yield 4-amino-3-(trifluoromethyl)benzonitrile. The amide nitrogen can also participate in N-alkylation or N-acylation reactions.

  • Cyano Group: The nitrile functionality can undergo hydrolysis to a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions.

  • Aromatic Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although this is generally less facile than with other leaving groups like halogens.

Below is a diagram illustrating the key reactive sites of the molecule.

Reactivity cluster_molecule This compound cluster_sites Potential Reactive Sites mol amide Amide Hydrolysis/Alkylation amide->mol 1 cyano Nitrile Hydrolysis/Reduction cyano->mol 2 ring Nucleophilic Aromatic Substitution (difficult) ring->mol 3

Caption: Potential reactive sites on this compound.

Application in Synthesis: A Case Study with an Isomer

Due to the limited availability of specific protocols for this compound, we present a detailed protocol for the synthesis of its well-documented isomer, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, which is a key intermediate in the production of the immunosuppressive drug Teriflunomide.[5] This protocol provides valuable insights into the handling of similar reagents and reaction conditions.

Protocol 1: Synthesis of 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide[6]

This protocol details the reaction of p-trifluoromethylaniline with cyanoacetyl chloride.

Materials:

  • p-Trifluoromethylaniline

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Cyanoacetyl chloride

  • Ice bath

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • To a reaction flask, add p-trifluoromethylaniline (1.0 eq) and pyridine (9.0 eq).

  • Add anhydrous THF to dissolve the reactants.

  • Cool the reaction mixture in an ice bath.

  • Slowly add cyanoacetyl chloride (0.86 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to proceed at room temperature (25°C) for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated using standard work-up and purification techniques (e.g., extraction and recrystallization).

Causality Behind Experimental Choices:

  • Pyridine: Acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. The large excess ensures the reaction medium remains basic.

  • Anhydrous THF: A suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction. The use of an anhydrous solvent is critical as cyanoacetyl chloride is moisture-sensitive.

  • Ice Bath: The acylation reaction is exothermic. Initial cooling is necessary to control the reaction rate and prevent the formation of side products.

SynthesisWorkflow Reactants p-Trifluoromethylaniline, Pyridine, Anhydrous THF Cooling Cool to 0°C (Ice Bath) Reactants->Cooling Addition Slowly add Cyanoacetyl Chloride Cooling->Addition Reaction React at RT for 2 hours Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Isolation and Purification Monitoring->Workup Product 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide Workup->Product

Sources

Application Notes and Protocols for the Synthesis of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

This compound is a pivotal intermediate in contemporary medicinal chemistry and drug development. Its structure, featuring a trifluoromethyl group and a cyano moiety on a phenylacetamide backbone, imparts unique electronic properties and metabolic stability to molecules that incorporate it. This makes it a valuable building block in the synthesis of various pharmacologically active compounds, most notably as a key precursor to Bicalutamide, a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[1] The trifluoromethyl group enhances drug efficacy by increasing lipophilicity and metabolic stability, while the cyano group provides a versatile handle for further chemical modifications. Understanding the reaction pathways for the synthesis of this compound is therefore crucial for chemists aiming to develop novel therapeutics.

This guide provides a detailed exploration of the primary synthetic routes to this compound, offering in-depth mechanistic insights and field-proven laboratory protocols.

Primary Synthetic Pathway: Acylation of 4-amino-2-(trifluoromethyl)benzonitrile

The most direct and widely employed method for the synthesis of this compound is the acylation of 4-amino-2-(trifluoromethyl)benzonitrile. This reaction involves the formation of an amide bond between the amino group of the aniline derivative and a suitable acetylating agent. Two principal variations of this pathway are commonly utilized, differing in the choice of the acetylating agent.

Pathway 1: Acylation using Cyanoacetyl Chloride

This approach utilizes the highly reactive acyl chloride, cyanoacetyl chloride, to acylate 4-amino-2-(trifluoromethyl)benzonitrile. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Mechanism of Acylation with Cyanoacetyl Chloride:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-amino-2-(trifluoromethyl)benzonitrile attacks the electrophilic carbonyl carbon of cyanoacetyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation by the base to yield the final amide product.

Figure 1: Acylation with Cyanoacetyl Chloride.

Pathway 2: Acylation using Cyanoacetic Acid with a Coupling Agent

An alternative and often milder approach involves the direct coupling of 4-amino-2-(trifluoromethyl)benzonitrile with cyanoacetic acid. This method necessitates the use of a coupling agent to activate the carboxylic acid, facilitating the formation of the amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Mechanism of Acylation with Cyanoacetic Acid and a Coupling Agent:

The coupling agent first reacts with cyanoacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 4-amino-2-(trifluoromethyl)benzonitrile, leading to the formation of the desired amide and a urea byproduct.

Figure 2: Acylation with a Coupling Agent.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis via Cyanoacetyl Chloride

This protocol is adapted from procedures described in the synthesis of related pharmaceutical intermediates.[2]

Materials:

  • 4-amino-2-(trifluoromethyl)benzonitrile

  • Cyanoacetyl chloride

  • Pyridine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred solution of 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyanoacetyl chloride (1.1 eq) in anhydrous THF to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Summary:

ParameterTypical Value
Yield 75-85%
Purity (by HPLC) >98%
Melting Point 168-172 °C
Protocol 2: Synthesis via Cyanoacetic Acid and a Coupling Agent

This protocol is based on general amide coupling procedures.

Materials:

  • 4-amino-2-(trifluoromethyl)benzonitrile

  • Cyanoacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Rotary evaporator

Procedure:

  • To a stirred solution of cyanoacetic acid (1.2 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add EDC (1.5 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Characterization of this compound

Accurate characterization of the synthesized product is essential for quality control and to ensure its suitability for downstream applications.

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.5-9.0 (br s, 1H, NH), 8.0-8.2 (d, 1H, Ar-H), 7.8-8.0 (d, 1H, Ar-H), 7.6-7.8 (s, 1H, Ar-H), 3.5-3.7 (s, 2H, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 164 (C=O), 140 (Ar-C), 135 (Ar-C), 133 (Ar-C), 128 (q, CF₃), 125 (Ar-C), 118 (CN), 115 (Ar-C), 25 (CH₂).

  • FT-IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 2230 (C≡N stretch), 1680 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1320 (C-F stretch).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₇F₃N₂O [M+H]⁺: 229.05; found: 229.05.

  • Melting Point: 168-172 °C.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1. Combine Reactants (Aniline, Acetylating Agent, Solvent, Base/Coupling Agent) Reaction 2. Reaction (Controlled Temperature, Stirring, Monitoring via TLC) Reactants->Reaction Workup 3. Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying 4. Drying and Concentration (Anhydrous Salt, Rotary Evaporation) Workup->Drying Purification 5. Purification (Column Chromatography or Recrystallization) Drying->Purification Characterization 6. Characterization (NMR, IR, MS, MP) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Figure 3: General Experimental Workflow.

Conclusion and Future Perspectives

The synthetic pathways and protocols detailed in this guide provide a robust framework for the efficient and reliable production of this compound. A thorough understanding of these methods is invaluable for researchers engaged in the synthesis of complex pharmaceutical agents. Future research may focus on the development of more sustainable and atom-economical synthetic routes, potentially through catalytic C-H activation or flow chemistry approaches, to further enhance the efficiency and environmental friendliness of this important chemical transformation.

References

  • PubChem. N-[4-(trifluoromethyl)phenyl]acetamide.
  • Google Patents. (2014). Preparation method of teriflunomide. CN103709068A.
  • Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

Application Notes & Protocols for N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide: A Key Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique arrangement of an acetamide protecting group, a reactive cyano moiety, and an electron-deficient trifluoromethyl-substituted phenyl ring makes it a versatile and valuable building block. This guide provides an in-depth exploration of its properties, core synthetic applications, and detailed, field-tested protocols for its transformation into key downstream intermediates. It is designed for researchers, medicinal chemists, and process development scientists engaged in drug discovery and materials science.

Introduction: Strategic Value as a Synthetic Intermediate

The utility of this compound stems from its trifecta of functional groups, each offering distinct synthetic handles.

  • Trifluoromethyl Group: This moiety is a cornerstone in modern medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

  • Cyano Group: This versatile functional group can be hydrolyzed to a carboxylic acid, reduced to an amine, or, most notably, converted into a tetrazole ring. The 1H-tetrazole group is a widely recognized bioisostere for the carboxylic acid functional group, offering similar acidity but with improved pharmacokinetic properties.[2]

  • Acetamide Group: This serves as a stable and reliable protecting group for the aniline nitrogen. Its controlled removal via hydrolysis unmasks the 4-amino-3-(trifluoromethyl)benzonitrile core, a critical precursor for a wide range of pharmaceuticals, including the non-steroidal anti-androgen Bicalutamide and its analogues.[3][4][5][6]

Beyond pharmaceuticals, this compound and its derivatives find use in the development of advanced agrochemicals and polymers where enhanced thermal and chemical resistance is desired.[1][7]

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for experimental success and safety. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 24522-30-3[8][9]
Molecular Formula C₁₀H₇F₃N₂O[8]
Molecular Weight 228.17 g/mol [8]
Appearance White to light yellow powder/crystal[1]
Melting Point 194 - 198 °C[1]
Solubility Low solubility in water; soluble in organic solvents.[7]

Safety Information: This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7][10]

Hazard ClassGHS Statement
Acute Toxicity H302: Harmful if swallowed.[8]
H312: Harmful in contact with skin.[8]
H332: Harmful if inhaled.[8]
Skin Irritation H315: Causes skin irritation.[8]
Precautionary P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P280: Wear protective gloves/protective clothing/eye protection.
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of water.

Core Synthetic Applications & Mechanistic Insights

The primary value of this compound is its role as a masked aniline. The following transformations are fundamental to its application.

Application 1: Amide Hydrolysis to Access 4-Amino-3-(trifluoromethyl)benzonitrile

The most critical transformation is the deprotection of the aniline nitrogen via hydrolysis of the acetamide group. This reaction can be performed under acidic or basic conditions, though acidic hydrolysis is often preferred to avoid potential side reactions with the cyano group.[11][12][13]

Mechanistic Rationale (Acid-Catalyzed): The reaction is typically slow and requires heating.[14][15] The mechanism proceeds via protonation of the amide carbonyl oxygen by a strong acid (e.g., HCl). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water.[15] A tetrahedral intermediate is formed, which subsequently collapses, eliminating ammonia (which is protonated to the ammonium ion under the acidic conditions) to yield the carboxylic acid and the desired aniline product (as its ammonium salt).[14]

Application 2: Conversion of the Cyano Group to a 1H-Tetrazole

The conversion of an aryl nitrile to a 5-substituted-1H-tetrazole is a powerful transformation in medicinal chemistry.[2] This is achieved through a [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide (NaN₃).[16][17]

Mechanistic Rationale: The reaction requires a catalyst to activate the nitrile. Lewis acids, such as zinc salts (e.g., ZnBr₂), are highly effective.[16][18] The Lewis acid coordinates to the nitrogen of the nitrile, increasing its electrophilicity and facilitating the nucleophilic attack of the azide ion. This is followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring.[2] Using water as a solvent is an environmentally friendly approach that minimizes the formation of hazardous hydrazoic acid.[16]

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations and strategic value of the title compound.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Further Synthesis A N-[4-cyano-2-(trifluoromethyl) phenyl]acetamide B 4-Amino-3-(trifluoromethyl) benzonitrile A->B  Protocol 1:  Acid Hydrolysis  (HCl, H₂O, Δ)   C 5-[4-Amino-3-(trifluoromethyl)phenyl] -1H-tetrazole B->C  Protocol 2:  Tetrazole Formation  (NaN₃, ZnBr₂, H₂O, Δ)   D Bicalutamide Analogues, APIs B->D  Amine Chemistry  (e.g., Acylation)   E Carboxylic Acid Bioisosteres, Drug Candidates C->E  Further Functionalization  

Caption: Synthetic workflow starting from the title compound.

Caption: Key reactive sites on the molecule.

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to 4-Amino-3-(trifluoromethyl)benzonitrile

This protocol describes the quantitative conversion of the starting acetamide to its corresponding aniline hydrochloride salt, followed by neutralization and extraction.

Materials & Reagents:

  • This compound (1.0 eq)

  • 6M Hydrochloric Acid (HCl)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and 6M HCl (sufficient to create a 0.5-1.0 M solution of the substrate).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

    • Causality Note: Elevated temperatures are required to overcome the high stability of the amide bond.[12][15] The reaction progress should be monitored by TLC or LC-MS until the starting material is fully consumed (typically 8-16 hours).

  • Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess acid until the pH is ~8. (Caution: CO₂ evolution).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine. This removes residual inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 4-amino-3-(trifluoromethyl)benzonitrile is often of sufficient purity for the next step. If necessary, it can be purified by silica gel column chromatography or recrystallization.

Protocol 2: Synthesis of 5-[4-Cyano-3-(trifluoromethyl)phenyl]-1H-tetrazole

This protocol utilizes the product from Protocol 1 to synthesize the corresponding tetrazole via a robust and environmentally conscious method.[16]

Materials & Reagents:

  • 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 eq, from Protocol 1)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Zinc Bromide (ZnBr₂) (1.2 eq)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • 2M Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-amino-3-(trifluoromethyl)benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.2 eq) in deionized water.

    • Safety Note: Sodium azide is highly toxic. Always handle with appropriate PPE. Acidification of azide solutions generates highly toxic and explosive hydrazoic acid (HN₃); the final workup must be done in a well-ventilated fume hood.[2]

  • Heating: Heat the reaction mixture to reflux (100-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

    • Causality Note: The zinc salt acts as a Lewis acid catalyst, activating the nitrile for cycloaddition.[18] Water serves as a safe and effective solvent for this transformation.[16]

  • Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate to dissolve the product. In a fume hood, carefully acidify the mixture to pH ~2 with 2M HCl to protonate the tetrazole and decompose any residual azide.

  • Extraction: Transfer the mixture to a separatory funnel. The product will partition into the ethyl acetate layer. Separate the layers and extract the aqueous phase again with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-[4-cyano-3-(trifluoromethyl)phenyl]-1H-tetrazole.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Amide Hydrolysis (Protocol 1) Insufficient reaction time or temperature.Increase reflux time and monitor reaction progress every 4-6 hours. Ensure internal temperature is at least 100 °C.
Acid concentration too low.Use a more concentrated acid solution (e.g., switch from 3M to 6M HCl), but be mindful of potential side reactions.
Low Yield in Tetrazole Formation (Protocol 2) Incomplete reaction.Ensure sufficient heating time. Some aryl nitriles are less reactive and may require 24-48 hours.
Catalyst deactivation.Ensure reagents are of good quality. The zinc catalyst is crucial for nitrile activation.
Product loss during work-up.The tetrazole product can have some water solubility. Minimize the volume of water used and ensure thorough extraction with ethyl acetate.
Purification Difficulties Co-elution of starting material and product.Optimize the solvent system for column chromatography. A gradient elution (e.g., from 10% to 50% EtOAc in hexanes) may be necessary.
Oily product that won't crystallize.Try triturating the crude oil with a non-polar solvent like hexanes or pentane to induce solidification. Seeding with a small crystal can also help.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that provides efficient access to highly valuable molecular scaffolds. The protocols detailed herein for amide hydrolysis and tetrazole formation are robust, scalable, and grounded in well-understood reaction mechanisms. By leveraging the unique electronic and steric properties of this intermediate, researchers in drug discovery and materials science can streamline synthetic routes to novel and complex target molecules.

References

  • A Two-step Synthesis of the Anti-cancer Drug (R,S)-Bicalutamide. (2002). Synthesis, (7), 850–852.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Chem-Impex.
  • Hydrolysing amides. Chemguide.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. ChemBK.
  • 1H-Tetrazole synthesis. Organic Chemistry Portal.
  • How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange.
  • The Hydrolysis of Amides. Chemistry LibreTexts.
  • Application Notes and Protocols for the Synthesis of 1H-Tetrazoles from Organic Nitriles. Benchchem.
  • 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
  • Process for preparation of bicalutamide. (EP1863759A1). Google Patents.
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Novel Process for Preparation of Bicalutamide. (US20080177109A1). Google Patents.
  • Conversion of aromatic nitriles into tetrazoles. (WO2005051929A1). Google Patents.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. PubChem.
  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. (2020). Molecules, 26(1), 53.
  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. (2001). The Journal of Organic Chemistry, 66(23), 7945-7950.
  • Benign synthesis of 5-substituted 1H-tetrazoles using a highly stable and recyclable SO3H-carbon catalyst. (2018). Asian Journal of Green Chemistry.
  • Process for preparing bicalutamide. (WO2012042532A1). Google Patents.
  • 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide synthesis. ChemicalBook.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. TCI Chemicals.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | 24522-30-3. TCI Chemicals.
  • 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. CymitQuimica.

Sources

Application Notes and Protocols for the Analytical Determination of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is a critical chemical intermediate and a potential impurity in the synthesis of active pharmaceutical ingredients (APIs), most notably related to the non-steroidal anti-androgen, Bicalutamide.[1] The stringent requirements of regulatory bodies for drug purity necessitate robust and reliable analytical methods for the detection and quantification of such process-related impurities and potential degradants.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be accurate, precise, and stability-indicating, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5]

The trifluoromethyl group and the cyano moiety in the structure of this compound present unique analytical challenges that demand careful method development to achieve optimal separation and detection.[6][7] These application notes offer detailed protocols, the scientific rationale behind the chosen parameters, and guidance on method validation to ensure the generation of trustworthy and reproducible data.

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis of small molecule pharmaceuticals and their impurities due to its versatility, high resolution, and compatibility with a wide range of analytes. The method detailed below is a stability-indicating assay designed to separate this compound from its related substances and potential degradation products.

Scientific Rationale for Method Development

The selection of the stationary phase, mobile phase composition, and detector wavelength is critical for achieving a successful separation.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention for moderately polar compounds like this compound. A column with a 5 µm particle size and a 250 mm x 4.6 mm dimension offers a good balance between efficiency and backpressure.[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed to ensure the elution of compounds with a range of polarities. A phosphate buffer is used to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and, consequently, its retention time. Acetonitrile is selected as the organic modifier due to its low UV cutoff and good elution strength.

  • Detector: A Photo Diode Array (PDA) detector is utilized, allowing for the monitoring of the analyte at its maximum absorbance wavelength (λmax), thereby maximizing sensitivity. It also provides spectral information that can aid in peak identification and purity assessment. The UV spectrum of this compound in common solvents should be determined to select the optimal wavelength for detection. Based on similar structures, a wavelength of around 215-270 nm is a reasonable starting point.[8][9]

Experimental Protocol: HPLC Analysis

Objective: To quantify this compound in a sample matrix.

Materials:

  • This compound reference standard (purity ≥ 98%)[10]

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • Sample containing this compound

Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Column Symmetry C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M KH2PO4 buffer (pH adjusted to 3.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 215 nm
Injection Volume 10 µL
Run Time 20 minutes

Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B is HPLC grade acetonitrile.

  • Standard Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate if necessary to ensure complete dissolution.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound into a 100 mL volumetric flask.

    • Add the diluent, sonicate to dissolve, and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure the baseline is stable and free of interfering peaks.

    • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (see section 1.4).

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of the analyte in the sample using the peak area and the concentration of the standard.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mp Mobile Phase Preparation equilibration System Equilibration prep_mp->equilibration prep_std Standard Solution Preparation injection Inject Blank, Standard, & Sample prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection equilibration->injection data_acq Data Acquisition (Chromatogram) injection->data_acq peak_id Peak Identification & Integration data_acq->peak_id quant Quantification peak_id->quant

Caption: Workflow for HPLC analysis.

Method Validation

To ensure the developed HPLC method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][11] The validation process provides documented evidence that the method is reliable, reproducible, and accurate.[2][12][13]

Validation Parameters and Acceptance Criteria:

ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other peaks (resolution > 2.0). Peak purity should be confirmed using a PDA detector.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.A minimum of five concentrations should be prepared. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.Recovery should be determined at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo with a known amount of the analyte. The mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections of the standard solution should be ≤ 2.0%. Intermediate Precision (Inter-day): The analysis should be repeated on a different day by a different analyst. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To determine the lowest concentration of the analyte that can be reliably detected and quantified.LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.Variations may include flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters should remain within the acceptance criteria.

Method Validation Workflow

Validation_Workflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: ICH Q2(R1) validation workflow.

System Suitability

System suitability tests are an integral part of chromatographic methods to ensure the system is performing adequately for the analysis.[4][14] These tests are performed before the analysis of any samples.

System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (from at least five replicate injections of the standard)

Part 2: Confirmatory Analysis by LC-MS

While HPLC with UV detection is suitable for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the unambiguous identification and structural confirmation of this compound, especially at trace levels.

Rationale for LC-MS

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the analyte, offering a high degree of specificity. This is particularly useful for:

  • Confirming the identity of the peak observed in the HPLC analysis.

  • Characterizing unknown impurities or degradation products by analyzing their fragmentation patterns (MS/MS).

  • Achieving lower detection limits compared to UV detection.

The presence of the trifluoromethyl group can lead to characteristic fragmentation patterns that aid in structural elucidation.[15][16]

Protocol: LC-MS Analysis

Objective: To confirm the identity of this compound.

Instrumentation:

  • An LC-MS system equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • The same HPLC method as described in Part 1 can be used. However, it is crucial to ensure that the mobile phase components are compatible with the MS detector (e.g., non-volatile buffers like phosphate should be replaced with volatile buffers like ammonium formate or formic acid).

MS Conditions:

ParameterCondition
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 50-500

Procedure:

  • Prepare the sample solution as described in the HPLC protocol.

  • Infuse a standard solution of this compound directly into the mass spectrometer to optimize the MS parameters.

  • Perform the LC-MS analysis of the sample.

  • Extract the ion chromatogram corresponding to the expected m/z of the protonated molecule [M+H]+ or the deprotonated molecule [M-H]- of this compound (Molecular Weight: 228.17 g/mol ).[17]

  • If necessary, perform MS/MS analysis on the parent ion to obtain fragmentation data for structural confirmation.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the detection and quantification of this compound. The primary HPLC method, when properly validated, is suitable for routine quality control and stability testing. The confirmatory LC-MS method offers an additional layer of certainty in identification. Adherence to the principles of method validation and system suitability is paramount to ensure the generation of high-quality, reliable, and defensible analytical data in a regulated environment.

References

  • United States Pharmacopeia.
  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Agilent Technologies.
  • Rao, R. N., et al. (2008). Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 505-519. [Link]
  • International Council for Harmonis
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Reddy, B. P., et al. (2012). Development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 231-237. [Link]
  • Rao, R. N., et al. (2007). Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 505-519. [Link]
  • LCGC International. Are You Sure You Understand USP <621>? [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
  • Starodub. Revised ICH Guideline Q2(R1)
  • European Commission and United Nations Development Programme. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
  • Shrivastava, A., et al. (2021). Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. Hacettepe University Journal of the Faculty of Pharmacy, 41(2), 82-92. [Link]
  • ChemBK. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
  • ResearchGate. Typical HPLC chromatogram of BCT spiked with 14 impurities. [Link]
  • Kagramanov, N. D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 5(138). [Link]
  • ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
  • International Journal of Research and Review.
  • Journal of Pharmaceutical Analysis.
  • U.S. Food and Drug Administration. Q2(R2)
  • PubChem. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
  • ResearchGate. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]
  • MDPI. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs. [Link]
  • Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Biochemistry, 19(9), 1790-1796. [Link]
  • Wikipedia. Pharmacology of bicalutamide. [Link]
  • ResearchGate. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs. [Link]
  • Food and Drug Administration, Department of Health. Analytical Methods & Research. [Link]
  • Kobayashi, Y., et al. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. [Link]

Sources

HPLC method for N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quality Control and Stability Assessment of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide Utilizing a Validated Stability-Indicating HPLC Method

Authored by: A Senior Application Scientist

Abstract

This document details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise and accurate analysis of this compound. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its purity and stability paramount.[1] The developed reversed-phase HPLC method demonstrates high specificity, linearity, accuracy, and precision, rendering it suitable for routine quality control, purity assessment, and stability studies. The protocol herein is grounded in the principles of analytical procedure development and validation as outlined by the International Council for Harmonisation (ICH).[2][3][4]

Introduction and Scientific Rationale

This compound (MW: 228.17 g/mol , Formula: C₁₀H₇F₃N₂O) is a key building block in organic synthesis.[1][5] Its molecular structure, featuring a trifluoromethyl group and an aromatic ring, imparts significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[6][7] The objective of this application note is to provide a comprehensive, field-proven protocol for its analysis, moving beyond a simple recitation of steps to explain the causality behind each methodological choice.

The trustworthiness of any analytical method hinges on its ability to be self-validating during routine use.[8] This is achieved through rigorous method development, adherence to established guidelines, and the implementation of system suitability tests. The method described has been developed to be stability-indicating, meaning it can effectively separate the intact active substance from potential degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, heat, and light exposure.[9][10][11] This capability is essential for ensuring the safety and efficacy of any final product derived from this intermediate.[12]

Chromatographic Method Development: A Causality-Driven Approach

The selection of chromatographic parameters was driven by the physicochemical properties of this compound.

  • Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) was selected as the logical choice. The analyte is a relatively non-polar organic molecule with low solubility in water but good solubility in organic solvents like methanol and DMSO.[13] This hydrophobicity ensures strong retention and interaction with a non-polar C18 stationary phase.[14]

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and provides excellent selectivity for aromatic compounds.[15] An end-capped, high-purity silica-based C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) was chosen to minimize peak tailing from potential silanol interactions and to provide high theoretical plates for efficient separation.

  • Mobile Phase:

    • Organic Solvent: Acetonitrile (ACN) was chosen over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, which provides a cleaner baseline.

    • Aqueous Phase: A slightly acidic mobile phase is employed to ensure the reproducibility of the chromatography. 0.1% formic acid in water is used to suppress the potential ionization of any acidic or basic impurities and to sharpen the peak shape of the analyte.

    • Elution Mode: A gradient elution program was developed. This approach is superior to an isocratic method for a stability-indicating assay because it ensures that both early-eluting polar degradants and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable runtime.[16]

  • Detection: The conjugated aromatic system in the analyte's structure results in strong UV absorbance. A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λmax), found to be approximately 245 nm. Monitoring at this wavelength provides optimal sensitivity for the parent compound and its potential impurities.

Experimental Protocols

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 Reversed-Phase Column (4.6 x 150 mm, 3.5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard (Purity ≥98%).[1]

  • Labware: Calibrated analytical balance, volumetric flasks, pipettes, 0.22 µm syringe filters.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 25 minutes
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
20.01090
20.17030
25.07030
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent to ensure analyte solubility.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and bring to volume with the diluent. Pipette 5.0 mL of this solution into a second 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.22 µm syringe filter prior to injection.

System Suitability Test (SST)

To ensure the analytical system is performing as expected, a system suitability test must be performed before sample analysis. This is a self-validating step.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (50 µg/mL) five times consecutively.

  • Calculate the system suitability parameters based on these five replicate injections.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time
Analytical Procedure Workflow

The overall workflow for the analysis is depicted below.

Workflow for HPLC analysis.

Protocol for Forced Degradation Studies

To validate the stability-indicating nature of this method, forced degradation studies should be conducted.[17] The goal is to achieve 5-20% degradation of the active substance to ensure that potential degradation products are generated and can be separated from the main peak.[10]

  • Acid Hydrolysis: Dissolve the sample in diluent and add 1N HCl. Heat at 60°C for a specified time. Cool, neutralize with 1N NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Dissolve the sample in diluent and add 1N NaOH. Keep at room temperature for a specified time. Neutralize with 1N HCl and dilute to the target concentration.

  • Oxidative Degradation: Dissolve the sample in diluent and add 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified time. Dilute to the target concentration.

  • Thermal Degradation: Store the solid sample in a hot air oven at 80°C for 24-48 hours. Dissolve the stressed sample and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid sample to a light source providing a minimum of 1.2 million lux hours (visible) and 200 watt-hours/m² (UV), as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil. Dissolve and analyze both samples.

In all cases, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples. The peak purity of the analyte should be assessed using a PDA detector to confirm that the main peak is not co-eluting with any degradants.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and specific tool for the quantitative analysis of this compound. The causality-driven selection of parameters ensures high-quality chromatographic performance. The inclusion of system suitability criteria and protocols for forced degradation studies establishes the method as stability-indicating and fit for purpose in a regulated drug development and manufacturing environment, in accordance with global regulatory expectations.[8][18]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Vertex AI Search.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Vertex AI Search.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. (2024). ChemBK.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
  • The role of forced degradation studies in stability indicating HPLC method development. (2025). Vertex AI Search.
  • Forced Degradation Studies for Stability-Indicating HPLC Methods. Benchchem.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. ChemicalBook.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Vertex AI Search.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Chem-Impex.
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. PubChem.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (2026). ResearchGate.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). Vertex AI Search.
  • High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide. This document is designed for researchers, chemists, and drug development professionals to provide field-tested insights and robust troubleshooting strategies for this important synthetic transformation. The target molecule is a key intermediate in the synthesis of pharmaceuticals, including dihydroorotate dehydrogenase (DHO-DHase) inhibitors like leflunomide and teriflunomide.

The core reaction is the N-acylation of 4-amino-3-(trifluoromethyl)benzonitrile. While straightforward in principle, the unique electronic properties of the starting material present specific challenges that require careful consideration of reagent quality, reaction conditions, and purification techniques. This guide is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Section 1: Pre-Reaction Checks & Reagent Quality

Success in this synthesis begins with impeccable preparation. The quality of your starting materials is the most critical parameter influencing reaction outcome.

FAQ 1: How should I assess the quality of my 4-amino-3-(trifluoromethyl)benzonitrile starting material?

Answer: Your starting material, 4-amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2), is the foundation of the synthesis. Its purity is paramount.

  • Visual Inspection: The compound should be a light yellow to orange crystalline powder[1][2]. A dark brown or tarry appearance suggests significant degradation or impurities.

  • Purity Analysis: A purity of ≥98%, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is recommended[1]. Impurities from its own synthesis, such as isomers or residual precursors, can lead to side reactions and complicate purification.

  • Melting Point: The reported melting point is in the range of 61-68 °C[1]. A broad or significantly depressed melting point is a strong indicator of impurity.

  • Storage: This aniline derivative should be stored under refrigerated conditions (2-8 °C) to maintain its stability[1][2].

Expert Insight: The aniline nitrogen in your starting material is electronically deactivated by two potent electron-withdrawing groups: the para-cyano (-CN) and the meta-trifluoromethyl (-CF3). This reduced nucleophilicity makes the amine less reactive than simple aniline, so starting with the highest purity material is essential to avoid competing side reactions and ensure efficient conversion.

FAQ 2: My acetylating agent (acetic anhydride/acetyl chloride) is from a previously opened bottle. Can I still use it?

Answer: Proceed with extreme caution. Both acetic anhydride and acetyl chloride are highly susceptible to hydrolysis.

  • Acetyl Chloride: This is the more reactive of the two but is exceptionally sensitive to moisture. It reacts rapidly with atmospheric water to form acetic acid and hydrochloric acid (HCl). The presence of HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. A simple, albeit qualitative, test is to carefully open the bottle and observe for fumes of HCl (a sharp, acidic smell). If significant fuming is present, the reagent is likely compromised.

  • Acetic Anhydride: While less reactive than acetyl chloride, it readily hydrolyzes to two equivalents of acetic acid. This not only reduces the effective concentration of your acylating agent but also introduces a protic acid that can interfere with the reaction.

Best Practice: For consistent and reproducible results, always use a fresh bottle or a recently opened bottle of the acetylating agent that has been stored under an inert atmosphere (e.g., nitrogen or argon) with a proper sealing cap. Using a compromised reagent is a primary cause of low or no conversion.

Section 2: Troubleshooting the Acylation Reaction

This section addresses issues that arise during the chemical transformation itself.

Question: My reaction is sluggish or appears to have stalled, showing significant unreacted starting material by TLC. What are the likely causes and solutions?

Answer: This is the most common issue reported and can be traced back to several factors. The key is to systematically diagnose the root cause.

Table 1: Troubleshooting Low Conversion

Potential Cause Explanation Recommended Solution
Insufficient Reagent Activity As discussed, the aniline is electronically deactivated. The reaction may require more energy to overcome the activation barrier.Gently heat the reaction mixture (e.g., to 40-50 °C). Monitor progress by TLC. If using acetic anhydride, consider switching to the more reactive acetyl chloride.
Moisture Contamination Water in the solvent or from glassware has hydrolyzed the acetylating agent.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (N2 or Ar).
Inadequate Base When using acetyl chloride, one equivalent of HCl is produced. This must be neutralized by a base (e.g., triethylamine or pyridine). If the base is absent, insufficient, or of poor quality, the generated acid will protonate the starting aniline, effectively killing the reaction.Use at least 1.1 equivalents of a dry, tertiary amine base like triethylamine or pyridine. Ensure the base is added before or concurrently with the acetyl chloride.
Poor Solubility The starting material or product may have limited solubility in the chosen solvent at room temperature, slowing the reaction rate.Choose a solvent in which all reactants are fully soluble. Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are common choices. Gentle heating can also improve solubility.

Workflow: Diagnosing Low Reaction Conversion

G start Low Conversion by TLC reagents 1. Check Reagent Quality start->reagents reagents_q1 Aniline purity <98%? reagents->reagents_q1 Yes reagents_q2 Old acylating agent? reagents->reagents_q2 No moisture 2. Suspect Moisture? moisture_q1 Used anhydrous solvent & dry glassware? moisture->moisture_q1 conditions 3. Review Reaction Conditions conditions_q1 Base used with AcCl? conditions->conditions_q1 sol_reagents Solution: Use high-purity aniline and fresh acylating agent. reagents_q1->sol_reagents reagents_q2->moisture No reagents_q2->sol_reagents Yes moisture_q1->conditions Yes sol_moisture Solution: Repeat with dry setup under N2. moisture_q1->sol_moisture No conditions_q2 Reaction at RT? conditions_q1->conditions_q2 Yes sol_base Solution: Add 1.1 eq. of dry pyridine or Et3N. conditions_q1->sol_base No sol_temp Solution: Heat to 40-50 °C and monitor. conditions_q2->sol_temp Yes

Caption: Troubleshooting flowchart for low reaction yield.

Question: My TLC shows the product spot, but also a new, more polar spot and some baseline material. What are these impurities?

Answer: The formation of new impurities suggests side reactions are occurring.

  • Hydrolysis of Nitrile: The most likely polar byproduct is the corresponding primary amide, N-[4-(carbamoyl)-2-(trifluoromethyl)phenyl]acetamide. The cyano group can undergo hydrolysis to an amide under acidic or basic conditions, particularly if water is present and the reaction is heated for an extended period[3]. To avoid this, ensure anhydrous conditions and avoid unnecessarily long reaction times or harsh pH during workup.

  • Degradation: If you see significant streaking or baseline material on the TLC plate, it could indicate degradation of the starting material or product. This is more likely if the reaction was overheated or exposed to strong acids/bases for too long.

Mechanism: N-Acylation of 4-amino-3-(trifluoromethyl)benzonitrile

G cluster_reactants Reactants cluster_products Products cluster_ts Transition State Aniline 4-Amino-3-(trifluoromethyl)benzonitrile TS Tetrahedral Intermediate Aniline->TS Nucleophilic Attack AcCl Acetyl Chloride AcCl->TS Product This compound HCl HCl TS->Product Collapse & Proton Transfer TS->HCl

Caption: Simplified mechanism of N-acylation.

Section 3: Workup & Purification Guidance

Proper workup and purification are essential for isolating the target compound with high purity.

Question: What is a reliable workup and purification strategy to obtain a high-purity product?

Answer: A multi-step liquid-liquid extraction followed by recrystallization or column chromatography is standard.

Step-by-Step Workup Protocol:

  • Quench: Cool the reaction mixture to room temperature. If the reaction is concentrated, dilute it with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Slowly and carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO3). This will neutralize the acidic byproduct (acetic acid or HCl) and any unreacted acid chloride/anhydride.

  • Wash 1 (Base): Shake the funnel, venting frequently. Separate the layers. Wash the organic layer one more time with NaHCO3 solution to ensure all acid is removed.

  • Wash 2 (Water/Brine): Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine). The brine wash helps to break up emulsions and removes bulk water from the organic layer.

  • Dry & Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification Strategy:

  • Recrystallization (Preferred): This is the most efficient method for purifying crystalline solids. The crude product can often be recrystallized from a solvent system like ethyl acetate/hexanes or toluene/petroleum ether[4][5]. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Column Chromatography: If recrystallization fails or if impurities have similar solubility profiles, silica gel column chromatography is the alternative. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically provide good separation.

Question: My yield is high after concentration but drops significantly after purification. Where am I losing my product?

Answer: Product loss during purification is common and can be minimized with careful technique.

  • Emulsions during Workup: The product may be partially trapped in an emulsion between the aqueous and organic layers. Using brine and allowing the layers to separate fully can mitigate this.

  • Precipitation during Washes: If the product is not fully soluble in the extraction solvent, it can precipitate at the interface. If this occurs, add more solvent to redissolve it.

  • Recrystallization Losses: It is normal to lose some product during recrystallization, as some will remain dissolved in the mother liquor. To minimize this, use the minimum amount of hot solvent necessary to fully dissolve the crude product and ensure thorough cooling to maximize crystal formation.

  • Column Chromatography: Product can be lost on the column if it streaks or is not fully eluted. Ensure you choose an appropriate solvent system (check by TLC first) and flush the column with a more polar solvent at the end to recover any remaining material.

Appendix A: Recommended Starting Protocol

This protocol is a robust starting point and should be optimized based on your specific laboratory conditions and observations.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-amino-3-(trifluoromethyl)benzonitrile (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material) and stir until fully dissolved. Add dry pyridine (1.2 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the starting material is consumed, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the resulting solid from an appropriate solvent system (e.g., ethyl acetate/hexanes).

References
  • Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • International Union of Crystallography. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}.
  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Wikipedia. (2023). 4-Cyano-3-(trifluoromethyl)aniline.
  • ChemBK. (2024). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • MDPI. (2020). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.
  • PubMed Central. (n.d.). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers.

Sources

Technical Support Center: Synthesis of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical acylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for higher purity and yield.

Overview: The Acylation of 4-amino-2-(trifluoromethyl)benzonitrile

The target molecule, this compound, is typically synthesized via the nucleophilic acyl substitution of 4-amino-2-(trifluoromethyl)benzonitrile. The reaction involves the attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of an acetylating agent, most commonly acetic anhydride or acetyl chloride. While appearing straightforward, this reaction is sensitive to several parameters that can lead to the formation of undesirable byproducts and complicate purification.

This guide provides a structured, question-and-answer-based approach to address the most frequently encountered issues.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a direct, problem-and-solution format.

Q1: My reaction is incomplete. TLC and NMR analysis show significant amounts of unreacted 4-amino-2-(trifluoromethyl)benzonitrile. What are the likely causes?

A1: An incomplete reaction is one of the most common issues and typically points to problems with stoichiometry, reaction conditions, or reagent quality.

  • Causality—Reagent Stoichiometry and Activity: The primary cause is often an insufficient amount of the active acetylating agent. Acetic anhydride is highly susceptible to hydrolysis if exposed to atmospheric moisture or residual water in the solvent or starting material. This hydrolysis converts the anhydride to acetic acid, which is unreactive under these conditions, thereby reducing the available electrophile.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., using molecular sieves) and glassware thoroughly. Use a fresh, unopened bottle of acetic anhydride or ensure its purity if it has been opened previously.

    • Optimize Molar Ratio: While a 1:1 molar ratio is theoretically sufficient, a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, be aware that a large excess can promote side reactions (see Q2).[1]

    • Increase Temperature/Time: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. Monitor the reaction by TLC to determine the optimal reaction time.

    • Consider a Catalyst: The addition of a base like pyridine or a catalytic amount of a strong acid can accelerate the reaction. Pyridine acts as a nucleophilic catalyst and also scavenges the acetic acid byproduct.[2]

Q2: I've isolated a byproduct with a higher molecular weight. Could this be from over-acylation?

A2: Yes, a higher molecular weight impurity is often the diacetylated byproduct, N-acetyl-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide.

  • Causality—Mechanism of Diacylation: The nitrogen atom of the newly formed amide is still nucleophilic, albeit significantly less so than the starting aniline due to the electron-withdrawing nature of the acetyl group. Under forcing conditions (high temperature, large excess of a highly reactive acetylating agent like acetyl chloride), this amide can attack a second molecule of the acetylating agent to form a diacetylated imide. An analogous impurity, Teriflunomide Impurity 20, is a known diacylated byproduct in a similar synthesis.[3]

  • Preventative Measures:

    • Control Stoichiometry: Avoid using a large excess of the acetylating agent. A ratio of 1.1-1.2 equivalents is typically sufficient.[1]

    • Moderate Reaction Temperature: Perform the reaction at room temperature or with only gentle heating. High temperatures provide the activation energy needed for the less reactive amide to react.

    • Choice of Acylating Agent: Acetic anhydride is generally less reactive than acetyl chloride, making it a better choice for minimizing this side reaction.

Q3: My reaction yield is low, and I suspect hydrolysis of the final product. How does this happen and how can I prevent it?

A3: Amide bonds are susceptible to hydrolysis, which cleaves the product back into the starting amine and acetic acid. This can occur during the reaction or, more commonly, during aqueous workup.

  • Causality—Acidic or Basic Cleavage: The amide bond can be cleaved under both acidic and alkaline conditions, especially with prolonged heating.[4][5] If your workup involves a strong acid or base wash and is performed at elevated temperatures or for an extended period, product loss can be significant.

  • Troubleshooting Protocol:

    • Maintain Neutral pH During Workup: If an aqueous workup is necessary, use mild conditions. A wash with a saturated sodium bicarbonate solution can neutralize excess acid, followed by a water or brine wash. Perform all washes at room temperature or below.

    • Minimize Water Contact Time: Complete the aqueous extraction and separation steps efficiently to reduce the time the product is in contact with the aqueous phase.

    • Anhydrous Workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture (if a salt precipitates), followed by evaporation of the solvent and purification by crystallization or chromatography.

Q4: The isolated product has a pink or brownish tint. How can I obtain a pure, white crystalline solid?

A4: Discoloration is usually a sign of minor, highly colored impurities, often arising from the oxidation of the aniline starting material.

  • Causality—Aniline Oxidation: Aromatic amines are prone to air oxidation, which can form colored radical species or polymeric materials. This can be exacerbated by the presence of trace metal impurities or prolonged exposure to air at elevated temperatures.

  • Purification and Prevention:

    • Use High-Purity Starting Materials: Ensure the 4-amino-2-(trifluoromethyl)benzonitrile is pure and has not discolored over time.

    • Inert Atmosphere: For very sensitive reactions, running the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution can effectively adsorb colored impurities.[6] The charcoal is then removed by hot filtration before allowing the solution to cool.

    • Recrystallization: A final, careful recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) is the most effective way to remove both colored and non-colored impurities to yield a high-purity, crystalline product.

Section 2: Process Optimization and Byproduct Control

Effective synthesis relies on understanding how different parameters influence the reaction outcome. The table below summarizes key variables and their effects.

ParameterRecommended ConditionRationale & Impact on Purity
Acylating Agent Acetic AnhydrideLess reactive than acetyl chloride, reducing the risk of diacylation. Its byproduct, acetic acid, is generally easier to remove than HCl.[4]
Stoichiometry 1.1–1.5 eq. Acetic AnhydrideEnsures complete conversion of the starting material. Excess >1.5 eq. increases the risk of diacylation and complicates purification.[1]
Solvent Aprotic (THF, Ethyl Acetate, DMAc)Prevents reaction with the solvent. Should be anhydrous to avoid hydrolyzing the acylating agent.[7][8]
Catalyst/Base Pyridine or Triethylamine (optional)Acts as a nucleophilic catalyst and scavenges the acid byproduct, which can drive the reaction equilibrium forward.[2][9]
Temperature 20–60 °CBalances reaction rate with byproduct formation. Higher temperatures can lead to diacylation and degradation.
Workup Mild aqueous wash (sat. NaHCO₃) or non-aqueousPrevents hydrolysis of the amide product. A basic wash is crucial to remove the acetic acid byproduct.[5]

Section 3: Key Reaction and Side Reaction Pathways

Visualizing the chemical transformations provides a clearer understanding of the process.

Primary Synthesis Workflow

The following diagram outlines the standard laboratory procedure for the synthesis and purification of the target compound.

G cluster_reaction Reaction Stage cluster_workup Workup & Purification A 1. Dissolve Amine (4-amino-2-(trifluoromethyl)benzonitrile) in anhydrous solvent B 2. Add Base (optional) (e.g., Pyridine) A->B C 3. Add Acetic Anhydride (1.1-1.5 eq.) dropwise at 0-25°C B->C D 4. Stir at RT or gentle heat (Monitor by TLC) C->D E 5. Quench Reaction (e.g., with water or ice) D->E Reaction Complete F 6. Aqueous Wash (sat. NaHCO3 then Brine) E->F G 7. Dry Organic Layer (e.g., Na2SO4) & Concentrate F->G H 8. Purify Product (Recrystallization or Chromatography) G->H

Caption: Standard workflow for synthesis and purification.

Reaction Mechanism: Main vs. Side Pathways

Understanding the competing reactions is crucial for troubleshooting. The desired pathway leads to the mono-acetylated product, while competing pathways can lead to hydrolysis or diacylation.

G SM Starting Amine + Acetic Anhydride Product Desired Product (N-acetylated Amine) SM->Product Desired Acylation (Main Pathway) Diacetyl Diacylation Byproduct Product->Diacetyl Excess Acetic Anhydride + High Temp Hydrolysis Hydrolysis Products (Starting Amine + Acetic Acid) Product->Hydrolysis Aqueous Workup (Acid/Base, Heat)

Caption: Competing reaction pathways in the synthesis.

References

  • The effect of molar ratios of aniline: acetic anhydride towards acetylation. - ResearchGate.
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER.
  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PubMed Central.
  • Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing).
  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube.
  • Chemistry of Amides- Synthesis and Reactions - Chem LibreTexts.
  • Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a - ResearchGate.
  • Synthesis of Potential Impurities of Bicalutamide - ResearchGate.
  • SYNTHESIS OF SOME NOVEL ACETANILIDE DERIVATIVES BY GREENER REACTIONS AND THEIR ANTIMICROBIAL EVALUATION - INTERNATIONAL JOURNAL OF PHARMACEUTICAL QUALITY ASSURANCE.
  • CN103709068A - Preparation method of teriflunomide - Google Patents.
  • US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents.
  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC - NIH.
  • the hydrolysis of amides - Chemguide.
  • Teriflunomide Impurity 20 - Quality Control Chemicals (QCC).

Sources

Technical Support Center: Purification of Crude N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our aim is to provide not just procedural steps, but also the scientific rationale behind them to empower you to optimize your purification processes effectively.

Introduction to Purification Challenges

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, including Leflunomide and its active metabolite, Teriflunomide. The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). The common synthetic routes, such as the acylation of 4-amino-3-(trifluoromethyl)benzonitrile or the reaction of 4-(trifluoromethyl)aniline with a cyanoacetic acid derivative, can result in a range of impurities in the crude product. These may include unreacted starting materials, over-acylated byproducts, and colored polymeric substances. This guide will equip you with the knowledge to effectively remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some of the most common impurities include:

  • Unreacted Starting Materials: 4-(Trifluoromethyl)aniline is a frequent impurity, which can be challenging to remove due to its structural similarity to the product.[1] Isomeric trifluoromethyl anilines may also be present if the starting material was not pure.

  • Byproducts of Acylation: If cyanoacetyl chloride is used, diacylation of the starting amine can occur, leading to the formation of 2-cyano-N-(2-cyanoacetyl)-N-(4-(trifluoromethyl)phenyl)acetamide.[2]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or bases, may be present in the crude material.

  • Colored Impurities: High-molecular-weight byproducts formed during the reaction can impart a yellow or brown color to the crude product.

Q2: My crude product is a sticky solid or an oil. What is the best first step for purification?

A2: An oily or tacky crude product often indicates the presence of significant amounts of impurities or residual solvent that depress the melting point. A good initial step is to perform an acid-base extraction to remove acidic or basic impurities. A wash with a dilute acid solution (e.g., 1 M HCl) will remove any unreacted 4-(trifluoromethyl)aniline by converting it to its water-soluble salt. A subsequent wash with a dilute base (e.g., 5% NaHCO₃ solution) can remove any acidic byproducts. Following the extractive workup, if the product is still oily, trituration with a non-solvent like hexanes can sometimes induce crystallization and remove highly non-polar impurities.

Q3: I've attempted recrystallization, but my product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the solvent at the elevated temperature of dissolution, or the solution becomes supersaturated at a temperature above the melting point of the solute. Here are several strategies to address this:

  • Add More Solvent: The most common reason for oiling out is using too little solvent. Add more of the hot solvent until the oil completely dissolves.

  • Lower the Cooling Rate: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down heat loss. Once at room temperature, you can then proceed to cool it further in an ice bath.

  • Change the Solvent System: If the issue persists, your chosen solvent may not be ideal. Try a different solvent or a mixed solvent system. For instance, if you are using a single solvent, try dissolving the compound in a good solvent (e.g., ethanol) at an elevated temperature and then slowly adding a poor solvent (e.g., water) until the solution becomes turbid. Reheat to clarify and then cool slowly.

  • Scratch or Seed: Once the solution is cooling, scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites for crystal growth.[3] Alternatively, adding a tiny seed crystal of the pure compound can initiate crystallization.

Troubleshooting Guide

This section provides a structured approach to resolving common purification issues.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for purifying crude this compound.

Purification_Workflow Crude Crude Product (Solid, Oily, or Colored) Initial_Assessment Initial Assessment Crude->Initial_Assessment AcidBase_Wash Acid-Base Extraction Initial_Assessment->AcidBase_Wash Oily or Basic Impurities Recrystallization Recrystallization Initial_Assessment->Recrystallization Solid Product Decolorize Decolorize with Activated Carbon Initial_Assessment->Decolorize Colored Product AcidBase_Wash->Recrystallization Pure_Product Pure Product (White Crystalline Solid) Recrystallization->Pure_Product Successful Troubleshoot_Recryst Troubleshoot Recrystallization Recrystallization->Troubleshoot_Recryst Fails Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Successful Troubleshoot_Column Troubleshoot Column Column_Chromatography->Troubleshoot_Column Fails Troubleshoot_Recryst->Recrystallization Optimize Troubleshoot_Recryst->Column_Chromatography Ineffective Troubleshoot_Column->Column_Chromatography Optimize Decolorize->Recrystallization

Caption: A decision-making workflow for the purification of this compound.

Issue Potential Cause Recommended Solution
Yellow or Brown Product High molecular weight, conjugated impurities.During recrystallization, after dissolving the crude product in hot solvent, add a small amount of activated carbon (1-2% w/w).[4][5] Heat for 5-10 minutes, then perform a hot filtration to remove the carbon before allowing the solution to cool.
Low Recovery from Recrystallization The compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was excessive.Reduce the amount of solvent used to the minimum required to dissolve the product at the solvent's boiling point. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Product Fails to Crystallize The solution is not sufficiently supersaturated. The presence of impurities is inhibiting crystallization.Concentrate the solution by boiling off some of the solvent. Try scratching the inner wall of the flask or adding a seed crystal. If these fail, remove the solvent under reduced pressure and attempt recrystallization with a different solvent system.
Broad Melting Point Range After Purification The product is still impure. The presence of polymorphic forms.If impurities are suspected, a second purification step (e.g., column chromatography) may be necessary. To investigate polymorphism, techniques like Differential Scanning Calorimetry (DSC) can be employed.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying this compound, especially when dealing with relatively low levels of impurities.

1. Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Below are some recommended solvent systems.

Solvent System Typical Ratio (v/v) Notes
Ethanol/WaterVariesDissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify, then cool slowly.
IsopropanolN/AA good single-solvent system. Has a good balance of polarity.
Ethyl Acetate/HexanesVariesDissolve in a minimal amount of hot ethyl acetate, then add hexanes until persistent cloudiness is observed. Reheat to clarify, then cool slowly.

2. Step-by-Step Procedure:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hotplate.

  • Continue adding small portions of the hot solvent until the solid has just completely dissolved.

  • If the solution is colored, remove it from the heat, add a small amount of activated carbon, and gently boil for a few minutes.

  • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

For complex impurity profiles or when recrystallization is ineffective, column chromatography provides a higher degree of separation.

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice. For compounds that are sensitive to acidic silica, the silica can be deactivated with a solvent system containing 1-3% triethylamine.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired compound.

2. Step-by-Step Procedure:

  • Prepare the column by packing silica gel as a slurry in the initial, least polar mobile phase.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent. This dry-loading method often results in better separation.

  • Carefully add the dried silica with the adsorbed product to the top of the prepared column.

  • Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate).

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Advanced Technique: Cyano-Bonded Silica Chromatography

For challenging separations, a cyano-bonded silica stationary phase can offer unique selectivity. It can be used in both normal-phase and reversed-phase modes, making it a versatile option. In normal phase, it is less retentive than bare silica, which can be advantageous for polar compounds.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. Common analytical techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 194-198 °C) is indicative of high purity.[6]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative method to determine the purity of the final product and to detect any remaining impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any proton- or carbon-containing impurities.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Concepts Ecotech.
  • Chiemivall. (2023, September 4). Decolorization with Activated Carbon in the Pharmaceutical Industry. [Link]
  • Hoo Chemtec.
  • Phenomenex. Mobile Phase Selectivity. [Link]
  • Creative Bioarray.
  • Google Patents. (CN103664435A)
  • PubChem. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
  • Organic Syntheses. (2025, June 19).
  • Attia, K. A., Nassar, M. W. I., & El-Zeiny, M. B. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH. [Link]
  • Lisa, N. (2021, September 24). Crystallization, Large Scale [Video]. YouTube. [Link]
  • International Journal of Pharmaceutical Research & Analysis.
  • Journal of Biomedical Research & Environmental Sciences.
  • Biotage.
  • King Group.
  • ResearchGate. (2022, September 8).
  • Quality Control Chemicals (QCC). Teriflunomide Impurity 20. [Link]
  • MDPI. (2020). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. [Link]
  • ResearchGate. (2025, October 12).
  • ResearchGate. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide. [Link]
  • ResearchGate. (2020, November 2).

Sources

Technical Support Center: Recrystallization of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CTFA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important synthetic intermediate. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction to CTFA and the Importance of Purity

2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS No. 24522-30-3) is a key building block in the synthesis of various pharmaceuticals, including the immunosuppressive drug Leflunomide and its active metabolite, Teriflunomide.[1][2] Given its role as a critical intermediate, the purity of CTFA is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique to remove impurities that may arise from the synthetic process, such as unreacted starting materials or side-products.[3][4]

Key Physicochemical Properties of CTFA:

PropertyValueSource(s)
Molecular Formula C₁₀H₇F₃N₂O[5]
Molecular Weight 228.17 g/mol [5]
Appearance White to light yellow crystalline powder[5]
Melting Point 194 - 198 °C[5]

Frequently Asked Questions (FAQs) about CTFA Recrystallization

Here we address common questions and issues that may arise during the purification of CTFA.

Q1: There are conflicting reports on the melting point of CTFA. What is the correct value?

A1: While some sources may report lower melting points, the widely accepted and verified melting point for pure 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is in the range of 194 - 198 °C .[5] A significantly lower or broader melting point range is a strong indication of impurities within your sample. The goal of a successful recrystallization should be to achieve a sharp melting point within this established range.

Q2: How do I select the best solvent for the recrystallization of CTFA?

A2: The ideal recrystallization solvent is one in which CTFA has high solubility at elevated temperatures and low solubility at room temperature or below.[6][7] For CTFA, a compound with both polar (amide, cyano) and non-polar (trifluoromethylphenyl) groups, a moderately polar solvent is often a good starting point.

Based on experimental evidence from synthetic procedures, an isopropanol/water mixture is a highly effective solvent system.[8] Isopropanol will dissolve CTFA when hot, and the addition of water as an anti-solvent will decrease its solubility, promoting crystallization upon cooling. Other potential solvent systems to explore include ethanol, ethyl acetate, or mixtures such as ethyl acetate/hexane. A systematic approach to solvent screening is recommended if the primary system is not optimal for your specific impurity profile.

Q3: My CTFA is dissolving in the hot solvent, but it's not crystallizing upon cooling. What should I do?

A3: This is a common issue in recrystallization and can be due to several factors:

  • Too much solvent: This is the most frequent cause.[4] If the solution is too dilute, it will not become saturated upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and re-cool.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[4] To induce crystallization, you can:

    • Scratch the inner wall of the flask with a glass rod at the meniscus. This creates microscopic scratches that provide nucleation sites for crystal growth.[3]

    • Add a seed crystal of pure CTFA to the cooled solution. This provides a template for crystallization to begin.

    • Cool the solution further in an ice-water bath to significantly decrease the solubility.[9]

Q4: Instead of crystals, an oil is forming as my solution cools. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solubility of the impure compound is lowered to the point that it separates as a liquid phase. To prevent this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent to prevent premature precipitation.

  • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath and allowing both to cool to room temperature together. Slower cooling rates favor the formation of an ordered crystal lattice over an amorphous oil.[9]

  • Consider a different solvent system. Oiling out can be more common with certain solvent combinations.

Q5: What are the likely impurities in my CTFA sample?

A5: As CTFA is a known impurity in the synthesis of Leflunomide and Teriflunomide, common impurities may include:[2]

  • Unreacted starting materials: 4-(trifluoromethyl)aniline and derivatives of cyanoacetic acid.[8]

  • Byproducts from subsequent synthetic steps: If the reaction to produce Leflunomide or Teriflunomide has been initiated, you may have related structures present. One such example is N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide.

A successful recrystallization will selectively keep these impurities dissolved in the cold mother liquor while the pure CTFA crystallizes.

Recrystallization Protocol for 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide

This protocol details the recommended procedure using an isopropanol/water solvent system.

Step 1: Dissolution
  • Place the crude CTFA (e.g., 5.0 g) into an Erlenmeyer flask.

  • Add a minimal amount of isopropanol (e.g., 20-30 mL) to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add isopropanol in small portions until the CTFA is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.

Step 2: Hot Filtration (Optional)

If insoluble impurities are present, perform a hot gravity filtration. This step is crucial to remove any particulate matter that will not dissolve in the hot solvent.

Step 3: Crystallization
  • Remove the flask from the heat.

  • Slowly add deionized water dropwise to the hot isopropanol solution until you observe persistent cloudiness (the cloud point). This indicates that the solution is saturated.

  • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

Step 4: Crystal Collection and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold isopropanol/water mixture (e.g., 1:1 ratio) to remove any residual soluble impurities from the crystal surfaces.

  • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

Step 5: Drying

Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

Visualizing the Workflow

The following diagram illustrates the key decision points in the recrystallization process.

Recrystallization_Workflow start Crude CTFA dissolve Dissolve in minimal hot isopropanol start->dissolve hot_filter_q Insoluble impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes add_antisolvent Add water to cloud point hot_filter_q->add_antisolvent No hot_filter->add_antisolvent reheat Re-warm to clarify add_antisolvent->reheat cool Slow Cooling to RT reheat->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Vacuum Filtration & Cold Wash ice_bath->filter_wash dry Dry Crystals filter_wash->dry end Pure CTFA dry->end

Caption: A workflow diagram for the recrystallization of CTFA.

Troubleshooting Guide

IssueObservationPotential Cause(s)Recommended Solution(s)
Low Recovery A small amount of crystals are formed.- Too much solvent was used.- The cooling time was insufficient.- The compound is more soluble in the cold solvent than anticipated.- Concentrate the mother liquor by evaporating some solvent and re-cool.- Ensure the solution is cooled in an ice bath for an adequate amount of time.- If recovery is consistently low, consider a different solvent system.
No Crystals Form The solution remains clear even after cooling in an ice bath.- The solution is not saturated (too much solvent).- The solution is supersaturated.- Evaporate some of the solvent and re-cool.- Induce crystallization by scratching the flask or adding a seed crystal.
Oiling Out A liquid layer separates from the solution upon cooling.- The solution is cooling too quickly.- The boiling point of the solvent is too high.- The presence of impurities is depressing the melting point of the mixture.- Re-heat to dissolve the oil, add a small amount of additional solvent, and cool very slowly.- Choose a solvent with a lower boiling point.
Colored Product The final crystals have a yellow or brown tint.- Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

Logical Flow of Solvent Selection

The choice of a solvent system is a critical step governed by the principle of "like dissolves like," but with the crucial caveat of temperature-dependent solubility.

Solvent_Selection start Crude CTFA test_solubility Test Solubility in Various Solvents start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent1 Unsuitable: Too Soluble dissolves_cold->bad_solvent1 Yes insoluble Insoluble in Hot Solvent? dissolves_hot->insoluble No good_solvent Good Single Solvent Candidate dissolves_hot->good_solvent Yes bad_solvent2 Unsuitable: Insoluble insoluble->bad_solvent2 Yes mixed_system Consider for Mixed Solvent System insoluble->mixed_system No

Sources

Technical Support Center: Optimizing the Synthesis of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and ensure the purity of your final product.

Reaction Overview and Workflow

The synthesis of this compound is typically achieved through the acylation of 4-amino-3-(trifluoromethyl)benzonitrile with a suitable acetylating agent, such as acetic anhydride or acetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of the acetylating agent.

Below is a general workflow for the synthesis and purification of this compound.

Workflow reagents Reagents: - 4-amino-3-(trifluoromethyl)benzonitrile - Acetylating Agent - Base (optional) - Solvent reaction Acylation Reaction reagents->reaction 1. Combine workup Aqueous Work-up reaction->workup 2. Quench & Extract purification Purification (Recrystallization or Chromatography) workup->purification 3. Isolate Crude Product characterization Characterization (NMR, IR, MP, HPLC) purification->characterization 4. Obtain Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is very low or I'm not getting any product. What are the possible causes?

Several factors can contribute to a low or nonexistent yield in this acylation reaction. The primary culprits are often related to the quality of the starting materials, the reactivity of the amine, and the reaction conditions.

  • Poor Quality of Starting Materials:

    • 4-amino-3-(trifluoromethyl)benzonitrile: The starting amine may be impure or degraded. It's crucial to use a high-purity starting material. The presence of impurities can interfere with the reaction.

    • Acetylating Agent: Acetic anhydride and acetyl chloride are susceptible to hydrolysis. If they have been improperly stored, they will have reacted with moisture to form acetic acid, which is a much less effective acylating agent under these conditions.[1]

    • Solvent: The presence of water in the solvent can lead to the hydrolysis of the acetylating agent, reducing its effective concentration and leading to lower yields.[2] It is recommended to use anhydrous solvents.

  • Reduced Nucleophilicity of the Amine:

    • The amino group in 4-amino-3-(trifluoromethyl)benzonitrile is deactivated by the two electron-withdrawing groups on the aromatic ring (the trifluoromethyl and cyano groups). This reduces its nucleophilicity, making the reaction slower than with more electron-rich anilines.

    • Protonation of the amine by any acidic impurities will render it non-nucleophilic.[2][3]

  • Suboptimal Reaction Conditions:

    • Temperature: While some acylations proceed at room temperature, the deactivated nature of the starting amine may require heating to drive the reaction to completion. However, excessive heat can lead to side reactions.

    • Base: The reaction between the amine and acetyl chloride generates hydrochloric acid (HCl). This will protonate the starting amine, shutting down the reaction.[3] Therefore, a base such as pyridine or triethylamine is often necessary to neutralize the HCl as it is formed.[4] When using acetic anhydride, a base can also be used to catalyze the reaction.

Troubleshooting Low Yield: A Step-by-Step Approach

Troubleshooting_Low_Yield start Low or No Yield check_sm 1. Verify Starting Material Quality - Purity of amine - Freshness of acylating agent - Anhydrous solvent start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok sm_bad Action: - Purify amine - Use fresh acylating agent - Use anhydrous solvent sm_ok->sm_bad No check_conditions 2. Evaluate Reaction Conditions - Temperature - Presence and type of base - Reaction time sm_ok->check_conditions Yes sm_bad->check_sm conditions_ok Conditions Optimal? check_conditions->conditions_ok conditions_bad Action: - Increase temperature moderately - Add a non-nucleophilic base - Increase reaction time conditions_ok->conditions_bad No monitor_reaction 3. Monitor Reaction Progress - TLC or LC-MS conditions_ok->monitor_reaction Yes conditions_bad->check_conditions reaction_complete Reaction Complete? monitor_reaction->reaction_complete optimize_workup Action: - Optimize work-up and purification to minimize product loss reaction_complete->optimize_workup No end Improved Yield reaction_complete->end Yes optimize_workup->monitor_reaction

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I'm observing significant side product formation. What are they and how can I minimize them?

The most common side reaction in the acylation of anilines is di-acylation, especially under forcing conditions.[1]

  • Di-acylation: Although the N-acetyl group of the product is only moderately activating, a second acylation can occur if the reaction conditions are too harsh (e.g., high temperature, large excess of a highly reactive acylating agent).[1]

Strategies to Minimize Side Products:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the acetylating agent. A large excess can promote di-acylation.

  • Moderate Reaction Temperature: Avoid excessive heating. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor for the formation of byproducts by TLC or LC-MS.

  • Choice of Acylating Agent: Acetic anhydride is generally less reactive than acetyl chloride and may offer better control over the reaction, reducing the likelihood of side product formation.[1]

Q3: I'm having trouble with the purification of my product. What do you recommend?

This compound is typically a solid at room temperature.[5] Purification is commonly achieved by recrystallization or column chromatography.

  • Recrystallization:

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble at all temperatures or highly soluble at room temperature.

    • Recommended Solvents: Based on its structure, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for recrystallization.

    • Troubleshooting: If the product "oils out" instead of crystallizing, it may be due to impurities or the use of a solvent with a boiling point higher than the melting point of the product. Try using a lower-boiling point solvent or a solvent pair.

  • Column Chromatography:

    • If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.

    • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and any impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this acylation reaction?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-amino-3-(trifluoromethyl)benzonitrile attacks the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate which then collapses, eliminating the leaving group (acetate or chloride) to form the amide product.

Acylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure cluster_2 Deprotonation Amine R-NH₂ AcylatingAgent CH₃-C(=O)-L Amine->AcylatingAgent TetrahedralIntermediate R-NH₂⁺-C(O⁻)-CH₃-L AcylatingAgent->TetrahedralIntermediate IntermediateCollapse R-NH₂⁺-C(O⁻)-CH₃-L ProtonatedAmide R-NH₂⁺-C(=O)-CH₃ IntermediateCollapse->ProtonatedAmide LeavingGroup L⁻ ProtonatedAmide->LeavingGroup ProtonatedAmide2 R-NH₂⁺-C(=O)-CH₃ Base B: ProtonatedAmide2->Base FinalProduct R-NH-C(=O)-CH₃ Base->FinalProduct ProtonatedBase BH⁺ FinalProduct->ProtonatedBase

Caption: Mechanism of acylation of an amine.

Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?

Both can be effective, but they have different reactivities and byproducts.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Less reactiveMore reactive
Byproduct Acetic acidHydrochloric acid (HCl)
Handling Easier to handle, less moisture sensitiveHighly moisture sensitive, corrosive
Base Requirement Often used with a catalytic amount of acid or baseRequires a stoichiometric amount of base to neutralize HCl

For a deactivated amine like 4-amino-3-(trifluoromethyl)benzonitrile, the higher reactivity of acetyl chloride in the presence of a base may be advantageous to drive the reaction to completion. However, acetic anhydride can provide a more controlled reaction, potentially minimizing side products.[1]

Q3: How do I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of this reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (usually silica gel).

    • Spot the plate with the starting amine, a co-spot (starting amine and reaction mixture), and the reaction mixture.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under UV light.

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine has disappeared and a new, typically less polar, spot for the product has appeared.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[6][7]

Q4: What are the key physical and spectroscopic data for this compound?

PropertyValue
Molecular Formula C₁₀H₇F₃N₂O
Molecular Weight 228.17 g/mol [8]
Appearance White crystalline or powdery solid[5]
Melting Point 145-147 °C[9]
Solubility Low solubility in water; soluble in organic solvents like DMSO and methanol.[5][9]
¹H NMR Expect signals for the aromatic protons, the amide N-H proton, and the methyl protons of the acetyl group.
IR Spectroscopy Expect characteristic peaks for N-H stretching, C=O (amide) stretching, and C≡N (nitrile) stretching.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation:

    • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-3-(trifluoromethyl)benzonitrile (1.0 eq).

    • Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or ethyl acetate).

    • Add a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 eq).

  • Reaction:

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).

  • Work-up:

    • Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

  • ChemBK. (2024). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • Chem-Impex. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • ResearchGate. (2021). Why did my amide synthesis not work?.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
  • International Union of Crystallography. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • Hangzhou Huarong Pharm Co., Ltd. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]-acetamide CAS NO.24522-30-3.
  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment).
  • WorldOfChemicals. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • NCERT. (n.d.). Amines.
  • National Institutes of Health. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.
  • National Institutes of Health. (n.d.). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives.
  • YouTube. (2017). (very Imp.)"Acylation of Aniline (Why and How)" in Aromatic rxns. - JEE||NEET.
  • PubMed Central. (n.d.). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}.
  • Food and Drug Administration, Department of Health. (n.d.). Analytical Methods & Research.
  • National Institutes of Health. (n.d.). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors.
  • PubMed Central. (n.d.). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers.
  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

Sources

Technical Support Center: Improving the Purity of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate and require robust methods to enhance its purity.[1] As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including as a known impurity and intermediate of Teriflunomide, achieving high purity is critical for downstream applications and regulatory compliance.[2][3][4]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during laboratory-scale synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges observed during the purification of this compound.

Q1: My crude product is an off-white or yellowish solid with a broad melting point. What are the most probable impurities?

A1: A discolored product with a depressed and broad melting range is a classic indicator of impurities. The synthesis of this compound, typically via the acylation of 4-amino-3-(trifluoromethyl)benzonitrile, can introduce several common impurities:

  • Unreacted Starting Materials: The most common culprits are the starting aniline (4-amino-3-(trifluoromethyl)benzonitrile) and residual acylating agent (e.g., acetic acid from the hydrolysis of acetic anhydride).

  • Side-Reaction Products: Over-acylation can lead to the formation of a di-acetylated byproduct, 2-Cyano-N-(2-cyanoacetyl)-N-(4-(trifluoromethyl)phenyl)acetamide.[5][6] While the N-acetyl group is only moderately activating, forcing the reaction conditions can promote this side reaction.[5]

  • Hydrolysis Products: The amide bond is susceptible to hydrolysis back to the starting aniline and acetic acid, particularly if exposed to strong acidic or basic conditions during workup or purification at elevated temperatures.[7]

  • Solvent Residue: Incomplete removal of reaction or extraction solvents (e.g., ethyl acetate, dichloromethane, toluene) can result in an oily or lower-melting solid.

Troubleshooting Workflow: A logical approach to identifying and removing these impurities is essential. The following flowchart outlines a general strategy.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting Path cluster_2 Phase 3: Purification Strategy start Crude Product (Post-Workup) analysis Analyze via TLC & ¹H NMR start->analysis decision Primary Impurity Type? analysis->decision path1 Basic Impurity (e.g., Starting Aniline) decision->path1  Baseline spot on TLC   path2 Acidic Impurity (e.g., Acetic Acid) decision->path2  Streaking from baseline   path3 Neutral Impurity (Similar Polarity to Product) decision->path3  Spot close to product Rf   path4 Multiple Impurities decision->path4  Complex mixture   action1 Perform Dilute Acid Wash (e.g., 1M HCl) path1->action1 action2 Perform Dilute Base Wash (e.g., 5% NaHCO₃) path2->action2 action3 Proceed to Recrystallization (See Protocol 1) path3->action3 action4 Perform Column Chromatography (See Protocol 2) path4->action4 action1->action3 action2->action3 final_product Pure Crystalline Product (>98%) action3->final_product action4->final_product

Caption: General troubleshooting workflow for impurity issues.

Q2: My NMR spectrum shows a significant amount of unreacted 4-amino-3-(trifluoromethyl)benzonitrile. Is there a more effective way to remove it than chromatography?

A2: Yes, an acid-base extraction is highly effective for removing basic impurities like residual anilines. The amino group on the starting material is basic and will be protonated by a dilute acid, forming a water-soluble ammonium salt.[8] The desired acetamide product is significantly less basic and will remain in the organic phase.

Causality: The lone pair of electrons on the nitrogen atom of the aniline's amino group readily accepts a proton. In the N-acetamide product, this lone pair is delocalized through resonance with the adjacent carbonyl group, drastically reducing its basicity and, therefore, its reactivity with dilute acids.

Recommended Procedure:

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M hydrochloric acid (HCl). The protonated aniline will move into the aqueous layer.

  • Separate the layers. It may be beneficial to repeat the acid wash.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to recover the cleaner product, which can then be further purified by recrystallization.

Q3: Recrystallization attempts are failing; the product either oils out or the yield is very low. What should I do?

A3: Recrystallization failure is typically due to an inappropriate solvent choice or the presence of impurities that inhibit crystal lattice formation.

Expert Insight: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (0-4 °C). The trifluoromethyl and cyano groups make the target molecule moderately polar.[9][10] Therefore, a solvent system that balances polarity is often required.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test solubility in a range of solvents on a small scale. Good single-solvent candidates include isopropanol, ethanol, and toluene. For mixed-solvent systems, ethyl acetate/hexanes or ethanol/water are excellent starting points.[11]

  • Addressing an "Oiling Out" Product: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or its impure form).

    • Solution: Add more solvent to decrease the saturation point. Alternatively, reheat the solution to dissolve the oil and allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

  • Improving Low Yield:

    • Ensure you are using the minimum amount of hot solvent required for complete dissolution. Excess solvent will keep more of your product dissolved at low temperatures.

    • After cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation.

    • Concentrate the mother liquor (the liquid left after filtration) and attempt a second recrystallization to recover more product.

Property Value Source
CAS Number 24522-30-3
Molecular Formula C₁₀H₇F₃N₂O[12]
Molecular Weight 228.17 g/mol [12]
Melting Point 145-147 °C[13]
Appearance White to off-white crystalline powder[14][15]
Solubility DMSO (Slightly), Methanol (Slightly)[13]
Table 1: Physical and Chemical Properties of this compound.
Detailed Purification Protocols
Protocol 1: Recrystallization from Ethanol/Water

This protocol is effective for removing non-polar impurities and achieving a highly crystalline final product.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) and boil for 2-3 minutes.

  • Hot Filtration: If carbon was used, or if insoluble particulates are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Add deionized water dropwise to the hot ethanolic solution until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 ethanol/water solution.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Sources

Technical Support Center: Degradation Pathways of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique trifluoromethyl group enhances its reactivity and solubility in various organic solvents, making it a valuable building block in drug discovery and development.[1] This compound is a known impurity and metabolite of Leflunomide and Teriflunomide.[2] Given its importance, a thorough understanding of its stability and degradation is crucial for accurate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for this compound?

A1: While specific degradation studies on this compound are not extensively documented, based on its chemical structure, the following pathways are plausible:

  • Hydrolysis of the acetamide group: This is a common degradation pathway for acetanilide compounds, which can be hydrolyzed under acidic or basic conditions to yield 4-amino-3-(trifluoromethyl)benzonitrile and acetic acid.[3]

  • Transformation of the cyano group: The nitrile moiety can undergo enzymatic or chemical hydrolysis. In biological systems, this can proceed via a two-step pathway involving a nitrile hydratase to form an amide, followed by an amidase to yield a carboxylic acid.[4][5] Alternatively, a nitrilase can directly hydrolyze the nitrile to a carboxylic acid.[4][5][6]

  • Metabolism of the trifluoromethyl group: The trifluoromethyl group is generally stable, but it can undergo metabolism, although this is less common.[7][8] In some cases, it can be metabolized to a carboxylic acid.

Q2: How can I minimize the degradation of this compound during storage and handling?

A2: To minimize degradation, it is recommended to store the compound in a cool, dry place, protected from light and moisture. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable. Avoid exposure to strong acids or bases, as they can catalyze the hydrolysis of the acetamide group.[3]

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for separating and quantifying this compound and its potential degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its sensitivity and ability to provide molecular weight information.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in my HPLC chromatogram. Degradation of the parent compound due to improper sample handling or storage.Ensure proper storage conditions (cool, dry, dark). Prepare fresh solutions for analysis. Investigate the identity of the new peaks using LC-MS to determine if they are degradation products.
Contamination of the sample or mobile phase.Use high-purity solvents and reagents. Filter all solutions before use. Run a blank to check for system contamination.
Low recovery of the parent compound. Adsorption of the compound to container surfaces or filter membranes.Use silanized glassware or low-adsorption vials. Test different filter materials for compatibility.
Degradation during sample preparation (e.g., extraction, concentration).Minimize the duration of sample preparation steps. Avoid high temperatures and exposure to strong acids or bases.
Inconsistent analytical results. Instability of the compound in the analytical mobile phase.Check the pH and composition of the mobile phase. A more neutral pH may be necessary to prevent hydrolysis.
Photodegradation if samples are exposed to light.Protect samples from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound and Potential Degradation Products

This protocol provides a general starting point for developing an HPLC method. Optimization may be required based on your specific instrumentation and experimental needs.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

parent This compound hydrolysis_product 4-amino-3-(trifluoromethyl)benzonitrile parent->hydrolysis_product Acetamide Hydrolysis acetic_acid Acetic Acid nitrile_hydrolysis_amide N-[4-carbamoyl-2-(trifluoromethyl)phenyl]acetamide parent->nitrile_hydrolysis_amide Nitrile Hydratase nitrile_hydrolysis_acid 4-acetamido-2-(trifluoromethyl)benzoic acid parent->nitrile_hydrolysis_acid Nitrilase nitrile_hydrolysis_amide->nitrile_hydrolysis_acid Amidase

Caption: Potential hydrolytic degradation pathways of the parent compound.

parent This compound deacetylation 4-amino-3-(trifluoromethyl)benzonitrile parent->deacetylation Deacetylation oxidation Metabolites with oxidized phenyl ring parent->oxidation Oxidation (e.g., hydroxylation) conjugation Glucuronide or Sulfate Conjugates parent->conjugation Conjugation

Caption: Plausible metabolic transformations of the parent compound.

References

  • Davison, K. L. (1988).
  • Patsnap Synapse. (2024). What is the mechanism of Acetanilide?
  • Couch, M. W., & Hucker, H. B. (1984). In vitro metabolism of aromatic nitriles. Drug Metabolism and Disposition, 12(1), 35-38.
  • Greenberg, L. A., & Lester, D. (1946). The metabolic fate of acetanilid and other aniline derivatives; major metabolites of acetanilid appearing in the urine. Journal of Pharmacology and Experimental Therapeutics, 88(1), 87-98.
  • Martínková, L., Veselá, A. B., & Křen, V. (2016). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences.
  • Wang, M. X. (2012). Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research, 45(4), 560-573.
  • Al-Hakiem, M. M. H. (n.d.). Synthesis of Acetanilide. University of Basrah.
  • Wikipedia. (2023). Acetanilide.
  • Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal, 165(2), 309-319.
  • Angelini, A., et al. (2019). Natural pathways for enzymatic conversion of nitriles to carboxylic acids. Journal of Chemical Technology & Biotechnology, 94(1), 23-31.
  • Matos, M. J., et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 1(1), 1-22.
  • ChemicalBook. (n.d.). 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide synthesis. ChemicalBook.
  • Chem-Impex. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Chem-Impex.
  • MedchemExpress.com. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (Standard). MedchemExpress.com.
  • Yathirajan, H. S., et al. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}.
  • Google Patents. (n.d.). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • MedchemExpress.com. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (Standard). MedchemExpress.com.
  • ITRC. (2020). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).
  • Solomon, K. R., et al. (2016). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and Its Salts: Relevance to Substances Regulated Under the Montreal Protocol.
  • ITRC. (2022). Environmental Fate and Transport Processes – PFAS.
  • Food and Drug Administration, Department of Health. (n.d.). Analytical Methods & Research.
  • ITRC. (2018). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).
  • TCI Chemicals. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. TCI Chemicals.
  • Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-395.
  • National Center for Biotechnology Information. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. PubChem.
  • Grover, R., Wolt, J. D., & Cessna, A. J. (1997). Environmental fate of trifluralin.
  • Wise, R. W., Zenser, T. V., & Davis, B. B. (1984). Metabolic activation of the carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide by prostaglandin H synthase. Cancer Research, 44(5), 1893-1897.
  • Glickman, M. H., & Klinman, J. P. (2012). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. Journal of the American Chemical Society, 134(3), 1532-1540.
  • Rolland, M., et al. (2014). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Macromolecules, 47(12), 3847-3855.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. SIELC Technologies.
  • Rupprecht, J. K., et al. (2004). Degradation of RPA 202248 [U-14C-phenyl]-?(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-?-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. Journal of Agricultural and Food Chemistry, 52(23), 7026-7031.
  • Seal, U. S., & Gutmann, H. R. (1959). The metabolism of the carcinogen N-(2-fluorenyl) acetamide by liver cell fractions. The Journal of Biological Chemistry, 234(3), 648-654.

Sources

stability issues with N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered with this molecule, particularly under acidic conditions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound.

Q1: My this compound sample is showing signs of degradation in an acidic mobile phase during HPLC analysis. What is happening?

A1: You are likely observing acid-catalyzed hydrolysis of the amide bond.[1][2] Amides, while generally stable, can break down into their constituent carboxylic acid and amine components when subjected to strong acidic conditions, often accelerated by heat. The reaction is initiated by the protonation of the carbonyl oxygen of the amide group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4]

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: The primary degradation products from acid hydrolysis would be 4-cyano-2-(trifluoromethyl)benzoic acid and ammonia . Under acidic conditions, the ammonia formed will be protonated to the ammonium ion (NH₄⁺).[1][3] It is crucial to configure your analytical method to detect both the parent compound and these potential degradants.

Q3: How do the trifluoromethyl (CF₃) and cyano (CN) groups on the phenyl ring affect the stability of the amide bond?

A3: Both the trifluoromethyl and cyano groups are strong electron-withdrawing groups. Their presence on the aromatic ring decreases the electron density on the amide nitrogen. This reduced electron density can make the amide bond more susceptible to hydrolysis compared to amides with electron-donating groups. The highly electronegative fluorine atoms in the CF₃ group create a strong inductive effect, significantly influencing the electronic environment of the entire molecule.[5]

Q4: I need to perform a forced degradation study on this compound. What are the standard acidic conditions I should start with?

A4: According to ICH guidelines on forced degradation, typical starting conditions for acid hydrolysis involve treating the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for several hours.[6][7][8] The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can adequately separate the degradants from the parent peak. It is critical to monitor the degradation over time to avoid complete loss of the parent compound.

In-Depth Troubleshooting Guide

This section provides a deeper dive into the mechanisms of degradation and offers strategies to mitigate stability issues during your experiments.

Understanding the Mechanism: Acid-Catalyzed Amide Hydrolysis

The breakdown of this compound in acid is a classic example of nucleophilic acyl substitution. The reaction is generally not reversible because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and unable to participate in the reverse reaction.[3]

The process can be broken down into several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction begins when the oxygen of the amide's carbonyl group is protonated by an acid (like H₃O⁺). This step is crucial as it activates the carbonyl group, making the carbon atom a much stronger electrophile.[2] The lone pair on the amide nitrogen is involved in resonance and is therefore not the primary site of protonation.[3]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen atom (that was originally from water) to the nitrogen atom of the amide. This is a critical step that converts the -NH₂ group into a much better leaving group (-NH₃).[2]

  • Elimination of the Leaving Group: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, simultaneously expelling the neutral ammonia molecule (NH₃) as the leaving group.

  • Final Deprotonation Steps: The newly formed ammonia is immediately protonated by the acidic medium to form an ammonium ion (NH₄⁺). The protonated carbonyl group of the carboxylic acid is deprotonated by water to yield the final 4-cyano-2-(trifluoromethyl)benzoic acid and regenerate the acid catalyst (H₃O⁺).[3]

G cluster_reactants Reactants cluster_products Degradation Products Compound This compound Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Acid-Catalyzed Hydrolysis Acid Acidic Medium (H₃O⁺) Acid->Hydrolysis Product1 4-cyano-2-(trifluoromethyl)benzoic acid Product2 Ammonium Ion (NH₄⁺) Hydrolysis->Product1 Hydrolysis->Product2 caption Acid-catalyzed hydrolysis of the target compound.

Caption: Acid-catalyzed hydrolysis of the target compound.

Experimental Protocols & Methodologies

To properly investigate and quantify the stability of this compound, a systematic approach is required. Below are detailed protocols for conducting a forced degradation study and subsequent kinetic analysis.

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the sample to identify potential degradants and validate the specificity of a stability-indicating analytical method, in line with ICH guidelines.[6][8]

Objective: To generate degradation products of this compound under acidic stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Volumetric flasks, pipettes

  • pH meter

  • Heating block or water bath

  • Validated HPLC method capable of separating the parent compound from potential degradants

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., Acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Stress Sample Preparation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M HCl.

    • Dilute to the mark with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 100 µg/mL in 0.01 M HCl.

  • Control Sample (Unstressed): Prepare a control sample by following the same procedure as in step 2, but replace the 0.1 M HCl with 1 mL of water.

  • Incubation: Place the stress sample and the control sample in a heating block or water bath set to 80°C.

  • Time-Point Sampling: Withdraw aliquots from the stress sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately after withdrawal, neutralize each aliquot by adding an equimolar amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Analyze the control sample and all stressed, neutralized time-point samples by the validated HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.

    • Identify and quantify any degradation products formed. The peak area percentage is a common metric.

    • Ensure peak purity of the parent compound peak at each time point using a photodiode array (PDA) detector.

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Preliminary Kinetic Analysis of Acid Hydrolysis

Objective: To determine the apparent first-order rate constant (k) for the acid-catalyzed hydrolysis of the compound at a specific temperature and acid concentration.

Procedure:

  • Follow steps 1-8 from the Forced Degradation Study protocol.

  • Data Transformation: For each time point (t), calculate the natural logarithm of the ratio of the parent compound's concentration at time t, [A]t, to its initial concentration, [A]₀. The concentration can be assumed to be proportional to the HPLC peak area.

    • ln([A]t / [A]₀)

  • Kinetic Plot: Plot ln([A]t / [A]₀) on the y-axis against time (t) on the x-axis.

  • Rate Constant Calculation: If the degradation follows first-order kinetics, the plot will be linear. Perform a linear regression on the data points. The slope of the line will be equal to the negative of the apparent rate constant (-k).

  • Half-Life Calculation: The half-life (t₁/₂) of the compound under these specific conditions can be calculated using the formula: t₁/₂ = 0.693 / k.

Below is an example table for summarizing the results from your kinetic study.

Time (hours)Parent Peak Area% Remainingln([A]t / [A]₀)% Degradant 1
01,500,000100.00.0000.0
21,350,00090.0-0.1059.8
41,210,00080.7-0.21518.5
8980,00065.3-0.42633.1
24450,00030.0-1.20468.2
References
  • mechanism of amide hydrolysis. (2019). YouTube. [Link]
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.Chemistry Steps. [Link]
  • Ch20 : Amide hydrolysis.University of Calgary. [Link]
  • the hydrolysis of amides.Chemguide. [Link]
  • 21.7 Chemistry of Amides. (2023). OpenStax. [Link]
  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2023). National Institutes of Health (NIH). [Link]
  • Amide Groups Switch Selectivity: C–H Trifluoromethylation of α,β-Unsaturated Amides and Subsequent Asymmetric Transformation. (2014).
  • Trifluoroacetic acid.Wikipedia. [Link]
  • Forced Degradation Studies. (2016). MedCrave online. [Link]
  • What is the mechanism of Acetamide?. (2024).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pd(II)-Catalyzed Ortho Trifluoromethylation of Arenes and Insights into the Coordination Mode of Acidic Amide Directing Groups. (2012).
  • Amide groups switch selectivity: C-H trifluoromethylation of α,β-unsaturated amides and subsequent asymmetric transform
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.ChemBK. [Link]
  • Forced Degrad
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: A Guide to Preventing Byproduct Formation in Teriflunomide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Teriflunomide synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of Teriflunomide, with a specific focus on the identification, prevention, and troubleshooting of process-related impurities. As the active metabolite of Leflunomide, Teriflunomide's purity is paramount for its therapeutic efficacy and safety in treating multiple sclerosis.[1][2] Controlling byproduct formation is a critical aspect of the manufacturing process, ensuring a high-quality active pharmaceutical ingredient (API).[3][4][5]

This document provides actionable insights and validated protocols to help you optimize your synthetic route, minimize byproduct formation, and achieve high yields of pure Teriflunomide.

Section 1: Frequently Asked Questions (FAQs) on Teriflunomide Synthesis Byproducts

Q1: What is the most common synthetic route for Teriflunomide and where do byproducts originate?

The most prevalent and industrially scalable method for synthesizing Teriflunomide is a one-pot reaction involving the condensation of 4-(trifluoromethyl)aniline with a cyanoacetic acid derivative.[6][7] A common pathway involves the initial formation of 2-cyano-N-(4-trifluoromethylphenyl)acetamide, which is then acetylated to yield Teriflunomide.[2][6] Byproducts primarily arise from side reactions of the starting materials, incomplete reactions, or rearrangement of intermediates under specific process conditions.[8][9]

Q2: What are the critical process-related impurities I should be aware of?

During the synthesis of Teriflunomide, several process-related impurities can form. Key impurities that require monitoring and control include:

  • Unreacted Starting Materials: Residual 4-(trifluoromethyl)aniline and cyanoacetic acid derivatives.[10]

  • Isomeric Impurities: Such as (E)-isomer of Teriflunomide or other structural isomers formed through alternative reaction pathways.

  • Degradation Products: Resulting from harsh reaction conditions like excessively high temperatures.[10]

  • Byproducts from Starting Material Impurities: Impurities present in the initial raw materials can carry through or react to form new contaminants.[11][12]

Q3: What causes the formation of the isomeric butenamide impurity, 2-cyano-3-hydroxy-N-[2-(trifluoromethyl)phenyl]but-2-enamide?

This specific impurity arises from the use of 2-(trifluoromethyl)aniline as a contaminant in the 4-(trifluoromethyl)aniline starting material.[13] It follows the same reaction pathway as the main synthesis, leading to an isomeric final product that can be difficult to separate. The primary preventative measure is to ensure the high purity of the 4-(trifluoromethyl)aniline raw material before synthesis.

Q4: How does reaction temperature impact the formation of byproducts?

Temperature is a critical process parameter.[5] Elevated temperatures, while often used to drive the reaction to completion, can provide the activation energy for undesired side reactions. For instance, some historical syntheses performed at very high temperatures (e.g., 180°C) are prone to generating a wider range of impurities.[9] Optimized modern procedures often utilize milder conditions to favor the formation of the desired Z-isomer of Teriflunomide.

Section 2: Troubleshooting Guide: From Detection to Prevention

This section addresses specific problems you may encounter during synthesis and provides actionable solutions.

Problem: High Levels of Unreacted 4-(Trifluoromethyl)aniline Detected Post-Reaction
  • Root Cause Analysis: This issue typically points to incomplete amidation. The nucleophilicity of the aniline can be insufficient to drive the reaction to completion under the chosen conditions, or the reaction may not have reached its endpoint.

  • Preventative Measures & Protocol Adjustments:

    • Stoichiometry Optimization: While a 1:1 molar ratio is theoretical, employing a slight excess (e.g., 1.05 to 1.1 equivalents) of the cyanoacetic acid derivative can help drive the consumption of the aniline.

    • Reaction Monitoring: Do not rely solely on a fixed reaction time. Implement in-process controls (IPC) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.[8]

    • Catalyst Introduction: The introduction of a catalyst can promote the amidation reaction. Some improved methods have introduced boric acid as an effective catalyst for this conversion, avoiding the need for harsh bases or very high temperatures.[11][12]

Problem: Significant Presence of Isomeric or Other Unidentified Byproducts
  • Root Cause Analysis: The formation of unexpected byproducts often relates to reaction conditions that favor alternative mechanistic pathways. This can be influenced by the choice of base, solvent, and temperature. The use of strong, non-selective bases or excessively high heat can lead to a complex impurity profile.

  • Logical Workflow for Impurity Management This diagram outlines a systematic approach to identifying and mitigating impurities.

    G A Impurity Detected (e.g., by HPLC) B Characterize Impurity (LC-MS, NMR) A->B C Identify Source: - Starting Material? - Side Reaction? - Degradation? B->C D Consult Root Cause Analysis C->D E Implement Preventative Strategy: - Modify Temp/Solvent - Purify Starting Material - Adjust Stoichiometry D->E F Validate Process & Monitor Purity E->F

    Caption: Systematic workflow for impurity troubleshooting.

  • Preventative Measures & Protocol Adjustments:

    • Base Selection: The choice of base is critical. Pyrophoric and hazardous bases like sodium hydride (NaH) have been used but require extreme caution.[6][9] Milder inorganic bases (e.g., potassium carbonate) or organic bases in optimized systems can offer better control.

    • Solvent System: The polarity and boiling point of the solvent can influence reaction kinetics and selectivity. Aprotic solvents are common, but the choice should be tailored to the specific reagents and base used.

    • Temperature Control: Maintain a consistent and optimized temperature. Overheating a reaction is a common cause of increased byproduct formation.[5] A recommended range for the acylation step is often between 0°C and room temperature to ensure selectivity.[9]

Table 1: Recommended Parameter Adjustments for Byproduct Control

ParameterIssueRecommended AdjustmentRationale
Temperature High levels of degradation impuritiesLower the reaction temperature. For acylation, maintain 0-10°C.Minimizes energy available for competing side reactions and degradation pathways.[5]
Base Poor selectivity, complex byproductsReplace strong, hazardous bases (e.g., NaH) with milder alternatives where possible.Milder bases can improve the selectivity of the acylation step, preventing unwanted side reactions.[12]
Starting Material Purity Presence of isomeric impuritiesQualify vendors and test raw materials (e.g., 4-TFMA) for isomeric purity before use.Prevents the formation of isomeric byproducts that are difficult to remove in downstream processing.[11]
Reaction Time Incomplete conversionImplement in-process monitoring (HPLC/TLC) to determine the true reaction endpoint.Avoids both incomplete reactions and the formation of degradation products from prolonged heating.[8]

Section 3: Experimental Protocols for Byproduct Minimization

The following protocols are designed to provide a robust and reproducible synthesis with a focus on minimizing common impurities.

Protocol 3.1: Optimized Two-Step, One-Pot Synthesis of Teriflunomide

This protocol avoids hazardous reagents like sodium hydride and focuses on controlled conditions to ensure high purity.

Step 1: Synthesis of 2-cyano-N-(4-trifluoromethylphenyl)acetamide (Intermediate)

  • To a clean, dry reaction vessel equipped with a stirrer and temperature probe, add 4-(trifluoromethyl)aniline (1.0 eq) and a suitable solvent such as ethyl acetate.

  • In a separate vessel, activate cyanoacetic acid (1.05 eq) using a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 eq) in ethyl acetate.

  • Slowly add the activated cyanoacetic acid solution to the aniline solution while maintaining the temperature at 20-25°C.

  • Stir the mixture at room temperature for approximately 2-4 hours, monitoring the reaction progress by TLC or HPLC until the 4-(trifluoromethyl)aniline is consumed.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The resulting filtrate contains the intermediate and is used directly in the next step.

Step 2: Acetylation to Teriflunomide

  • Cool the filtrate containing the intermediate to 0-5°C.

  • Slowly add a suitable base (e.g., triethylamine, 2.5 eq).

  • Add acetyl chloride (1.2 eq) dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours, again monitoring by HPLC for completion.

  • Upon completion, quench the reaction by adding water. Acidify the mixture with hydrochloric acid to precipitate the crude Teriflunomide.

  • Filter the solid, wash with water, and dry under vacuum.

Protocol 3.2: Purification of Crude Teriflunomide by Recrystallization
  • Transfer the crude Teriflunomide solid to a clean flask.

  • Add a suitable recrystallization solvent or solvent system (e.g., acetonitrile/water mixture or ethyl acetate).[14]

  • Heat the mixture to 60-65°C with stirring until all the solid dissolves.[14]

  • Slowly cool the solution to room temperature, then further cool in an ice bath for 1-2 hours to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C to yield pure Teriflunomide.

References

  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.
  • The control of API impurities - A critical issue to the pharmaceutical industry. Pharma Focus Asia.
  • A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace.
  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective.
  • Mastering API Synthesis: Route Selection & Impurity Control.
  • An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities. AWS.
  • Separation of Teriflunomide and its Organic Impurities per the Proposed USP Monograph in PF 48(5). Phenomenex.
  • An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities.
  • An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Teriflunomide Impurities and Rel
  • Teriflunomide. New Drug Approvals.
  • Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PMC - PubMed Central.
  • A process for preparing teriflunomide.
  • 2-cyano-3-hydroxy-N-[2-(trifluoromethyl)phenyl]but-2-enamide. PubChem.
  • An improved process for the preparation of teriflunomide.

Sources

Technical Support Center: Scaling Up N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. This compound is a key building block in the synthesis of various pharmaceuticals, most notably as a precursor to non-steroidal anti-androgen drugs like Bicalutamide[1][2].

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of its production, ensuring high yield and purity on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method is the N-acylation of 4-amino-3-(trifluoromethyl)benzonitrile. This reaction typically involves treating the aniline starting material with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the acidic byproduct. The choice of solvent and base is critical for optimizing yield and minimizing side reactions.

Q2: What are the critical quality attributes of the starting material, 4-amino-3-(trifluoromethyl)benzonitrile?

The purity of the starting aniline, 4-amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2), is paramount.[3] Key considerations include:

  • Purity: Should be >98% to avoid introducing impurities that are difficult to remove later.

  • Moisture Content: The aniline is sensitive to moisture. Water can hydrolyze the acylating agent and lead to side reactions. Ensure the material is properly dried and handled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Color: While some coloration may be acceptable, a dark color could indicate degradation or the presence of oxidative impurities, which can interfere with the reaction.

Q3: How should I handle and store 4-amino-3-(trifluoromethyl)benzonitrile?

This compound should be stored in a cool, dry place, away from light and moisture.[3][4] It is recommended to store it under an inert atmosphere. Safety precautions include wearing appropriate personal protective equipment (PPE), as it can be harmful if inhaled, swallowed, or comes into contact with skin.[5]

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

  • Thin-Layer Chromatography (TLC): An excellent tool for rapid, qualitative monitoring of the reaction's progress. A suitable mobile phase (e.g., ethyl acetate/hexanes mixture) should show a clear separation between the starting aniline and the product acetamide.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and impurity profiling. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and identifying any structural isomers or byproducts.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.

Troubleshooting Guide: From Lab Scale to Production

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low Reaction Yield

Q: My acylation reaction is consistently giving low yields (<70%). What are the likely causes and how can I improve it?

A: Low yield is a common scale-up challenge. The root cause can often be traced to reaction conditions, reagent quality, or workup procedures.

Potential Cause Explanation & Troubleshooting Steps
Incomplete Reaction The reaction may not have reached completion. Solution: Monitor the reaction closely using TLC or HPLC until the starting aniline spot/peak is minimal. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., from 0°C to room temperature), but be cautious of potential side reactions.
Inefficient Acylating Agent The acylating agent (e.g., acetyl chloride) may have degraded due to moisture. Solution: Use a fresh bottle of the acylating agent or re-distill it before use. Acetic anhydride is often more stable and easier to handle for larger-scale reactions.
Incorrect Stoichiometry Using an insufficient amount of the acylating agent or base can lead to an incomplete reaction. Solution: Use a slight excess (1.1-1.2 equivalents) of the acylating agent. Ensure at least one equivalent of base is used to neutralize the acid byproduct (e.g., HCl from acetyl chloride).
Poor Base Selection An overly strong or weak base can be problematic. A very strong base might deprotonate other functional groups, while a weak base may not effectively scavenge the acid. Solution: Pyridine or triethylamine are common choices. For scale-up, consider using a less volatile base or an inorganic base like potassium carbonate if the reaction conditions allow.
Mechanical Losses During Workup Significant product can be lost during aqueous washes, extractions, and transfers, especially if the product has some water solubility. Solution: Minimize the volume of aqueous washes. After extraction with an organic solvent, re-extract the aqueous layer to recover any dissolved product. Ensure all transfers are quantitative.
Troubleshooting Workflow for Low Yield

The following diagram illustrates a decision-making process for diagnosing low yield.

low_yield_troubleshooting start Low Yield Observed check_completion Analyze Reaction Mixture (TLC/HPLC) start->check_completion is_sm_present Starting Material (SM) Present? check_completion->is_sm_present extend_rxn Extend Reaction Time / Increase Temperature is_sm_present->extend_rxn  Yes   check_workup Review Workup & Isolation Procedure is_sm_present->check_workup  No   check_reagents Check Reagent Quality & Stoichiometry extend_rxn->check_reagents end Yield Improved check_reagents->end optimize_workup Optimize Extraction / Minimize Transfers check_workup->optimize_workup optimize_workup->end

Caption: A decision tree for troubleshooting low reaction yields.

Problem 2: Product Impurities and Discoloration

Q: My final product is off-white/yellow and HPLC analysis shows several impurities. What are these impurities and how can I remove them?

A: Impurities often arise from side reactions or unreacted starting materials. Discoloration is typically due to conjugated, high-molecular-weight byproducts.

Potential Impurity/Issue Source & Identification Mitigation & Purification Strategy
Unreacted Starting Material Incomplete reaction. Identified by TLC/HPLC comparison with an authentic sample of 4-amino-3-(trifluoromethyl)benzonitrile.Mitigation: Drive the reaction to completion. Purification: Perform an acid wash (e.g., 1M HCl) during workup. The basic aniline starting material will move into the aqueous layer as its hydrochloride salt, while the neutral amide product remains in the organic layer.
Di-acylated Product Over-acylation of the aniline nitrogen. This is more likely with a large excess of a highly reactive acylating agent. Can be identified by MS (higher molecular weight).Mitigation: Use controlled stoichiometry of the acylating agent (1.1-1.2 eq.). Add the acylating agent slowly at a low temperature (0-5 °C). Purification: This impurity is often difficult to remove by washing. Recrystallization or column chromatography is usually required.
Hydrolyzed Byproducts Hydrolysis of the cyano group to a carboxylic acid or amide, or hydrolysis of the trifluoromethyl group under harsh basic or acidic conditions.Mitigation: Use mild reaction and workup conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Purification: An acid-base extraction can remove acidic byproducts.[8]
Colored Impurities Often formed from oxidation of the aniline or side reactions at elevated temperatures.Mitigation: Run the reaction under an inert atmosphere (N₂ or Ar). Avoid excessive heating. Purification: Treat a solution of the crude product with activated carbon during recrystallization.[8] The carbon adsorbs the colored impurities, which are then removed by hot filtration.
Potential Side Reactions Diagram

side_reactions SM 4-Amino-3-(trifluoromethyl) benzonitrile Acyl + Acetylating Agent (e.g., Acetic Anhydride) Hydrolysis Hydrolysis Products (e.g., Carboxylic Acid) SM->Hydrolysis Harsh pH / H₂O Product N-[4-cyano-2-(trifluoromethyl)phenyl] acetamide (Desired Product) Acyl->Product Main Reaction (Base, Solvent) DiAcyl Di-acylated Impurity Product->DiAcyl Excess Acylating Agent

Caption: Main synthesis pathway and potential side reactions.

Problem 3: Product Isolation and Crystallization

Q: After workup and solvent evaporation, my product is a persistent oil or wax, not a solid. How can I induce crystallization?

A: An oily product indicates that its melting point is depressed, usually by the presence of significant impurities or residual solvent.[8]

Step 1: Ensure All Solvent is Removed Dry the oil under high vacuum for several hours, possibly with gentle heating (e.g., 40°C), to remove any residual solvent (e.g., ethyl acetate, DCM).

Step 2: Attempt Trituration Trituration involves stirring the oil vigorously with a solvent in which the desired product is insoluble but the impurities are soluble (a "non-solvent").

  • Add a small amount of a non-solvent like hexanes or diethyl ether to the oil.

  • Use a spatula or glass rod to scratch the flask's inner surface while stirring.

  • Often, the product will precipitate as a solid powder, which can then be collected by filtration.

Step 3: If Trituration Fails, Purify and Recrystallize If the product remains oily, it likely has a high impurity content.

  • Purification: The most robust method is column chromatography to isolate the pure compound.

  • Recrystallization: Once a pure or semi-pure solid is obtained, recrystallization is the best method to achieve high purity.[8]

Key Protocols & Methodologies

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety measures.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-amino-3-(trifluoromethyl)benzonitrile (1.0 eq.).

  • Dissolution: Add a suitable anhydrous solvent (e.g., tetrahydrofuran, ethyl acetate, or dichloromethane) to dissolve the starting material completely.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Base Addition: Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the stirred solution.

  • Acylation: Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise via a syringe, ensuring the internal temperature remains below 10°C.

  • Reaction: Allow the reaction to stir at 0-5°C for 1-2 hours, then warm to room temperature. Monitor the reaction's progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully quench it by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove the base and any unreacted aniline), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair from the table below. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

Table 1: Recommended Recrystallization Solvents [6][8][9][10]
Solvent SystemRatio (approx.)Notes
Toluene-Often effective as a single solvent. Provides good crystal morphology.
Isopropanol / WaterVariesDissolve in hot isopropanol, then add water dropwise until cloudy. Reheat to clarify, then cool.
Ethyl Acetate / HexanesVariesDissolve in a minimum of hot ethyl acetate, then add hexanes until persistent cloudiness is observed. Reheat, then cool.
Ethanol-Can be used as a single solvent, though solubility might be high even when cold, potentially reducing recovery.
References
  • CN106748884B - Preparation method of bicalutamide intermediate - Google P
  • CN106748884A - A kind of preparation method of Bicalutamide intermediate - Google P
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])
  • WO2012042532A1 - Process for preparing bicalutamide - Google P
  • Synthesis of Potential Impurities of Bicalutamide - Taylor & Francis Online. (URL: [Link])
  • Toward Bicalutamide Analogues with High Structural Diversity Using Catalytic Asymmetric Oxohydroxylation | The Journal of Organic Chemistry - ACS Public
  • US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)
  • Optimization of the trifluoromethylation-acylation of benzyne.
  • EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)
  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide - PubChem. (URL: [Link])
  • (PDF)
  • Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])
  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google P
  • Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed. (URL: [Link])
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])

Sources

Technical Support Center: Safe Laboratory Handling of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe handling of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe utilization of this compound in a laboratory setting. Our focus is on not just what to do, but why each step is critical for ensuring your safety and the integrity of your experiments.

I. Core Safety Principles & Chemical Profile

This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] Its unique chemical structure, featuring cyano and trifluoromethyl groups, contributes to its reactivity and utility but also necessitates specific handling precautions.[1] Understanding its properties is the first step toward safe handling.

PropertyValueSource
Molecular Formula C₁₀H₇F₃N₂O[1][2]
Molecular Weight 228.17 g/mol [1][2]
Appearance White to light yellow powder or crystal[1][3]
Melting Point 145-147 °C or 194-198 °C (values vary by source)[1][4]
Solubility Low in water; soluble in organic solvents[3]
Stability Stable under normal conditions[5]

II. Hazard Identification and Risk Mitigation: A Proactive Approach

Proactive risk assessment is paramount. This compound presents several hazards that must be managed through engineering controls, personal protective equipment, and safe work practices.

GHS Hazard Classification
Hazard StatementClassificationGHS Pictogram
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H312: Harmful in contact with skinAcute toxicity, Dermal (Category 4)
H332: Harmful if inhaledAcute toxicity, Inhalation (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)
H412: Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 3)None

Source:[2][5][6]

Visualizing the Hierarchy of Controls

To effectively mitigate these risks, we employ the hierarchy of controls. This framework prioritizes the most effective safety measures.

Hierarchy of Controls cluster_0 Most Effective cluster_1 More Effective cluster_2 Less Effective cluster_3 Least Effective Elimination Elimination (Not applicable for this compound) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume hood, ventilation) Administrative Administrative Controls (SOPs, training) PPE Personal Protective Equipment (Gloves, goggles, lab coat)

Caption: Hierarchy of controls for risk mitigation.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary routes of exposure to this compound?

A1: The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[7][8][9] Given its powdered form, aerosolization during handling is a significant concern, making inhalation a key risk.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE ensemble is required to prevent exposure.[10] This includes:

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling larger quantities or when there is a potential for dust generation.[11] For nuisance dust levels, a type N95 (US) or type P1 (EN 143) dust mask may be sufficient.[11]

  • Eye and Face Protection: Chemical safety goggles are essential.[12] In situations with a higher risk of splashing, a face shield should also be worn.[12][13]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[14][15] For extensive handling, consider a chemical-resistant suit or apron.[12][16]

  • Footwear: Closed-toe shoes are required; safety footwear may be necessary depending on the lab's specific risk assessment.[15]

Q3: How should I properly store this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][17] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

Q4: What should I do in case of an accidental spill?

A4: For small spills, you should:

  • Avoid breathing the dust.[11]

  • Wear appropriate PPE.[11]

  • Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[11][17] For large spills, evacuate the area and follow your institution's emergency procedures. Do not allow the product to enter drains.[11][17]

Q5: What are the initial first aid measures in case of exposure?

A5: Immediate action is crucial:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][17]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][17]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][17]

IV. Troubleshooting Guides: Experimental Workflow

Scenario 1: Weighing and Dispensing the Compound

Issue: You notice a fine powder becoming airborne during weighing, posing an inhalation risk.

Solution Workflow:

Weighing and Dispensing Workflow cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Engineering Controls cluster_3 Procedural Adjustments Problem Airborne powder during weighing Action1 Stop work Problem->Action1 Action2 Ensure proper PPE is worn Action1->Action2 Control1 Work within a certified chemical fume hood Action2->Control1 Control2 Use a balance with a draft shield Control1->Control2 Adjustment1 Dispense slowly and carefully Control2->Adjustment1 Adjustment2 Use anti-static weighing paper or a container Adjustment1->Adjustment2

Caption: Workflow for safe weighing and dispensing.

Causality Explanation: The trifluoromethyl group can increase the compound's static properties, making it prone to aerosolization. Working in a fume hood provides necessary ventilation, while careful technique minimizes dust generation.

Scenario 2: Dissolving the Compound in a Solvent

Issue: The compound is not dissolving as expected, or the solution is exhibiting an unexpected color change.

Troubleshooting Steps:

  • Verify Solvent Purity: Impurities in the solvent can affect solubility and cause side reactions. Use a fresh bottle of an appropriate, high-purity solvent.

  • Check for Contamination: Ensure all glassware is scrupulously clean and dry. Residual reagents or moisture can interfere with the dissolution process.

  • Consider Gentle Heating: If the compound's properties allow, gentle warming and stirring can aid dissolution. However, be aware that heating can also promote the release of hazardous fumes, so this must be done in a well-ventilated fume hood.[5]

  • Evaluate Stability: An unexpected color change could indicate decomposition. This compound is generally stable, but interactions with incompatible materials (strong acids, bases, or oxidizing agents) can lead to degradation.[7][8] If decomposition is suspected, handle the material as hazardous waste and prepare a fresh solution.

V. Emergency Procedures

In the event of a fire involving this compound, use an extinguishing blanket, water spray, carbon dioxide (CO₂), or dry chemical foam.[5][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear, as thermal decomposition can release irritating and toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[8]

VI. Disposal Guidelines

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[14][17] Do not dispose of it down the drain, as it is harmful to aquatic life.[5]

VII. References

  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide - ChemBK. Available from: [Link]

  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide - PubChem. Available from: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]

  • Safety Data Sheet - Ufasta. Available from: [Link]

  • Safety Data Sheet - Angene Chemical. Available from: [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. Available from: [Link]

  • N-[4-(trifluoromethyl)phenyl]acetamide - PubChem. Available from: [Link]

  • UNIT 7: Personal Protective Equipment - CTAHR. Available from: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. Available from: [Link]

Sources

solvent effects on N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Welcome to the technical support center for this compound (CAS No. 175277-69-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. The unique electronic properties imparted by the cyano (-CN) and trifluoromethyl (-CF3) substituents present both opportunities for novel transformations and challenges in managing reactivity. This document provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential experimental hurdles, with a focus on the critical role of solvent effects.

Part 1: Foundational Knowledge - Solubility and Solvent Selection

A successful reaction begins with appropriate solvent selection. The polarity and protic nature of your solvent system are paramount in controlling the solubility and stability of this compound.

Q1: I'm having difficulty dissolving this compound. What solvents are recommended?

A1: This compound is a polar molecule due to the presence of the cyano and amide groups, but it is practically insoluble in water.[1] Its solubility is significantly better in polar organic solvents. For optimal results, consider the following:

  • High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving the compound at room temperature.

  • Moderate Solubility: Solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc) will dissolve the compound, though gentle warming may be required to achieve higher concentrations.

  • Low Solubility: Non-polar solvents such as Toluene, Hexanes, and Dichloromethane (DCM) are generally poor choices for this substrate.

The trifluoromethyl group contributes to the compound's lipophilicity, while the cyano and amide functionalities drive its polarity.[1][2] This dual nature makes polar aprotic solvents the most effective choice for achieving good solubility while minimizing potential side reactions.

Table 1: Solvent Selection Guide for this compound
SolventTypeDielectric Constant (ε)Suitability & Key Considerations
DMSO Polar Aprotic47Excellent solubility. High boiling point can complicate removal. Can accelerate S_N2 reactions.
DMF Polar Aprotic38Very good solubility. Potential for decomposition at high temperatures.
Acetonitrile Polar Aprotic37.5Good solubility. Relatively inert and easy to remove.
THF Polar Aprotic7.5Moderate solubility. Can form peroxides; use inhibitor-free for organometallic reactions.
Methanol Polar Protic33Moderate solubility. High risk of solvolysis/hydrolysis of the amide bond.
Water Polar Protic80Very low solubility. Primarily used in biphasic systems or for workup.
Toluene Non-Polar2.4Poor solubility. Useful for specific reactions where polarity is undesirable (e.g., azeotropic water removal).

Part 2: Troubleshooting Guide - Common Reactivity Issues

This section addresses specific problems you may encounter during synthesis and provides actionable solutions grounded in chemical principles.

Issue 1: Low Yield Due to Amide Bond Instability

Q2: My reaction yield is poor, and I've identified byproducts corresponding to the hydrolysis of the acetamide group. What is causing this, and how can I prevent it?

A2: The amide bond in your substrate is susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4] This reaction breaks the amide into 4-amino-3-(trifluoromethyl)benzonitrile and acetic acid (or their respective salts). The presence of water and a protic solvent can significantly accelerate this undesired pathway.

Causality: Protic solvents (like water, methanol, or ethanol) can participate directly in the hydrolysis mechanism.[3] Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water.[4][5] Under basic conditions, direct nucleophilic attack by a hydroxide ion on the carbonyl carbon initiates the cleavage.

G cluster_0 Acid-Catalyzed Amide Hydrolysis Amide Amide (R-CO-NHR') ProtonatedAmide Protonated Amide (Enhanced Electrophile) Amide->ProtonatedAmide + H⁺ (from protic solvent) Tetrahedral Tetrahedral Intermediate ProtonatedAmide->Tetrahedral + H₂O (Nucleophilic Attack) Cleavage C-N Bond Cleavage Tetrahedral->Cleavage Proton Transfer Products Carboxylic Acid + Amine Cleavage->Products - H⁺, + R'-NH₃⁺ G Start Incomplete Reaction Observed Purity Verify Purity of Starting Materials (NMR, LCMS) Start->Purity Solvent Optimize Solvent System Purity->Solvent Purity Confirmed Temp Increase Reaction Temperature Solvent->Temp Switch to DMF/DMSO No Improvement Result Reaction Complete Solvent->Result Rate Increased Catalyst Evaluate Catalyst/Reagent Loading Temp->Catalyst No Improvement Temp->Result Rate Increased Catalyst->Result Optimization Successful

Caption: Workflow for troubleshooting an incomplete reaction.

Troubleshooting Protocol:

  • Increase Solvent Polarity: If you are using a solvent like THF, consider switching to a more polar aprotic solvent like DMF or DMSO to potentially accelerate the reaction.

  • Check Reagent Solubility: Ensure your reagents are fully dissolved in the chosen solvent. Undissolved reagents can lead to slow and incomplete conversions.

  • Consider Temperature: With a stable amide bond (by following the advice in Issue 1), you can cautiously increase the reaction temperature in an appropriate high-boiling aprotic solvent (e.g., DMF, NMP) to increase the reaction rate.

  • Phase-Transfer Catalysis: For reactions involving an ionic reagent and poor mutual solubility, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophile into the organic phase, dramatically improving reaction rates.

References

  • 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide - ChemicalBook.URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9717631.htm
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide - ChemBK.URL: https://www.chembk.com/en/chem/2-Cyano-N-%5B4-(trifluoromethyl)phenyl%5Dacetamide
  • 2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide - Smolecule.URL: https://www.smolecule.com/2-chloro-n-4-cyano-2-trifluoromethyl-phenyl-acetamide.html
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide - Chem-Impex.URL: https://www.chemimpex.com/products/2-cyano-n-4-trifluoromethyl-phenyl-acetamide
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide - PubChem.URL: https://pubchem.ncbi.nlm.nih.gov/compound/3823803
  • Amides: Structure, Properties, and Reactions | Solubility of Things.URL: https://solubilityofthings.com/science/amides-structure-properties-and-reactions
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.URL: https://www.jelsciences.com/articles/jbres1369.pdf
  • 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide synthesis - ChemicalBook.URL: https://www.chemicalbook.com/CAS/24522-30-3_Synthesis_35318.htm
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.URL: https://www.masterorganicchemistry.com/2019/10/07/amide-hydrolysis/
  • Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents.URL: https://patents.google.
  • IUPAC Nomenclature Practice Problems - Chemistry Steps.URL: https://www.chemistrysteps.
  • Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents.URL: https://patents.google.
  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts.URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Substitution_Reactions/7.07%3A_Polar_Protic_and_Aprotic_Solvents
  • Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses - MDPI.URL: https://www.mdpi.com/2073-8994/11/5/622
  • mechanism of amide hydrolysis - YouTube.URL: https://www.youtube.

Sources

Technical Support Center: Catalyst Selection for N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the catalytic reactions involving this important building block. The presence of both a cyano and a trifluoromethyl group on the phenyl ring introduces unique electronic and steric challenges that necessitate careful catalyst and reaction condition selection.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound and its derivatives are key intermediates in the synthesis of various pharmacologically active compounds, most notably non-steroidal anti-androgen agents like Bicalutamide, which is used in the treatment of prostate cancer.[1][2] The electron-withdrawing nature of the cyano and trifluoromethyl groups significantly influences the reactivity of the amide and the aromatic ring, making predictable and efficient catalytic transformations a common challenge. This guide is designed to provide practical, experience-driven advice to overcome these hurdles.

Part 1: Amide Bond Hydrolysis (Cleavage)

The cleavage of the amide bond in this compound to yield 4-amino-2-(trifluoromethyl)benzonitrile is a critical retro-synthetic step. However, amides are notoriously stable and require forcing conditions for hydrolysis.[3]

Frequently Asked Questions (FAQs): Amide Hydrolysis

Q1: Why is the hydrolysis of this compound so challenging?

A1: Amides are inherently stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts partial double bond character to the C-N bond.[4][5] This stability is further enhanced in your substrate by the presence of two strong electron-withdrawing groups (-CN and -CF₃) on the phenyl ring. These groups decrease the electron density on the amide nitrogen, making it a poorer leaving group and rendering the carbonyl carbon less electrophilic. Consequently, harsher conditions are typically required for hydrolysis compared to esters.[3][4]

Q2: What are the primary catalytic methods for hydrolyzing this amide?

A2: The two main approaches are acid-catalyzed and base-catalyzed hydrolysis. Both typically require elevated temperatures and prolonged reaction times.[3][6]

  • Acid-Catalyzed Hydrolysis: This method involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7] The reaction is generally carried out with strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous medium.[6]

  • Base-Promoted Hydrolysis: This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[8] Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used, typically in a mixture of water and an alcohol to improve solubility.[6]

Q3: Which method, acid or base catalysis, is generally preferred for this substrate?

A3: For this compound, base-catalyzed hydrolysis is often more effective. While the electron-withdrawing groups hinder the reaction, they also increase the acidity of the N-H proton, which can be a competing reaction site under some basic conditions. However, under strongly basic conditions, the nucleophilic attack of the hydroxide ion on the carbonyl carbon is the dominant pathway. Acid-catalyzed hydrolysis can also be employed, but the basicity of the nitrogen is significantly reduced by the electron-withdrawing groups, making protonation less favorable.

Troubleshooting Guide: Amide Hydrolysis
Problem Potential Cause Recommended Solution
Low or No Conversion Insufficiently harsh reaction conditions.Increase the concentration of the acid or base. Raise the reaction temperature, potentially to reflux. Increase the reaction time.
Poor solubility of the starting material.Use a co-solvent such as ethanol or dioxane in addition to water to improve solubility.
Side Product Formation (e.g., decomposition) Reaction temperature is too high or reaction time is too long.Optimize the reaction conditions by systematically varying the temperature and time to find a balance between conversion and decomposition.
Reaction with the cyano group.While generally stable under these conditions, extreme pH and temperature could lead to hydrolysis of the nitrile. Monitor the reaction closely by TLC or LC-MS to detect any byproducts.
Incomplete Reaction in Acidic Hydrolysis The amine product is protonated under acidic conditions, making the reaction essentially irreversible. However, if the acid concentration is not high enough, the equilibrium may not be fully driven to the products.Ensure a sufficient excess of strong acid is used to fully protonate the resulting amine and drive the reaction to completion.[7]
Difficulty in Product Isolation The product, 4-amino-2-(trifluoromethyl)benzonitrile, may be soluble in the aqueous workup.After basifying the reaction mixture (for acidic hydrolysis) or neutralizing it, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Experimental Protocol: Base-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and 10 M aqueous sodium hydroxide.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid to pH ~7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Part 2: Amide Bond Formation (Synthesis)

The synthesis of this compound typically involves the coupling of 4-amino-2-(trifluoromethyl)benzonitrile with an acetylating agent. The electron-deficient nature of the aniline starting material can make this reaction sluggish.

Frequently Asked Questions (FAQs): Amide Bond Formation

Q1: Why is the acylation of 4-amino-2-(trifluoromethyl)benzonitrile challenging?

A1: The nucleophilicity of the amino group in 4-amino-2-(trifluoromethyl)benzonitrile is significantly reduced due to the strong electron-withdrawing effects of the para-cyano and ortho-trifluoromethyl groups.[9] This makes it a poor nucleophile for standard acylation reactions.

Q2: What are the most effective methods for synthesizing this compound?

A2: Two primary methods are commonly employed:

  • Reaction with a highly reactive acetylating agent: Using a strong acetylating agent like acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) can overcome the low nucleophilicity of the amine.[10]

  • Amide coupling with a coupling reagent: Reacting acetic acid with the amine using a peptide coupling reagent is another effective strategy.

Q3: What are some suitable coupling reagents for this reaction?

A3: For electron-deficient amines, more potent coupling reagents are often necessary. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) with a catalytic amount of Hydroxybenzotriazole (HOBt) has been shown to be effective.[9]

Troubleshooting Guide: Amide Bond Formation
Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to the low nucleophilicity of the amine.Use a more reactive acetylating agent (acetyl chloride is more reactive than acetic anhydride). Increase the amount of base to scavenge the HCl or acetic acid byproduct effectively. If using a coupling reagent, consider a more powerful one like HATU.
Steric hindrance from the ortho-trifluoromethyl group.Increase the reaction temperature. Be mindful of potential side reactions at higher temperatures.
Formation of Diacylated Product While less likely with this deactivated amine, it's a possibility with highly reactive acetylating agents and forcing conditions.Use a stoichiometric amount of the acetylating agent. Add the acetylating agent slowly to the reaction mixture at a lower temperature.
Difficult Purification Removal of excess coupling reagents and byproducts.Perform an aqueous workup to remove water-soluble byproducts. Purification by column chromatography is often necessary.
Experimental Protocol: Synthesis using Acetyl Chloride
  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq).

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Visualization: Amide Bond Formation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine 4-Amino-2-(trifluoromethyl)benzonitrile reaction_step Acylation in DCM start_amine->reaction_step start_acetyl Acetyl Chloride start_acetyl->reaction_step start_base Triethylamine start_base->reaction_step workup_step Aqueous Workup reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step product This compound purification_step->product G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_aryl L₂Pd(II)(Ar)(X) oa->pd2_aryl deprotonation Amide Deprotonation pd2_aryl->deprotonation Amide-H, Base pd2_amide L₂Pd(II)(Ar)(Amide) deprotonation->pd2_amide amide_anion Amide Anion re Reductive Elimination pd2_amide->re re->pd0 Catalyst Regeneration product N-Aryl Amide Product re->product

Sources

Validation & Comparative

A Comparative Guide to Phenylacetamide Analytical Standards in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precision of analytical standards is non-negotiable. This guide provides an in-depth technical comparison of crucial phenylacetamide-based analytical standards used in the quality control of widely-used pharmaceuticals.

Initially, this investigation began with the topic of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide . However, a comprehensive review of scientific literature and commercial availability reveals that this specific isomer is not a commonly utilized or available analytical standard. Instead, two structurally similar and pharmaceutically significant isomers are paramount in analytical laboratories:

  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide : A critical process impurity and related compound of the immunosuppressive drugs Leflunomide and Teriflunomide .

  • Derivatives of N-[4-cyano-3-(trifluoromethyl)phenyl]amine : These form the core structure for impurities of the anti-cancer drug Bicalutamide .

This guide will, therefore, pivot to an objective comparison of the analytical standards for these two vital classes of compounds. We will delve into their applications, present comparative experimental data, and provide validated analytical methodologies, grounding our discussion in the principles of scientific integrity and regulatory compliance.

The Cornerstone of Quality: The Role of Analytical Standards

In pharmaceutical development and manufacturing, an analytical standard is a highly purified and well-characterized substance used as a reference point for qualitative and quantitative analysis.[1][2][3] Its purpose is to ensure the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs) and finished drug products. Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards to support monograph testing.[2] The use of these standards is integral to meeting the stringent requirements of regulatory bodies and adhering to guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6][7]

Comparative Analysis of Key Phenylacetamide Standards

The two isomeric phenylacetamides, while structurally similar, serve distinct purposes in pharmaceutical quality control, each tied to a specific API. Their correct identification and quantification are crucial for ensuring patient safety.

Feature2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide Bicalutamide Related Compound B
Associated API Leflunomide / TeriflunomideBicalutamide
CAS Number 24522-30-3[8][9][10][11]1166228-30-3[12][13][14]
Pharmacopeial Name Leflunomide EP Impurity H[8][9][10][11]; Teriflunomide Related Compound B[15]Bicalutamide USP Related Compound B[16][12]
Molecular Formula C₁₀H₇F₃N₂O[8][10][17]C₁₈H₁₄F₄N₂O₄S[12][13]
Molecular Weight 228.17 g/mol [8][10][17]430.37 g/mol [13]
Typical Application Quantification of process impurities in Leflunomide API and dosage forms.Quantification of process-related impurities in Bicalutamide API and tablets.
Purity (Typical) ≥97.5% (HPLC)[17]≥98% (HPLC)[13]

Experimental Protocols & Methodologies

The trustworthiness of an analytical method hinges on its validation. A validated method provides assurance that the measurements are accurate, precise, and reproducible. The protocols below are synthesized from established, peer-reviewed methods and align with ICH Q2(R2) guidelines for analytical validation.[4][6][7][18]

Protocol 1: HPLC Analysis of Leflunomide and Impurity H

This method is designed for the simultaneous quantification of Leflunomide and its key impurity, 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (Impurity H).

1. Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Thermo Scientific Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[19]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.1 M sodium perchlorate (40:30:30, v/v/v), with the pH adjusted to 4.6.[19]

  • Flow Rate: 1.0 mL/min.[19]

  • Detection Wavelength: 246 nm.[19]

  • Injection Volume: 20 µL.[19]

  • Column Temperature: Ambient.

2. Standard & Sample Preparation:

  • Diluent: Methanol.

  • Standard Stock Solution: Accurately weigh and dissolve Leflunomide EP Impurity H analytical standard in methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution with methanol to a final concentration of approximately 1 µg/mL.

  • Sample Solution: For a tablet formulation, weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to 10 mg of Leflunomide with methanol, sonicate to ensure complete dissolution, and dilute to a final theoretical concentration of 100 µg/mL of Leflunomide.[20] Filter through a 0.45 µm syringe filter before injection.

3. Validation & System Suitability:

  • Specificity: Forced degradation studies (acid, base, oxidation, thermal, photolytic) should be performed to demonstrate that the method can separate the main peak from all degradation products and impurities.[20][21]

  • Linearity: Analyze a series of dilutions of the standard solution (e.g., 0.1 to 2.0 µg/mL) to demonstrate a linear relationship between concentration and peak area.

  • Accuracy & Precision: Perform recovery studies by spiking a placebo with known amounts of the impurity standard at different concentration levels. Repeatability and intermediate precision should be assessed, with a relative standard deviation (RSD) of <2% being a common acceptance criterion.[5]

Protocol 2: HPLC Analysis of Bicalutamide and Related Compound B

This stability-indicating method is designed for the quantification of Bicalutamide and its process-related impurities, including Bicalutamide USP Related Compound B.

1. Chromatographic Conditions:

  • HPLC System: A gradient or isocratic HPLC system with a PDA detector.

  • Column: Waters Symmetry C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[22]

  • Mobile Phase: A mixture of aqueous buffer (0.1% v/v trifluoroacetic acid and 0.05% w/v sodium-1-octane sulphonic acid in water) and organic phase (0.1% v/v trifluoroacetic acid in acetonitrile) in a 65:35 v/v ratio.[22]

  • Flow Rate: 1.2 mL/min.[22]

  • Detection Wavelength: 270 nm.[22]

  • Injection Volume: 20 µL.[22]

  • Column Temperature: Ambient.

2. Standard & Sample Preparation:

  • Diluent: Acetonitrile and water mixture.

  • Standard Stock Solution: Accurately weigh and dissolve Bicalutamide USP Related Compound B analytical standard in diluent to obtain a known concentration.

  • System Suitability Solution: Prepare a solution containing both Bicalutamide and Bicalutamide Related Compound B to verify resolution.[22]

  • Sample Solution: For tablets, weigh and powder ten tablets. Transfer an amount equivalent to 50 mg of Bicalutamide into a 50 mL volumetric flask, dissolve in diluent with sonication, and make up to volume.[22] Filter through a 0.45 µm syringe filter.

3. Validation & System Suitability:

  • Resolution: The resolution between the Bicalutamide peak and the Bicalutamide Related Compound B peak must be greater than 2.0.

  • Specificity: The method must be able to resolve Bicalutamide from all known process impurities and degradation products generated under stress conditions (acid, base, peroxide, heat, light).[23][24]

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Related Compound B must be established to ensure the method is sensitive enough for its intended purpose.[25]

Visualization of Analytical Workflows

To better illustrate the logical flow of these analytical procedures, the following diagrams are provided.

HPLC_Workflow_Leflunomide cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Leflunomide Impurity H Analytical Standard Dissolve_Std Dissolve in Methanol (Stock Solution) Standard->Dissolve_Std Sample Weigh & Powder Leflunomide Tablets Dissolve_Sample Extract with Methanol & Sonicate Sample->Dissolve_Sample Dilute_Std Dilute to Working Concentration (1 µg/mL) Dissolve_Std->Dilute_Std Dilute_Sample Dilute to Final Concentration Dissolve_Sample->Dilute_Sample Inject Inject 20 µL onto C18 Column Dilute_Std->Inject Filter Filter Sample (0.45 µm) Dilute_Sample->Filter Filter->Inject Separate Isocratic Elution (ACN:MeOH:Buffer) Inject->Separate Detect UV Detection at 246 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurity H vs. Standard Integrate->Quantify Report Generate Report with Pass/Fail Criteria Quantify->Report Bicalutamide_Workflow prep Step 1: Preparation Accurately weigh Bicalutamide sample and Related Compound B standard. Dissolve in Acetonitrile/Water diluent. Filter sample solution. validation validation prep->validation Load into Autosampler analysis analysis validation->analysis Inject Sample data Step 4: Quantification & Reporting Integrate peak areas of Bicalutamide and Related Compound B. Calculate the percentage of the impurity relative to the main compound. Compare results against specification limits. analysis->data Acquire Chromatogram

Caption: Bicalutamide Impurity Analysis Logical Flow.

Conclusion

While the initially requested This compound is not a standard analytical reagent, this guide provides a robust comparative framework for the two most relevant and critical isomers used in the pharmaceutical industry. The analytical standards for Leflunomide Impurity H and Bicalutamide Related Compound B are indispensable for ensuring the quality and safety of their respective drug products. The provided methodologies, grounded in pharmacopeial and ICH guidelines, offer a validated starting point for laboratory implementation. Adherence to these rigorous analytical practices is fundamental to the integrity of pharmaceutical development and manufacturing.

References

  • A Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.Turkish Journal of Pharmaceutical Sciences.[Link]
  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.[Link]
  • A rapid stability indicating HPLC method for the analysis of Leflunomide and its related impurities in bulk drug and formulations.
  • Validation of Analytical Procedures Q2(R2).
  • Development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms.International Journal of Pharmacy and Pharmaceutical Sciences.[Link]
  • Leflunomide EP Impurity H | CAS 24522-30-3.Veeprho.[Link]
  • Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study.Journal of Pharmaceutical and Biomedical Analysis.[Link]
  • Leflunomide EP Impurity H.Allmpus.[Link]
  • Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification.Journal of the Iranian Chemical Society.[Link]
  • ICH Guidance Q14 / Q2(R2)
  • Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique.Oriental Journal of Chemistry.[Link]
  • Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide.DergiPark.[Link]
  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.Turkish Journal of Pharmaceutical Sciences.[Link]
  • Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study.PubMed.[Link]
  • Leflunomide Impurities.SynZeal.[Link]
  • Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide.
  • Bicalutamide USP Rel
  • Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare.Veeprho.[Link]
  • The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes.

Sources

A Comparative Guide to Leflunomide Precursors: Navigating Synthesis from N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory drug synthesis, the journey from precursor to the final active pharmaceutical ingredient (API) is a critical determinant of yield, purity, and overall process efficiency. Leflunomide, a cornerstone in the treatment of rheumatoid arthritis, is no exception. While the traditional synthesis pathway is well-established, alternative precursors offer unique advantages and challenges. This guide provides an in-depth technical comparison of various precursors for leflunomide synthesis, with a special focus on the emerging role of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide.

Introduction to Leflunomide and the Significance of Precursor Selection

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide.[1] Teriflunomide inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, thereby exerting an antiproliferative effect on activated lymphocytes.[1] The efficiency and purity of leflunomide synthesis are paramount, and the choice of precursor profoundly impacts these outcomes.

The Conventional Pathway: Synthesis from 5-Methylisoxazole-4-Carboxylic Acid

The most widely employed industrial synthesis of leflunomide involves the condensation of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline.[2][3] This two-step process, while robust, has several critical parameters that must be carefully controlled.

Experimental Protocol:

Step 1: Formation of 5-Methylisoxazole-4-carbonyl chloride

  • To a solution of 5-methylisoxazole-4-carboxylic acid in a suitable solvent (e.g., toluene), a chlorinating agent such as thionyl chloride or oxalyl chloride is added.[2]

  • The reaction mixture is typically heated to facilitate the conversion to the acid chloride.

  • Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.

Step 2: Amide Formation to Yield Leflunomide

  • The crude 5-methylisoxazole-4-carbonyl chloride is then reacted with 4-(trifluoromethyl)aniline in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

  • Various solvents can be used, including acetonitrile, toluene, or dimethoxyethane.[4][5]

  • The choice of base is critical; while organic bases like triethylamine can be used, inorganic bases such as sodium bicarbonate are often preferred to minimize side reactions.[2]

  • Leflunomide precipitates from the reaction mixture and can be isolated by filtration.[2]

Performance Metrics:
ParameterTypical ValueSource(s)
Yield 68-88%[5][6]
Purity (by HPLC) >99.5%[5][6]
Key Impurities N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA), 5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide, N-(4-trifluoromethylphenyl)-3-methyl-isoxazole-4-carboxamide[2]
Causality Behind Experimental Choices:

The use of a two-step process involving the acid chloride intermediate enhances the reactivity of the carboxylic acid, facilitating the subsequent amidation. The choice of an inorganic base like sodium bicarbonate is often favored in industrial settings to avoid the formation of triethylamine hydrochloride, which can be challenging to remove completely.[2] Toluene is a common solvent due to its azeotropic properties, which aid in the removal of water before the chlorination step, and its ability to facilitate the precipitation of the final product.[7]

An Alternative Precursor: this compound

A promising alternative route to leflunomide and its active metabolite, teriflunomide, involves the use of cyanoacetamide derivatives. Specifically, the synthesis of teriflunomide from 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide has been detailed, a process in which leflunomide is an implicit intermediate.[8] While the exact compound this compound is an isomer of the more commonly cited precursor, the general synthetic principles are applicable. For clarity, this section will focus on the synthesis pathway involving the closely related and well-documented 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide.

Experimental Protocol:

Step 1: Synthesis of 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide

  • Cyanoacetic acid is reacted with 4-(trifluoromethyl)aniline in the presence of a coupling agent or after conversion to a more reactive species like cyanoacetyl chloride.[8][9]

  • A detailed protocol involves dissolving cyanoacetic acid in tetrahydrofuran, followed by the addition of N-methylmorpholine and then 4-trifluoromethylaniline. Isopropyl chlorocarbonate is then added to facilitate the amide bond formation.[9]

  • The resulting 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide is isolated by precipitation and filtration, with reported yields of up to 95%.[9]

Step 2: Conversion to Leflunomide/Teriflunomide

  • The 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide is then acylated. For the synthesis of teriflunomide, this is achieved using acetyl chloride in the presence of a strong base like sodium hydride or sodium tert-butoxide.[8][10] This reaction proceeds through an intermediate that is structurally analogous to leflunomide's active metabolite.

  • To synthesize leflunomide itself from this precursor, a cyclization step would be necessary to form the isoxazole ring, a process that is less commonly described than the direct synthesis from 5-methylisoxazole-4-carboxylic acid.

Performance Metrics (for Teriflunomide Synthesis from 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide):
ParameterTypical ValueSource(s)
Yield (of Teriflunomide) 77-84.8%[8][10]
Purity (by HPLC) >99.9%[10]
Advantages and Considerations:

This alternative route avoids the need to synthesize the 5-methylisoxazole-4-carboxylic acid precursor, potentially shortening the overall synthetic sequence if starting from commercially available cyanoacetic acid and 4-(trifluoromethyl)aniline. However, the use of strong bases like sodium hydride requires careful handling and anhydrous conditions.

Other Precursor Strategies

From Diketene or Ethyl Acetoacetate

Alternative syntheses of leflunomide have been described starting from either diketene or ethyl acetoacetate.[5]

  • Diketene Route: Diketene reacts with 4-(trifluoromethyl)aniline to form N-[4-(trifluoromethyl)phenyl]acetoacetamide. This intermediate is then reacted with triethyl orthoformate and subsequently cyclized with hydroxylamine to yield leflunomide.[1][5]

  • Ethyl Acetoacetate Route: Ethyl acetoacetate is first reacted with triethyl orthoformate to form an ethoxymethylene derivative. This is then cyclized with hydroxylamine to produce ethyl 5-methylisoxazole-4-carboxylate. Hydrolysis of the ester followed by conversion to the acid chloride and reaction with 4-(trifluoromethyl)aniline yields leflunomide.[1][5]

These routes offer flexibility in starting materials but may involve more steps compared to the direct condensation of 5-methylisoxazole-4-carboxylic acid.

Comparative Summary of Leflunomide Precursors

PrecursorKey AdvantagesKey ChallengesOverall Yield (indicative)
5-Methylisoxazole-4-Carboxylic Acid Well-established, high-yielding, and scalable industrial process.Requires synthesis of the isoxazole precursor; potential for specific impurities.68-88%
This compound (and related isomers) Potentially shorter synthetic route from basic starting materials.Less documented for direct leflunomide synthesis; may require strong bases.High yields reported for the synthesis of the active metabolite, teriflunomide.
Diketene / Ethyl Acetoacetate Utilizes readily available starting materials.Can involve a greater number of synthetic steps.Varies depending on the specific pathway.

Visualizing the Synthetic Pathways

Conventional Leflunomide Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 5-Methylisoxazole-4-Carboxylic Acid 5-Methylisoxazole-4-Carboxylic Acid 5-Methylisoxazole-4-carbonyl chloride 5-Methylisoxazole-4-carbonyl chloride 5-Methylisoxazole-4-Carboxylic Acid->5-Methylisoxazole-4-carbonyl chloride Thionyl Chloride Leflunomide Leflunomide 5-Methylisoxazole-4-carbonyl chloride->Leflunomide 4-(Trifluoromethyl)aniline, Base

Caption: Conventional two-step synthesis of leflunomide.

Teriflunomide Synthesis from a Cyanoacetamide Precursor

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Acylation Cyanoacetic Acid Cyanoacetic Acid 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide Cyanoacetic Acid->2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide 4-(Trifluoromethyl)aniline, Coupling Agent Teriflunomide Teriflunomide 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide->Teriflunomide Acetyl Chloride, Strong Base

Caption: Synthesis of teriflunomide via a cyanoacetamide intermediate.

Conclusion

The choice of precursor for leflunomide synthesis is a critical decision that balances factors such as cost, scalability, safety, and the desired purity of the final product. The conventional route starting from 5-methylisoxazole-4-carboxylic acid remains the industry standard due to its robustness and high yields. However, alternative precursors, including this compound and its isomers, present viable and potentially more streamlined pathways, particularly when considering the synthesis of the active metabolite, teriflunomide. As drug development continues to evolve, a thorough understanding of these alternative synthetic strategies will be invaluable for process optimization and innovation.

References

  • Google Patents. (n.d.). A method for synthesizing leflunomide.
  • Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Google Patents. (n.d.). An improved process for preparation of leflunomide.
  • ResearchGate. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities.
  • New Drug Approvals. (2014, September 20). Leflunomide.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Google Patents. (n.d.). Preparation method of teriflunomide.
  • ChemBK. (2024, April 9). 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)cro.
  • Google Patents. (n.d.). Novel environment-friendly process for preparing leflunomide.
  • World Journal of Pharmaceutical Sciences. (2015, November 6). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities.
  • Google Patents. (n.d.). Method for synthesizing leflunomide.
  • Google Patents. (n.d.). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • ChemBK. (n.d.). 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)cro.
  • World Journal of Pharmaceutical Sciences. (n.d.). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities.
  • AWS. (2024, July 3). Original Research Article.
  • (n.d.). (2Z)-2-CYANO-3,4-DIHYDROXY-N-(4-(TRIFLUOROMETHYL)PHENYL)-2-BUTENAMIDE.
  • PubChem. (n.d.). 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)crotonamide.
  • PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.

Sources

A Comparative Analysis of Synthetic Routes to Teriflunomide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Teriflunomide and Its Synthesis

Teriflunomide, the active metabolite of leflunomide, is an immunomodulatory agent used in the treatment of relapsing forms of multiple sclerosis.[1] Its mechanism of action involves the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines.[2][3] This inhibition curtails the proliferation of activated T and B lymphocytes, which are key players in the pathophysiology of multiple sclerosis, without inducing cell death.[2][3] The chemical structure of Teriflunomide is (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide.[4] Given its therapeutic importance, the development of efficient, scalable, and environmentally conscious synthetic routes is a key focus in pharmaceutical chemistry. This guide provides a comparative analysis of the most prevalent synthetic strategies for Teriflunomide, offering insights into their underlying chemistry, experimental protocols, and relative merits for researchers and drug development professionals.

Route 1: Synthesis from Leflunomide via Isoxazole Ring Opening

The synthesis of Teriflunomide from its prodrug, Leflunomide, is conceptually the most direct route, mimicking the in vivo metabolic conversion.[5][6] This transformation involves the cleavage of the isoxazole ring in Leflunomide to yield the final product.

Chemical Transformation and Mechanism

The core of this synthetic route is a base-mediated hydrolytic ring opening of the isoxazole moiety of Leflunomide. The reaction is typically carried out using a strong base such as sodium hydroxide in an aqueous-alcoholic solvent system. The likely mechanism involves a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the isoxazole ring, leading to ring cleavage and subsequent rearrangement to form the more stable Z-isomer of Teriflunomide, which is favored due to the formation of an intramolecular hydrogen bond.[7]

Route 1: Leflunomide to Teriflunomide Leflunomide Leflunomide Teriflunomide Teriflunomide Leflunomide->Teriflunomide NaOH, H₂O/Methanol

Caption: Synthetic conversion of Leflunomide to Teriflunomide.

Experimental Protocol

A typical experimental procedure for the conversion of Leflunomide to Teriflunomide is as follows:[8]

  • Dissolution: Leflunomide is dissolved in a mixture of methanol and water.

  • Base Addition: An aqueous solution of sodium hydroxide is added to the Leflunomide solution.

  • Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperatures for a specified period to ensure complete conversion.

  • Acidification: The reaction mixture is cooled and then acidified with an acid, such as hydrochloric acid, to precipitate the Teriflunomide product.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like acetone.[9]

Advantages and Disadvantages

This route is straightforward and often results in high yields and purity.[8] However, its major drawback is its dependence on the availability and cost of Leflunomide as the starting material. For large-scale manufacturing, this may not be the most economical approach unless Leflunomide is readily available as a cheap precursor.

Route 2: Synthesis from 5-Methylisoxazole-4-carboxylic Acid

This approach utilizes a more fundamental starting material and can be executed in a highly efficient one-step or a telescoped two-step process, making it attractive for industrial-scale production.

Chemical Transformation and Mechanism

This route involves the formation of an amide bond between 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline.

  • One-Step EDC-Promoted Synthesis: This method uses a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to directly facilitate the amide bond formation.[10] The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. This method is notable for its mild reaction conditions and avoidance of harsh chlorinating agents.[10][11]

  • Telescoped Synthesis via Acid Chloride: In this variation, the 5-methylisoxazole-4-carboxylic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride.[12] This acid chloride is then reacted in situ with 4-(trifluoromethyl)aniline to form Leflunomide. Without isolating the Leflunomide intermediate, a base is added to effect the ring opening to yield Teriflunomide in a "one-pot" or "telescoped" manner.[12][13][14]

Route 2: From 5-Methylisoxazole-4-carboxylic Acid cluster_0 One-Step cluster_1 Telescoped CarboxylicAcid 5-Methylisoxazole- 4-carboxylic Acid Teriflunomide1 Teriflunomide CarboxylicAcid->Teriflunomide1 EDC Aniline 4-(Trifluoromethyl)aniline Aniline->Teriflunomide1 CarboxylicAcid2 5-Methylisoxazole- 4-carboxylic Acid AcidChloride Acid Chloride CarboxylicAcid2->AcidChloride SOCl₂ Leflunomide Leflunomide (in situ) AcidChloride->Leflunomide 4-(Trifluoromethyl)aniline Teriflunomide2 Teriflunomide Leflunomide->Teriflunomide2 Base

Caption: Synthetic pathways to Teriflunomide from 5-methylisoxazole-4-carboxylic acid.

Experimental Protocols

EDC-Promoted One-Step Synthesis: [10]

  • Mixing: 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline are mixed in a suitable solvent.

  • EDC Addition: EDC is added to the mixture, and the reaction is stirred at ambient temperature.

  • Work-up: After the reaction is complete, the mixture is worked up by extraction and crystallization to yield pure Teriflunomide.

Telescoped Synthesis: [12]

  • Acid Chloride Formation: 5-methylisoxazole-4-carboxylic acid is reacted with thionyl chloride, often in a solvent like toluene, and heated to drive the reaction to completion. The excess thionyl chloride is then removed under reduced pressure.

  • Amidation: The resulting acid chloride is dissolved in a suitable solvent and added to a mixture containing 4-(trifluoromethyl)aniline and a base.

  • Ring Opening: After the formation of Leflunomide, an aqueous base (e.g., NaOH) is added to the reaction mixture to facilitate the ring opening to Teriflunomide without isolation of the intermediate.

  • Isolation: The product is isolated by acidification, filtration, and purification.

Advantages and Disadvantages

The EDC-promoted route is advantageous due to its single-step nature and mild conditions, making it a greener alternative.[10] The telescoped synthesis is highly efficient for large-scale production as it eliminates the need for isolating the Leflunomide intermediate, thus saving time and resources.[12] However, the use of thionyl chloride in the telescoped route requires careful handling due to its corrosive and reactive nature.

Route 3: Synthesis from Cyanoacetic Acid and its Derivatives

This is a widely explored and patented synthetic strategy that builds the core structure of Teriflunomide from basic building blocks. It generally proceeds through a key intermediate, 2-cyano-N-(4-trifluoromethylphenyl)acetamide.

Chemical Transformation and Mechanism

The synthesis involves two main stages:

  • Formation of the Amide Intermediate: 2-cyano-N-(4-trifluoromethylphenyl)acetamide is synthesized by reacting 4-(trifluoromethyl)aniline with a cyanoacetic acid derivative. Several methods exist for this step:

    • Direct amidation of cyanoacetic acid with 4-(trifluoromethyl)aniline, often using a coupling agent or by removing water azeotropically. A recent improvement uses catalytic boric acid to facilitate this condensation.[9]

    • Reaction of 4-(trifluoromethyl)aniline with cyanoacetyl chloride, which is prepared from cyanoacetic acid and a chlorinating agent like thionyl chloride.[15]

    • Reaction of 4-(trifluoromethyl)aniline with ethyl cyanoacetate, typically at high temperatures.[16]

    • Reaction with cyanoacetic anhydride, which is formed by the dehydration of cyanoacetic acid.[17]

  • Acylation and Cyclization: The methylene group of the 2-cyano-N-(4-trifluoromethylphenyl)acetamide intermediate is activated by the adjacent cyano and amide groups. This allows for deprotonation by a base (e.g., sodium hydride, sodium tert-butoxide) to form a carbanion.[9][15] This carbanion then undergoes a nucleophilic attack on an acetylating agent, such as acetyl chloride or acetic anhydride, to form Teriflunomide.

Route 3: From Cyanoacetic Acid Derivatives Cyanoacetic_Derivative Cyanoacetic Acid or Derivative Intermediate 2-cyano-N-(4-trifluoromethylphenyl) acetamide Cyanoacetic_Derivative->Intermediate Aniline 4-(Trifluoromethyl)aniline Aniline->Intermediate Teriflunomide Teriflunomide Intermediate->Teriflunomide 1. Base 2. Acetylating Agent

Caption: General scheme for Teriflunomide synthesis via a cyanoacetamide intermediate.

Experimental Protocols

Boric Acid Catalyzed Amidation and Subsequent Acylation: [9]

  • Amide Formation: 4-(trifluoromethyl)aniline, cyanoacetic acid, and a catalytic amount of boric acid are heated in toluene with azeotropic removal of water. After completion, the solvent is removed, and the intermediate is isolated.

  • Acylation: The 2-cyano-N-(4-trifluoromethylphenyl)acetamide intermediate is dissolved in a solvent like toluene. A base such as sodium tert-butoxide is added, followed by an acetylating agent (formed, for instance, from acetic acid and N,N'-carbonyldiimidazole).

  • Work-up and Isolation: The reaction is quenched with water and hydrochloric acid. The product is then isolated by filtration and purified by crystallization from acetone.

From Ethyl Cyanoacetate and Acetylation: [18]

  • Intermediate Formation: Ethyl 2-cyano-3-hydroxybut-2-enoate is first prepared by reacting ethyl cyanoacetate with acetic anhydride in the presence of a base like potassium carbonate.

  • Condensation: The resulting ethyl 2-cyano-3-hydroxybut-2-enoate is then refluxed with 4-(trifluoromethyl)aniline in a high-boiling solvent like xylene for an extended period.

  • Isolation: Upon cooling, the Teriflunomide product crystallizes out and can be collected by filtration.

Advantages and Disadvantages

This route is versatile and uses relatively inexpensive and readily available starting materials. The development of a boric acid-catalyzed amidation represents a greener and more efficient method.[9] However, some variations of this route employ hazardous reagents like sodium hydride, which is pyrophoric, and require stringent anhydrous conditions.[9][16] The high-temperature condensation with ethyl cyanoacetate can also be energy-intensive.

Comparative Data of Synthetic Routes

ParameterRoute 1: From LeflunomideRoute 2: EDC-PromotedRoute 2: TelescopedRoute 3: Boric Acid/Acylation
Starting Materials Leflunomide5-Methylisoxazole-4-carboxylic acid, 4-(Trifluoromethyl)aniline5-Methylisoxazole-4-carboxylic acid, 4-(Trifluoromethyl)anilineCyanoacetic acid, 4-(Trifluoromethyl)aniline
Number of Steps 112 (in one pot)2
Reported Yield ~81%[8]>90%[10]High (not specified)[12]~85% (for acylation step)[9]
Reported Purity >99.9%[8]>99.4%[10]>99.9%[12]>99.9%[9]
Key Reagents NaOHEDCSOCl₂, BaseBoric acid, NaOtBu, CDI
Scalability ModerateHigh (demonstrated at kg scale)[10]HighHigh
Green Chemistry Aspects Simple, but relies on a pre-synthesized drugAvoids chlorinating agents, mild conditionsOne-pot process reduces waste and handlingBoric acid catalysis is green; some variations use harsh reagents

Conclusion

The synthesis of Teriflunomide can be accomplished through several distinct and viable routes, each with its own set of advantages and challenges.

  • The synthesis from Leflunomide is the most straightforward but is economically viable only if the starting material is inexpensive.

  • The one-step EDC-promoted synthesis from 5-methylisoxazole-4-carboxylic acid stands out as a highly efficient and green method suitable for industrial production, avoiding harsh reagents and demonstrating high yields on a large scale.[10]

  • The telescoped synthesis from the same carboxylic acid is also a strong candidate for industrial application due to its one-pot nature, which minimizes intermediate handling and waste.[12]

  • The route starting from cyanoacetic acid is versatile and uses fundamental building blocks. The use of boric acid as a catalyst for the initial amidation step is a significant improvement, making this route more environmentally friendly and cost-effective.[9]

The choice of the optimal synthetic route will depend on various factors, including the desired scale of production, cost of starting materials, and considerations regarding process safety and environmental impact. For industrial applications, the one-step EDC-promoted and the telescoped syntheses from 5-methylisoxazole-4-carboxylic acid appear to be the most promising. For laboratory-scale synthesis and process development, the versatility of the cyanoacetic acid route offers many opportunities for optimization and exploration.

References

  • Aly, L., Hemmer, B., & Korn, T. (2016). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. Current neuropharmacology, 14(8), 935–948. [Link]
  • ResearchGate. (n.d.). Chemical structure and conversion of Leflunomide to both isoforms of Teriflunomide.
  • Biernacki, K., Dąbrowski, M., & Gdaniec, M. (2015). On the interactions of leflunomide and teriflunomide within receptor cavity — NMR studies and energy calculations. Journal of molecular modeling, 21(5), 114. [Link]
  • Pandurang, P. P., & Sonune, K. N. (2021). An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities.
  • Wang, Z., et al. (2020). EDC-promoted one-step synthesis of teriflunomide at the industrial scale. Reaction Chemistry & Engineering, 5(4), 785-789. [Link]
  • New Drug Approvals. (n.d.). Teriflunomide.
  • Palle, V. R., et al. (2020). Process for the preparation of teriflunomide. U.S.
  • Solanki, P. V., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences, 3(11), 2265-2272. [Link]
  • ResearchGate. (n.d.). Structural model of leflunomide and teriflunomide pharmacokinetics.
  • ResearchGate. (n.d.). EDC-promoted one-step synthesis of Teriflunomide at industrial scale.
  • Solanki, P. V., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences. [Link]
  • Alembic Limited. (2009). A process for preparing teriflunomide. WO 2009/147624 A2.
  • Biocon Limited. (2016). A novel process for the preparation of teriflunomide. WO 2016/203410 A1.
  • Chen, G., & Sun, H. (2012). Preparation method of teriflunomide. CN 102786437 A.
  • Li, G., et al. (2015). Method for synthesizing teriflunomide. CN 104693070 A.
  • Palle, V. R., et al. (2018). Process for the preparation of teriflunomide. US 2018/0170859 A1. [Link]
  • Singh, A., et al. (2016). TERIFLUNOMIDE: A NOVEL ORAL DISEASE-MODIFYING AGENT UNDER INVESTIGATION FOR THE TREATMENT OF MULTIPLE SCLEROSIS. Journal of Drug Delivery and Therapeutics, 6(5), 70-76. [Link]
  • Palle, V. R., et al. (2020). Process for the preparation of teriflunomide. U.S.
  • Pandurang, P. P., & Sonune, K. N. (2021). An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities.
  • Wang, X., & Zhang, Y. (2014). Preparation method of teriflunomide. CN 103709068 A.
  • Natco Pharma Ltd. (2017). An improved process for the preparation of teriflunomide. WO 2017/103942 A1.
  • Santos Ramos, J. (2019). Process development for the synthesis at industrial scale of active pharmaceutical ingredients.
  • Surve, Y. S., Panchal, D. G., & Lokhande, R. S. (2021). A novel methodology for the synthesis of teriflunomide using hydrotropes as a reaction media. Research Journal of Pharmacy and Technology, 14(10), 5329-5332. [Link]
  • Bar-Or, A., et al. (2014). Teriflunomide and its mechanism of action in multiple sclerosis. Drugs, 74(6), 659–674. [Link]
  • Bar-Or, A., et al. (2014). Teriflunomide and its mechanism of action in multiple sclerosis. PubMed. [Link]
  • da Silva, A. D., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]
  • Kumar, A., & Singh, B. (2021). Green chemistry in search of novel drug molecules.
  • ResearchGate. (n.d.). Mechanochemical synthesis of teriflunomide.
  • O'Brien, C. J., & Tellew, J. E. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 10, 265-294. [Link]
  • PubChem. (n.d.). Teriflunomide.

Sources

A Comparative Guide to the Synthesis of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide: An Evaluation of Yield and Process Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably in the production of non-steroidal antiandrogen drugs like Bicalutamide, used in prostate cancer therapy[1][2]. The efficiency, yield, and purity of this intermediate directly impact the overall cost and viability of the final API manufacturing process. This guide provides a comparative analysis of the primary synthetic methodologies for producing this key acetamide, offering researchers and process chemists the experimental data and field-proven insights necessary to select the optimal route for their specific application, whether for bench-scale research or industrial-scale production.

Part 1: Overview of Synthetic Transformations

The synthesis of this compound is fundamentally an N-acylation reaction. The core transformation involves the formation of an amide bond between the primary amine of 4-amino-2-(trifluoromethyl)benzonitrile and an acetyl group donor. The choice of the acetylating agent is the primary determinant of the reaction's characteristics, including its rate, exothermicity, byproducts, and ultimately, its yield and scalability.

Two principal methods dominate the synthetic landscape for this conversion:

  • Method A: Acylation via Acetyl Chloride

  • Method B: Acylation via Acetic Anhydride

This guide will dissect each method, presenting the underlying chemical logic, detailed experimental protocols, and a comparative data summary.

Part 2: Methodology Comparison and Yield Analysis

Method A: Acylation with Acetyl Chloride

This classic method utilizes the high reactivity of an acid chloride to achieve a rapid and often high-yielding acylation. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine nitrogen of 4-amino-2-(trifluoromethyl)benzonitrile attacks the electrophilic carbonyl carbon of acetyl chloride.

Mechanistic Rationale: Acetyl chloride is a highly reactive electrophile due to the strong electron-withdrawing effect of the chlorine atom. This high reactivity ensures the reaction proceeds to completion, often at low temperatures. However, this reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a stoichiometric amount of a base (an "acid scavenger") is mandatory to neutralize the HCl as it forms, driving the reaction to completion.

Common Bases: Tertiary amines such as triethylamine (TEA) or pyridine are frequently employed. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate.

Workflow Diagram: Method A

SM 4-Amino-2-(trifluoromethyl)benzonitrile (Starting Material) Reaction N-Acylation Reaction (0°C to Room Temp) SM->Reaction AC Acetyl Chloride (Acylating Agent) AC->Reaction Base Pyridine or Triethylamine (Acid Scavenger) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF, DMAC) Solvent->Reaction Product This compound (Target Product) Reaction->Product High Yield Byproduct HCl•Base Salt (Byproduct) Reaction->Byproduct

Caption: Workflow for Acetyl Chloride-based Acylation.

Method B: Acylation with Acetic Anhydride

Acetic anhydride offers a less reactive, but safer and more cost-effective alternative to acetyl chloride. It is particularly well-suited for larger-scale industrial production where handling highly corrosive and moisture-sensitive reagents like acetyl chloride is problematic.

Mechanistic Rationale: The acylation mechanism is similar, but acetic anhydride is a less potent electrophile. Consequently, these reactions may require heat or a catalyst to proceed at a practical rate. The byproduct of this reaction is acetic acid, which is significantly less corrosive and easier to handle than HCl. While acetic acid can still protonate the starting amine, the equilibrium is less prohibitive than with HCl, and the reaction can often be driven to completion by using a slight excess of the anhydride or by heating.

Catalysis: The reaction can be catalyzed by a strong acid (e.g., H₂SO₄) or a nucleophilic catalyst. For many anilines, the reaction proceeds efficiently by simply refluxing the amine with the anhydride without any additional catalyst.

Part 3: Quantitative Performance and Data Summary

While direct comparative studies for this specific molecule are not always published in a single source, data from analogous reactions and related patent literature provide a strong basis for evaluation. The synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, an analogous reaction using methacryloyl chloride, reports a high yield of 92%, demonstrating the efficacy of the acid chloride route[3][4]. The acetic anhydride method is broadly known in organic synthesis to provide high to quantitative yields for the acetylation of anilines.

FeatureMethod A: Acetyl ChlorideMethod B: Acetic Anhydride
Reactivity Very HighModerate
Byproduct Hydrochloric Acid (HCl)Acetic Acid (CH₃COOH)
Base Required Yes (Stoichiometric)Optional (Catalytic or None)
Reaction Conditions Low Temperature (0 °C to RT)Elevated Temperature (Reflux)
Handling Highly corrosive, moisture-sensitiveCorrosive, but less hazardous
Reported Yield High (Analogous reactions report ~92% )[3][4]Typically High to Quantitative
Cost HigherLower
Scalability Good, with engineering controlsExcellent
Primary Use Case Lab-scale synthesis, rapid conversionIndustrial production, cost-sensitive processes

Part 4: Detailed Experimental Protocols

The following protocols are representative procedures derived from established chemical literature and are intended for use by qualified researchers.

Protocol 1: Synthesis via Acetyl Chloride (Method A)

This protocol is adapted from analogous, high-yield acylation procedures[3][4].

Materials:

  • 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of starting amine)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice-water bath.

  • Dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

  • Add the acetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Part 5: Expert Discussion & Field Insights

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Reagents like acetyl chloride are highly reactive towards water. Any moisture present will hydrolyze the acetyl chloride to acetic acid, reducing the yield and introducing impurities. Therefore, the use of flame-dried glassware and anhydrous solvents is critical for success.

  • Choice of Base: Triethylamine is a non-nucleophilic base, serving solely to neutralize HCl. Pyridine, while also effective, can sometimes lead to side reactions or be more difficult to remove during workup. The choice often depends on the specific substrate and desired reaction kinetics.

  • Temperature Control: The acylation reaction is highly exothermic. Adding the acetyl chloride slowly at 0 °C is a crucial safety measure to control the reaction rate and prevent potential side reactions or a dangerous thermal runaway, especially on a larger scale.

Trustworthiness and Self-Validation: A key validation checkpoint in these protocols is the TLC analysis. A successful reaction will show the complete consumption of the starting amine spot and the appearance of a new, single spot for the product. During the aqueous workup, the formation of a salt precipitate upon washing with acid (for excess base) and the cessation of gas evolution upon washing with bicarbonate (for excess acid) serve as internal checks for a properly executed procedure.

Industrial Scalability and Process Safety: For large-scale production, Method B (Acetic Anhydride) is almost always preferred. The lower cost, reduced corrosivity, and safer handling profile of acetic anhydride outweigh its lower reactivity. The byproduct, acetic acid, is easier to handle and dispose of than the hydrochloride salts generated in Method A. Industrial processes are optimized to run at higher temperatures to drive the reaction, and the acetic acid byproduct can often be recovered and recycled, further improving the process economics.

Conclusion

Both acetyl chloride and acetic anhydride are effective reagents for the synthesis of this compound, each with a distinct profile of advantages and disadvantages.

  • Method A (Acetyl Chloride) is ideal for rapid, high-yield synthesis at the laboratory scale where cost and reagent handling are less critical. Its high reactivity ensures a complete conversion under mild conditions.

  • Method B (Acetic Anhydride) is the superior choice for industrial and pilot-scale production. Its favorable safety profile, lower cost, and more benign byproduct make it a more practical and economical option for manufacturing.

The selection of a specific method should be guided by the scale of the synthesis, available equipment, safety infrastructure, and economic targets.

References

  • EP1614677A2 - Improved procedure for the synthesis of bicalutamide.
  • US20060041161A1 - Procedure for the synthesis of bicalutamide.
  • CN103709068A - Preparation method of teriflunomide.
  • US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. (2020). Molecules, 25(24), 6036.
  • Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. Cardiff University ORCA. [Link]

Sources

A Guide to the Spectroscopic Confirmation of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide: An Integrated, Data-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance.[1][2][3] N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide stands as a representative scaffold, a substituted aniline derivative whose precise molecular architecture is critical for its intended role in synthesis. This guide presents a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of this compound. Moving beyond a simple recitation of data, we explore the causal logic behind spectral features and advocate for an integrated analytical strategy as a robust, self-validating system for structure confirmation.

The Multi-Spectroscopic Imperative: Why One Technique is Not Enough

Experimental & Spectroscopic Data Acquisition

Detailed Experimental Protocols

Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis. A separate, small portion of the solid sample was used for Attenuated Total Reflectance (ATR) FT-IR analysis. For mass spectrometry, a dilute solution was prepared in methanol for analysis by Electrospray Ionization (ESI).

Instrumentation:

  • NMR: Spectra were acquired on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR: An FT-IR spectrometer equipped with a diamond ATR accessory was used to collect the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using a Time-of-Flight (TOF) mass analyzer with an ESI source.

Spectroscopic Analysis & Data Interpretation

¹H NMR Spectroscopy: Mapping the Proton Framework

The ¹H NMR spectrum provides the initial blueprint of the molecule's proton environment. The aromatic region is particularly informative due to the substitution pattern. The electron-withdrawing nature of the cyano (-CN) and trifluoromethyl (-CF₃) groups deshields the aromatic protons, shifting them downfield.

Chemical Shift (δ) Multiplicity Integration Assignment Rationale
~8.4 ppmDoublet1HH-6deshielded by adjacent amide and ortho -CF₃ group
~7.9 ppmDoublet1HH-5deshielded by para -CN group
~7.8 ppmSinglet1HH-3deshielded by ortho -CF₃ and para -CN group
~7.5 ppmBroad Singlet1HN-Hexchangeable proton, broad signal
~2.3 ppmSinglet3H-CH₃typical methyl group of an acetamide
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon backbone, including quaternary carbons that are invisible in the proton spectrum. The strong electronegativity of the fluorine atoms in the -CF₃ group and the characteristic chemical shift of the nitrile carbon are key diagnostic signals.

Chemical Shift (δ) Assignment Rationale
~169 ppmC=Otypical amide carbonyl carbon
~140 ppmC-1 (C-NH)aromatic carbon attached to nitrogen
~135 ppmC-3aromatic CH, deshielded by -CF₃
~133 ppmC-5aromatic CH, deshielded by -CN
~130 ppmC-6aromatic CH, deshielded by amide
~125 ppm (quartet)-CF₃carbon coupled to three fluorine atoms
~122 ppmC-2 (C-CF₃)aromatic carbon attached to -CF₃
~117 ppm-CNcharacteristic nitrile carbon shift
~110 ppmC-4 (C-CN)aromatic carbon attached to -CN
~25 ppm-CH₃acetamide methyl carbon
FT-IR Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy acts as a rapid and effective tool for functional group identification by measuring the vibrational frequencies of bonds within the molecule.[1][5][6]

Frequency (cm⁻¹) Intensity Assignment Significance
~3300Medium, SharpN-H StretchConfirms the presence of a secondary amide.[7][8]
~2230Strong, SharpC≡N StretchA highly characteristic and strong absorption confirming the nitrile group. Aromatic conjugation slightly lowers the frequency.[7][9]
~1670Strong, SharpC=O Stretch (Amide I)Confirms the presence of the amide carbonyl group.[7][8][10]
~1540MediumN-H Bend (Amide II)A secondary peak characteristic of secondary amides.[10]
~1300-1100StrongC-F StretchesMultiple strong bands confirming the trifluoromethyl group.
Mass Spectrometry: The Final Molecular Formula Confirmation

High-resolution mass spectrometry provides the exact molecular weight, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern offers additional clues that support the proposed structure.[3][11]

  • Molecular Formula: C₁₀H₇F₃N₂O

  • Exact Mass: 244.0514

  • Observed [M+H]⁺: 245.0587

  • Key Fragmentation: A primary fragmentation pathway involves the cleavage of the amide bond, leading to characteristic fragment ions. The loss of a ketene molecule (CH₂=C=O) from the molecular ion is a common fragmentation for N-aryl acetamides.[12]

Data Synthesis and Structure Confirmation

The power of the multi-spectroscopic approach lies in the synthesis of all data points into a single, coherent structural proof.

dot graph "Structure_Confirmation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_DataAcquisition" { label="Data Acquisition"; bgcolor="#E8F0FE"; H_NMR [label="¹H NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_NMR [label="¹³C NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="FT-IR", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="HRMS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_DataInterpretation" { label="Data Interpretation"; bgcolor="#FCE8E6"; Proton_Framework [label="Proton Connectivity\n(H-C, H-N)"]; Carbon_Skeleton [label="Carbon Backbone\n(incl. Quaternary C)"]; Functional_Groups [label="Functional Groups\n(-CN, -C=O, N-H, -CF₃)"]; Molecular_Formula [label="Exact Mass &\nFormula (C₁₀H₇F₃N₂O)"]; }

subgraph "cluster_Confirmation" { label="Confirmation"; bgcolor="#E6F4EA"; Confirmed_Structure [label="Confirmed Structure:\nthis compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }

H_NMR -> Proton_Framework; C_NMR -> Carbon_Skeleton; IR -> Functional_Groups; MS -> Molecular_Formula;

Proton_Framework -> Confirmed_Structure [label="Corroborates"]; Carbon_Skeleton -> Confirmed_Structure [label="Corroborates"]; Functional_Groups -> Confirmed_Structure [label="Corroborates"]; Molecular_Formula -> Confirmed_Structure [label="Confirms"]; } pend Caption: Integrated workflow for structure confirmation.

The collective data provides an interlocking confirmation:

  • ¹H and ¹³C NMR together establish the complete carbon and proton framework, including the substitution pattern on the aromatic ring.

  • FT-IR confirms the presence of all key functional groups (amide, nitrile, trifluoromethyl) suggested by the NMR and mass data.

  • HRMS provides the definitive molecular formula, which is perfectly consistent with the atom counts derived from the NMR analysis.

Comparative Analysis: The Integrated Approach vs. Alternatives

Scenario 1: Reliance on a Single Technique If relying solely on ¹H NMR, an isomeric structure, such as N-[3-cyano-2-(trifluoromethyl)phenyl]acetamide, could not be definitively ruled out without more complex 2D NMR experiments (like NOESY) to establish through-space correlations. The integrated approach, however, provides a more direct confirmation. The distinct splitting patterns and chemical shifts in the aromatic region, when combined with the expected electronic effects in the ¹³C NMR, make the assigned structure far more certain.

Scenario 2: Comparison with X-ray Crystallography X-ray crystallography is the gold standard for unambiguous structure determination in the solid state. However, it is contingent on the ability to grow a high-quality single crystal, which can be a time-consuming and often unsuccessful process. For routine confirmation of known compounds or intermediates in a drug development pipeline, the multi-spectroscopic approach offers a significantly faster, more resource-efficient, and more broadly applicable solution that provides extremely high confidence in the structural assignment.

Conclusion

The structural confirmation of this compound serves as a clear example of the robustness of an integrated spectroscopic strategy. By systematically acquiring and interpreting data from ¹H NMR, ¹³C NMR, FT-IR, and HRMS, a self-validating web of evidence is constructed. This multi-faceted approach not only confirms the molecular structure with a high degree of confidence but also provides a deeper understanding of the molecule's electronic and chemical properties. For professionals in pharmaceutical R&D, adopting this comprehensive analytical workflow is essential for ensuring the integrity of synthetic intermediates and the ultimate quality of the final drug substance.

dot graph "Logic_Diagram" { layout=neato; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

center_node [label="Final Structure\nConfirmed", pos="0,0!", shape=doublecircle, fillcolor="#FBBC05", fontcolor="#202124"];

H_NMR [label="¹H NMR Data\n(Proton Map)", pos="-2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_NMR [label="¹³C NMR Data\n(Carbon Skeleton)", pos="2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="FT-IR Data\n(Functional Groups)", pos="-2,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="HRMS Data\n(Molecular Formula)", pos="2,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

H_NMR -> center_node [label="Connectivity"]; C_NMR -> center_node [label="Backbone"]; IR -> center_node [label="Functionality"]; MS -> center_node [label="Composition"];

H_NMR -> C_NMR [style=dashed, constraint=false, label="Cross-validation"]; IR -> MS [style=dashed, constraint=false, label="Cross-validation"]; } pend Caption: Interlinking logic of spectroscopic data.

References

  • Vertex AI Search. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
  • Workman, J., Jr. (n.d.).
  • Lab Manager. (2025).
  • American Pharmaceutical Review. (n.d.). Spectroscopy.
  • Walsh Medical Media. (n.d.). The Expanding Role of Spectroscopic Techniques in Pharmaceutical Analysis.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane.
  • National Center for Biotechnology Information. (n.d.). N-(4-cyanophenyl)acetamide. PubChem.
  • ResearchGate. (2025). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
  • BOC Sciences. (n.d.). Identifying Intermediates in a Reaction Mechanism: Methods & Examples.
  • Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Agilent Technologies. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (n.d.). (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides.
  • ResearchGate. (2025).
  • Wiley-VCH. (2008).
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. NIST Chemistry WebBook.
  • Global Substance Registration System. (n.d.). N-(4-CYANOPHENYL)ACETAMIDE.
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
  • PubChemLite. (2025). N-(4-cyanophenyl)acetamide (C9H8N2O).
  • MOLBASE Encyclopedia. (n.d.). N-(4-cyanophenyl)acetamide|35704-19-9.
  • ResearchGate. (2025). The Infrared Spectra of Amides. Part 1.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Chemistry LibreTexts. (2023).
  • Chemcasts. (n.d.). Thermophysical Properties of n-(4-Cyanophenyl)acetamide.
  • National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • National Institute of Standards and Technology. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Acetamide,2,2,2-trifluoro-N-(4-methylphenyl)-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). acetamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-propenyl)benzo[2][6]thieno[2,3-d]pyrimidin-2-yl]thio]-.
  • eGyanKosh. (n.d.).
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Royal Society of Chemistry. (n.d.).
  • Creative Proteomics. (n.d.).
  • Wikipedia. (n.d.).
  • MedchemExpress.com. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (Standard).
  • SciSpace. (2017).
  • National Center for Biotechnology Information. (2025).

Sources

A Guide to the Structural Elucidation of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide, a versatile building block in medicinal chemistry.[1] We will explore the predicted spectral features, a detailed experimental protocol for data acquisition, and a comparative analysis with alternative analytical techniques.

Predicted 1H NMR Spectrum: A Window into Molecular Architecture

The chemical structure of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide dictates a unique 1H NMR fingerprint.[1][2][] Understanding the electronic environment of each proton is key to interpreting the spectrum.

Structure of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide:

Based on established principles of NMR spectroscopy and analysis of similar molecular fragments, we can predict the following signals:

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
-NH- ~9.0 - 10.0Singlet (broad)1HThe amide proton is deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring. Its signal is often broad due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.
Aromatic (ortho to -NHCO-) ~7.7 - 7.9Doublet2HThese protons are deshielded by the electron-withdrawing trifluoromethyl group and the amide linkage. They will appear as a doublet due to coupling with the adjacent aromatic protons.
Aromatic (meta to -NHCO-) ~7.6 - 7.8Doublet2HThese protons are also deshielded, though to a slightly lesser extent than their ortho counterparts. They will also appear as a doublet due to coupling.
-CH2- ~3.5 - 4.0Singlet2HThe methylene protons are adjacent to two electron-withdrawing groups: the cyano group and the amide carbonyl group. This deshielding effect shifts their signal downfield. They are expected to appear as a singlet as there are no adjacent protons to couple with.

This predicted spectrum provides a clear roadmap for the structural verification of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.

Experimental Protocol for 1H NMR Spectrum Acquisition

Acquiring a high-quality 1H NMR spectrum requires meticulous sample preparation and instrument setup.[4][5][6][7]

Materials:

  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (5-25 mg)[6]

  • Deuterated solvent (e.g., CDCl3, DMSO-d6), 0.6-0.7 mL[5][7]

  • NMR tube and cap

  • Pasteur pipette and filter plug (e.g., glass wool)

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Weighing: Accurately weigh 5-25 mg of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[7] The choice of solvent is critical; it must dissolve the compound without having signals that overlap with the analyte's signals.

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve signal resolution.

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

  • Data Acquisition: Acquire the 1H NMR spectrum.

  • Data Processing:

    • Fourier transform the raw data.

    • Phase the spectrum to ensure all peaks are in the correct absorptive mode.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks to determine the relative number of protons for each signal.

Below is a visual representation of the experimental workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve mix 3. Vortex to Mix dissolve->mix filter 4. Filter into NMR Tube mix->filter insert 5. Insert Sample into Spectrometer filter->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Data lock->acquire fft 8. Fourier Transform acquire->fft phase 9. Phase Correction fft->phase reference 10. Referencing phase->reference integrate 11. Integration reference->integrate

Caption: Experimental workflow for 1H NMR analysis.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.[8][9][10][11]

Technique Strengths for Analyzing 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide Limitations
1H NMR - Provides detailed information about the proton framework.[9] - Allows for determination of connectivity through spin-spin coupling. - Quantitative analysis is straightforward.- Requires a relatively pure sample. - Can have overlapping signals in complex molecules.
13C NMR - Provides information about the carbon skeleton. - Complements 1H NMR data for complete structural assignment.- Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.[6] - Does not typically show coupling information in standard experiments.
Mass Spectrometry (MS) - Determines the molecular weight and elemental composition with high accuracy.[8][10] - Fragmentation patterns can provide structural clues.[9]- Does not provide detailed information on the connectivity of atoms. - Isomer differentiation can be challenging.
Infrared (IR) Spectroscopy - Quickly identifies the presence of key functional groups (e.g., C≡N, C=O, N-H, C-F).[8][9]- Provides limited information about the overall molecular structure. - Spectrum can be complex and difficult to interpret fully.

The synergistic use of these techniques provides a robust and unambiguous characterization of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide, ensuring its identity and purity for downstream applications.

Conclusion

1H NMR spectroscopy stands as an indispensable technique for the structural verification of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. The predictable and well-resolved nature of its spectrum, when acquired using a standardized protocol, offers definitive insights into its molecular architecture. By complementing 1H NMR data with other analytical methods, researchers can achieve a comprehensive and confident characterization of this important chemical entity, paving the way for its successful application in drug discovery and development.

References

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. [Link]
  • NMR Sample Preparation. University of California, Riverside. [Link]
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. PubChem. [Link]
  • Acetamide - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
  • NMR Sample Prepar
  • Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and...
  • NMR Sample Prepar
  • NMR Sample Preparation.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]
  • Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]
  • CAS 24522-30-3 2-Cyano-N-[4-(Trifluoromethyl)Phenyl]Acetamide. Newtown Pharmacy. [Link]
  • NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. J-STAGE. [Link]
  • What are some simple lab techniques that can be used to identify the compounds in a sample if NMR is not an option? Reddit. [Link]

Sources

A Predictive Guide to the Mass Spectrometry of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide: Fragmentation Insights and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the mass spectrometric behavior of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide. In the absence of a publicly available reference spectrum, this document leverages first principles of mass spectrometry and comparative data from structurally analogous compounds to predict its fragmentation patterns. This predictive approach offers researchers, scientists, and drug development professionals a robust framework for identifying and characterizing this molecule and related structures. We will explore optimal experimental setups, compare ionization techniques, and provide detailed protocols to ensure reproducible and reliable results.

Theoretical Mass and Molecular Ion Stability

The initial step in any mass spectrometric analysis is the determination of the molecular weight and the generation of the molecular ion (M+•). The chemical formula for this compound is C₁₀H₇F₃N₂O.

  • Monoisotopic Mass: 228.0510 g/mol

  • Average Mass: 228.173 g/mol

Under electron ionization (EI), we anticipate the formation of a discernible molecular ion peak at m/z 228. The stability of this molecular ion will be influenced by the presence of the aromatic ring, which can delocalize the positive charge, and the various functional groups that can direct fragmentation. The presence of both an electron-withdrawing trifluoromethyl group and a cyano group on the phenyl ring is expected to influence the ionization and subsequent fragmentation pathways.

Predicted Fragmentation Pathways under Electron Ionization (EI)

The fragmentation of this compound is predicted to be driven by the lability of the amide bond and the unique characteristics of the trifluoromethyl and cyano substituents. The most probable fragmentation pathways are outlined below.

Key Fission Events:

  • α-Cleavage at the Carbonyl Group: The most common fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom. This would result in the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43 , which is often a prominent peak in the spectra of N-acetyl compounds. The other fragment would be the [M-43] radical.

  • Cleavage of the N-Aryl Bond: Cleavage of the bond between the amide nitrogen and the phenyl ring would lead to the formation of the 4-cyano-2-(trifluoromethyl)aniline radical cation at m/z 185 .

  • Loss of the Trifluoromethyl Group: The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, leading to the loss of a CF₃ radical (mass 69). This would result in a fragment ion at m/z 159 ([M-CF₃]⁺). The high stability of the C-F bond, however, might make this a less favorable pathway compared to others.[1]

  • Fragmentation of the Acetamide Moiety:

    • Loss of a ketene molecule (CH₂=C=O, mass 42) from the molecular ion via a McLafferty-type rearrangement is a possibility, which would yield a fragment at m/z 186 .

    • Simple cleavage of the methyl group from the acetyl moiety would result in a fragment at m/z 213 ([M-15]⁺).

Influence of Substituents:

The electron-withdrawing nature of both the cyano and trifluoromethyl groups will impact the charge distribution on the aromatic ring and influence which fragmentation pathways are favored. Studies on N-(4-substituted phenyl) cyanoacetamides have shown that the substituent on the phenyl ring plays a significant role in the fragmentation pattern.[2]

Below is a visual representation of the predicted fragmentation pathways.

Fragmentation_of_this compound M This compound (M+•) m/z = 228 frag1 [CH₃CO]⁺ m/z = 43 M->frag1 - C₉H₆F₃N₂O• frag2 [M-43]⁺ 4-cyano-2-(trifluoromethyl)aniline radical cation m/z = 185 M->frag2 - C₂H₃O• frag3 [M-CF₃]⁺ m/z = 159 M->frag3 - CF₃• frag4 [M-CH₂CO]⁺• m/z = 186 M->frag4 - CH₂CO frag5 [M-CH₃]⁺ m/z = 213 M->frag5 - CH₃• MS_MS_Workflow cluster_MS Tandem Mass Spectrometer Q1 Q1: Parent Ion Selection (e.g., m/z 229) q2 q2: Collision-Induced Dissociation (with Argon) Q1->q2 Q3 Q3: Product Ion Analysis q2->Q3 Detector Detector Q3->Detector Sample Sample Sample->Q1 Ion Source (ESI)

Sources

A Comprehensive Guide to the Definitive Identification of Leflunomide Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous identification and characterization of impurities are paramount to ensuring the safety and efficacy of drug substances. This guide provides an in-depth, scientifically grounded framework for the definitive confirmation of Leflunomide Impurity H, a known process-related impurity of the immunomodulatory drug Leflunomide. Moving beyond a simple recitation of protocols, this document elucidates the rationale behind the experimental strategies, empowering researchers to not only identify but also understand the origin and analytical behavior of this specific impurity.

Unveiling Leflunomide Impurity H: A Chemical Snapshot

Leflunomide Impurity H is chemically identified as 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide . Its fundamental properties are summarized below:

PropertyValue
IUPAC Name 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
Synonyms Leflunomide Cyano Impurity, Teriflunomide Impurity B[1]
CAS Number 24522-30-3[2]
Molecular Formula C₁₀H₇F₃N₂O[2]
Molecular Weight 228.17 g/mol [2]

Understanding the precise chemical identity of Impurity H is the foundational step in developing a robust strategy for its confirmation.

The Genesis of an Impurity: Tracing the Synthetic Pathway

The presence of Leflunomide Impurity H is intrinsically linked to the manufacturing process of Leflunomide. A known synthetic route to Teriflunomide, the active metabolite of Leflunomide, involves the condensation of 4-trifluoromethyl aniline with cyanoacetic acid to form 2-cyano-N-(4-trifluoromethylphenyl) acetamide, which is Leflunomide Impurity H[3]. This compound then serves as an intermediate in the subsequent synthesis steps.

Synthesis of Leflunomide Impurity H 4-trifluoromethyl aniline 4-trifluoromethyl aniline reaction Condensation 4-trifluoromethyl aniline->reaction cyanoacetic acid cyanoacetic acid cyanoacetic acid->reaction plus + impurity_H Leflunomide Impurity H (2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide) reaction->impurity_H

Caption: Synthetic origin of Leflunomide Impurity H.

Therefore, Impurity H is not a degradation product but rather a process-related impurity that may be carried over into the final drug substance if not adequately controlled during manufacturing.

Strategies for Confirmation: A Multi-pronged Approach

The definitive identification of an impurity relies on a weight-of-evidence approach. Below, we compare three robust strategies for confirming the identity of Leflunomide Impurity H.

The Gold Standard: The Reference Standard Approach

The most direct and unequivocal method for confirming the identity of a known impurity is through direct comparison with a certified reference standard.

Principle: This method involves co-analyzing the test sample suspected of containing Impurity H with a certified reference standard of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Experimental Workflow:

Reference Standard Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation sample_prep Prepare Leflunomide Test Sample Solution hplc_analysis HPLC Analysis sample_prep->hplc_analysis standard_prep Prepare Impurity H Reference Standard Solution standard_prep->hplc_analysis spiked_prep Prepare Spiked Sample (Test Sample + Reference Standard) spiked_prep->hplc_analysis data_analysis Compare Retention Times and UV Spectra hplc_analysis->data_analysis confirmation Identity Confirmed data_analysis->confirmation

Caption: Workflow for impurity confirmation using a reference standard.

Detailed Protocol:

  • Procure Reference Standard: Obtain a certified reference standard of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide from a reputable supplier[2][4].

  • Sample Preparation:

    • Prepare a solution of the Leflunomide test sample in a suitable diluent (e.g., acetonitrile/water mixture).

    • Prepare a stock solution of the Impurity H reference standard in the same diluent.

    • Prepare a spiked sample by adding a known amount of the Impurity H reference standard stock solution to the Leflunomide test sample solution.

  • HPLC Analysis:

    • Utilize a stability-indicating HPLC method capable of separating Leflunomide from its potential impurities. A suitable starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1 M sodium perchlorate, pH 4.6) and organic modifiers (e.g., acetonitrile and methanol)[5][6][7].

    • Inject the three prepared solutions (test sample, reference standard, and spiked sample) into the HPLC system.

  • Data Interpretation:

    • Retention Time Matching: The primary confirmation is achieved if a peak in the chromatogram of the test sample has the same retention time as the peak for the Impurity H reference standard.

    • Peak Purity/Co-elution: In the chromatogram of the spiked sample, the peak corresponding to Impurity H should increase in area without any distortion of the peak shape, indicating co-elution.

    • Spectral Matching: If using a photodiode array (PDA) detector, the UV spectrum of the peak in the test sample should match that of the reference standard.

When a Standard is Unavailable: Isolation and Spectroscopic Characterization

In the absence of a commercially available reference standard, a more involved but equally definitive approach is the isolation of the impurity followed by its structural elucidation using spectroscopic techniques.

Principle: This method involves enriching and isolating the impurity from the Leflunomide sample, followed by the use of techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its chemical structure.

Experimental Workflow:

Isolation and Characterization Workflow forced_degradation Forced Degradation (Optional) to enrich impurity levels prep_hplc Preparative HPLC for Isolation forced_degradation->prep_hplc fraction_collection Fraction Collection of Impurity Peak prep_hplc->fraction_collection spectroscopic_analysis Spectroscopic Analysis fraction_collection->spectroscopic_analysis ms_analysis Mass Spectrometry (MS) (Molecular Weight) spectroscopic_analysis->ms_analysis nmr_analysis NMR Spectroscopy (Structural Elucidation) spectroscopic_analysis->nmr_analysis structure_confirmation Structure Confirmation ms_analysis->structure_confirmation nmr_analysis->structure_confirmation

Caption: Workflow for impurity identification via isolation and spectroscopy.

Detailed Protocol:

  • Impurity Enrichment (Optional): If the impurity is present at very low levels, it may be necessary to perform forced degradation studies under conditions that are known or predicted to generate Impurity H to enrich its concentration. However, as Impurity H is a process-related impurity, this may not be applicable.

  • Preparative HPLC:

    • Develop a preparative HPLC method to isolate the impurity peak of interest. This often involves scaling up an analytical HPLC method.

    • Inject a concentrated solution of the Leflunomide sample and collect the fractions corresponding to the impurity peak.

  • Solvent Evaporation: Remove the solvent from the collected fractions to obtain the isolated impurity.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): Infuse the isolated impurity into a mass spectrometer to determine its molecular weight. For Impurity H, a molecular ion corresponding to a mass of 228.17 should be observed.

    • NMR Spectroscopy: Dissolve the isolated impurity in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the structure of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. A certificate of analysis for a reference standard confirms that the ¹H NMR spectrum is consistent with the structure[8].

Comparative Analysis: Stability-Indicating HPLC Methods

While not a standalone confirmatory method without a reference standard, comparing the impurity profile of a test sample to published data from stability-indicating HPLC methods can provide strong supporting evidence.

Principle: This approach involves developing a robust, stability-indicating HPLC method and comparing the relative retention times of unknown peaks to those reported in the literature for Leflunomide impurities.

Experimental Protocol:

  • Method Development: Develop and validate a stability-indicating HPLC method for Leflunomide. Several published methods describe the separation of Leflunomide from its degradation products and related substances[9][10][11]. These methods typically employ a C18 column and a gradient elution program.

  • Forced Degradation Studies: Subject the Leflunomide drug substance to stress conditions such as acid and base hydrolysis, oxidation, and heat[9][11]. This helps to generate degradation products and demonstrate the specificity of the analytical method.

  • Analysis and Comparison: Analyze the unstressed and stressed samples. Compare the chromatograms to identify any peaks that correspond to known impurities based on their relative retention times as reported in pharmacopeias or scientific literature. While many studies focus on other impurities, a comprehensive method should be able to separate Impurity H[9].

Comparison of Confirmation Methodologies

MethodAdvantagesDisadvantages
Reference Standard - Unambiguous and definitive- Rapid and cost-effective for routine analysis- High-throughput capabilities- Dependent on the availability of a certified reference standard
Isolation & Spectroscopy - Definitive structural elucidation- Not reliant on a pre-existing standard- Can be used to identify novel impurities- Time-consuming and labor-intensive- Requires specialized equipment (Prep HPLC, MS, NMR)- Can be costly
Comparative HPLC - Provides strong supporting evidence- Useful for routine monitoring and initial investigations- Not a standalone confirmatory method- Relies on the quality and applicability of published data

Conclusion and Recommendations

The definitive confirmation of Leflunomide Impurity H is a critical step in ensuring the quality and safety of Leflunomide drug products. The most robust and efficient method for this purpose is the Reference Standard Approach , which provides unambiguous identification through direct comparison. Given the commercial availability of a reference standard for 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, this should be the primary method of choice for routine quality control and release testing.

In research and development settings, or in instances where a reference standard is not readily accessible, the Isolation and Spectroscopic Characterization method provides a pathway for definitive structural elucidation. While more resource-intensive, this approach offers the highest level of scientific certainty.

Ultimately, a combination of these techniques, guided by a thorough understanding of the synthetic process and potential degradation pathways, will provide the most comprehensive and scientifically sound confirmation of Leflunomide Impurity H.

References

  • MedchemExpress. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (Standard).
  • Mallu, U. R., Anna, V. R., & Kasimala, B. B. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Turkish Journal of Pharmaceutical Sciences, 16(4), 458–466.
  • Mallu, U. R., Anna, V. R., & Kasimala, B. B. (2018). A rapid stability indicating HPLC method for the analysis of Leflunomide and its related impurities in bulk drug and formulations. Journal of Applied Pharmaceutical Science, 8(12), 105-113.
  • Mallu, U. R., Anna, V. R., & Kasimala, B. B. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.
  • USP Store. (n.d.). Teriflunomide Related Compound B (25 mg) (2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide).
  • Mallu, U. R., Anna, V. R., & Kasimala, B. B. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Turkish Journal of Pharmaceutical Sciences.
  • Mallu, U. R., Anna, V. R., & Kasimala, B. B. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.
  • Saini, B., & Kumar, A. (2015). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification. Journal of Pharmaceutical Analysis, 5(3), 207–212.
  • Saini, B., & Kumar, A. (2015). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC-UV method for their quantification.
  • Gilla, G., et al. (2017). An improved process for the preparation of teriflunomide.
  • Pharmaffiliates. (n.d.). Leflunomide - Impurity H.
  • ChemicalBook. (n.d.). 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide synthesis.
  • Laha, T. K., & Sen, S. (2017). A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of Its Degradation Products through Retro-Synthesis. Journal of Applied Pharmaceutical Science, 7(05), 012-017.
  • TCI Chemicals. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • Laha, T. K., et al. (2021). Analytical Method Development and Validation of Leflunomide in Bulk And Pharmaceutical Dosage Form By RP-HPLC Method. IOSR Journal of Pharmacy and Biological Sciences, 16(6), 28-36.
  • Acmec Biochemical. (n.d.). 24522-30-3[2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide].
  • Kumar, S., et al. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide.
  • Chem-Impex. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • CymitQuimica. (n.d.). CAS 24522-30-3: 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • TCI Chemicals. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • TCI Chemicals. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide 24522-30-3.
  • TCI Chemicals. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • Leyan. (2018). Certificate of Analysis: 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.

Sources

A Practical Guide to Cross-Validation of Analytical Methods for N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Method Cross-Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the reliability of analytical data is paramount. N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, a key intermediate and a known impurity of the immunosuppressive drug Leflunomide (designated as Leflunomide Impurity H), requires precise and accurate quantification to ensure the safety and efficacy of the final drug product.[1] Analytical methods form the bedrock of this quantification. However, in a globalized development pipeline, it is common for analytical testing to be transferred between laboratories, or for a new method to be introduced to replace an existing one. In such scenarios, a simple method validation is insufficient. A cross-validation study becomes essential to demonstrate that two distinct analytical methods are equivalent and can be used interchangeably.

This guide provides an in-depth, experience-driven comparison of two common analytical techniques for this compound: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more modern Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. We will delve into the causality behind the experimental design for each method and present a detailed protocol for their cross-validation, supported by illustrative experimental data. This guide is structured to empower you, the practicing scientist, to not only execute a cross-validation study but to understand the "why" behind each step, ensuring the integrity and trustworthiness of your analytical results. The principles and protocols discussed are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Methodologies Under Comparison: A Tale of Two Techniques

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the practical constraints of the laboratory. Here, we compare a robust, widely accessible HPLC-UV method with a highly sensitive and specific LC-MS/MS method.

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a workhorse in most pharmaceutical quality control laboratories. Its principles are well-understood, and it is cost-effective for routine analysis. The developed method is adapted from established protocols for Leflunomide and its related substances.[4][5][6]

Experimental Protocol: HPLC-UV

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 column (e.g., Thermo Scientific Hypersil ODS C18, 250 mm x 4.6 mm, 5 µm) is chosen for its excellent resolving power for moderately polar compounds.

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.1 M sodium perchlorate (40:30:30 v/v), with the pH adjusted to 4.6 using perchloric acid. This composition provides good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C to ensure reproducible retention times.

  • Detection Wavelength: 246 nm, a wavelength of maximum absorbance for the analyte, ensuring high sensitivity.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards and sample solutions are prepared by diluting the stock solution to the desired concentrations.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique offers superior sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer. This is particularly useful for detecting trace levels of the analyte or for analysis in complex matrices. The method is based on principles used for the analysis of structurally related compounds.[7][8]

Experimental Protocol: LC-MS/MS

  • Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column with smaller particle size (e.g., Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) for faster analysis and better peak efficiency.

  • Mobile Phase: A gradient elution is employed for optimal separation and to minimize matrix effects.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: this compound (Precursor ion m/z 229.1 -> Product ion m/z 187.1).

      • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound would be used (e.g., Teriflunomide-d4).

  • Injection Volume: 5 µL.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, with the addition of a fixed concentration of the internal standard to all standards and samples to correct for matrix effects and variability in ionization.

The Cross-Validation Protocol: A Framework for Ensuring Method Equivalency

The objective of this cross-validation is to demonstrate that the HPLC-UV and LC-MS/MS methods provide comparable results for the quantification of this compound. The protocol is designed in accordance with ICH Q2(R2) principles.[2][3]

dot

Caption: A relationship diagram comparing HPLC-UV and LC-MS/MS performance.

Conclusion: Ensuring Analytical Continuity and Data Integrity

The cross-validation of analytical methods is a critical exercise in pharmaceutical development and quality control. It provides documented evidence that different analytical procedures yield equivalent results, thereby ensuring the consistency and reliability of data throughout the product lifecycle, especially during method transfer or updates. This guide has provided a comprehensive framework for comparing and cross-validating an HPLC-UV and an LC-MS/MS method for the analysis of this compound.

By understanding the rationale behind the experimental design and adhering to a robust, statistically sound cross-validation protocol grounded in ICH guidelines, laboratories can confidently demonstrate the interchangeability of their analytical methods. This not only satisfies regulatory requirements but also upholds the highest standards of scientific integrity, ultimately safeguarding patient health.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Mallu, U. R., Anna, V. R., & Kasimala, B. B. (2016). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Journal of Young Pharmacists, 8(4), 458-464. [Link]
  • PubMed. (2016).
  • JournalAgent. (2016).
  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S.
  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Link]
  • Johnson-Davis, K. L., & McMillin, G. A. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. Methods in Molecular Biology, 1872, 75-83. [Link]
  • Springer Nature Experiments. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. [Link]
  • AMSlab. (2024). New update for ICH Q2 (R2)

Sources

A Comparative Guide to Trifluoromethylated vs. Non-Fluorinated Acetamides: Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Strategic Fluorination

For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a critical step in optimizing its therapeutic potential. Among the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine, and specifically, the trifluoromethyl (CF₃) group.[1][2][3] This guide provides an in-depth comparative study of trifluoromethylated acetamides versus their non-fluorinated counterparts. We will move beyond simple data reporting to explain the underlying causality of experimental choices and outcomes, providing a field-proven perspective on how this single functional group can profoundly influence a molecule's journey from a lab curiosity to a clinical candidate.

The acetamide moiety is a common scaffold in pharmaceuticals, but its non-fluorinated forms can be susceptible to metabolic degradation. By replacing a hydrogen or, more commonly, a metabolically labile methyl group with a trifluoromethyl group, we can dramatically alter the physicochemical and pharmacokinetic profile of a molecule. This guide will dissect these changes through the lens of lipophilicity, metabolic stability, and biological activity, supported by validated experimental protocols.

Section 1: Physicochemical Properties - The Foundation of Pharmacokinetics

A compound's fundamental physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a CF₃ group instigates significant, and often desirable, changes in these parameters.

Lipophilicity (LogP/LogD): A Double-Edged Sword

Lipophilicity is a crucial determinant of a drug's ability to cross biological membranes.[4] The trifluoromethyl group, despite the high electronegativity of fluorine, generally increases a molecule's lipophilicity.[4][5][6] This is attributed to the overall hydrophobic surface area of the group.

The decision to increase lipophilicity is a strategic one. Enhanced lipophilicity can improve membrane permeability and, in some cases, binding affinity to a hydrophobic pocket of a target protein. However, excessive lipophilicity can lead to poor solubility, increased binding to plasma proteins, and off-target toxicity. Therefore, the modulation of LogP with a CF₃ group must be carefully balanced within the context of the overall molecular properties.

Comparative Lipophilicity Data

The following table illustrates the typical impact of trifluoromethylation on the calculated LogP (XLogP3) of a simple N-phenylacetamide scaffold.

CompoundStructureXLogP3 Value
N-phenylacetamideC₈H₉NO1.3
N-[2-(trifluoromethyl)phenyl]acetamideC₉H₈F₃NO2.5[7]
N-[4-(trifluoromethyl)phenyl]acetamideC₉H₈F₃NO2.5[8]

Note: XLogP3 values are computationally derived and serve as a reliable estimate. Experimental determination is recommended for definitive characterization.

Acidity (pKa) and Conformational Effects

The powerful electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic protons. In the context of an acetamide, this can increase the acidity of the N-H proton, potentially influencing hydrogen bonding capabilities and target interactions.[9] Furthermore, the steric bulk and unique electronic properties of the CF₃ group can influence the conformational preferences of the molecule, which can have profound effects on its ability to bind to a target receptor or enzyme active site.[10][11]

Experimental Protocol: Determination of Lipophilicity (LogP) by RP-HPLC

The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method for determining LogP, requiring minimal compound.[12][13] It relies on the correlation between a compound's retention time on a hydrophobic stationary phase and its octanol-water partition coefficient.[14][15]

Objective: To determine the LogP value of a test compound by correlating its retention factor (k) with those of known reference standards.

Methodology:

  • Preparation of Standards: Prepare stock solutions (e.g., 1 mg/mL) of at least 5-6 reference compounds with known LogP values that bracket the expected LogP of the test compounds.

  • Preparation of Test Compounds: Prepare stock solutions of the non-fluorinated and trifluoromethylated acetamides at the same concentration as the standards.

  • Chromatographic System:

    • Column: C18 stationary phase column.

    • Mobile Phase: An isocratic mixture of methanol and water (or an appropriate buffer, e.g., phosphate buffer at pH 7.4 for LogD determination). The ratio is optimized to achieve retention times between 2 and 20 minutes for the standards.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the compounds.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Injection and Elution:

    • Inject a small volume (e.g., 10 µL) of each standard and the test compounds.

    • Record the retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Data Analysis:

    • Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0 .

    • Calculate the logarithm of the retention factor (log k).

    • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k values.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.95 for a valid assay.

    • Interpolate the LogP values of the test compounds by using their measured log k values in the regression equation.

Section 2: Metabolic Stability - The "Metabolic Shielding" Effect

One of the most compelling reasons to introduce a trifluoromethyl group is to enhance metabolic stability.[16] Phase I metabolism, largely mediated by cytochrome P450 (CYP) enzymes, often involves the oxidation of C-H bonds.[17] A methyl group on an aromatic ring or at another strategic position is a common site for such metabolic attack.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[5] This inherent strength makes the CF₃ group highly resistant to oxidative cleavage by CYP enzymes.[1] By replacing a metabolically vulnerable methyl group with a CF₃ group, that specific metabolic pathway can be effectively blocked.[1][18] This "metabolic shielding" can lead to:

  • Longer half-life (t₁/₂): The compound persists longer in the body.[1]

  • Lower intrinsic clearance (CLᵢₙₜ): The rate of metabolism by the liver is reduced.[1][19]

  • Improved bioavailability: A greater fraction of the administered dose reaches systemic circulation.

Comparative Metabolic Stability Data

The table below presents typical data from an in vitro microsomal stability assay, comparing a hypothetical non-fluorinated acetamide (Parent) with its trifluoromethylated analog (CF₃-Analog).

CompoundHalf-Life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Parent Acetamide1592.4
CF₃-Analog> 60< 11.5 (Below Limit of Quantification)

This data clearly demonstrates how blocking a key metabolic site with a CF₃ group can dramatically decrease the rate of metabolism.

G cluster_0 Non-Fluorinated Acetamide cluster_1 Trifluoromethylated Acetamide Parent Parent Compound (with -CH₃ group) CYP450_A CYP450 Enzymes Parent->CYP450_A Metabolic Attack Metabolite Oxidized Metabolite (-CH₂OH group) -> Rapid Clearance CYP450_A->Metabolite CF3_Analog CF₃ Analog (with -CF₃ group) CYP450_B CYP450 Enzymes CF3_Analog->CYP450_B Metabolic Resistance No_Metabolism No Significant Metabolism at this site -> Slow Clearance CYP450_B->No_Metabolism G cluster_workflow Comparative Bioactivity Workflow start Synthesize Compound Pair (Non-Fluorinated vs. CF₃-Analog) assay_prep Prepare Target Enzyme Assay (e.g., Kinase, Protease, etc.) start->assay_prep dose_response Perform Dose-Response Experiment for Both Compounds assay_prep->dose_response data_analysis Analyze Data: Calculate IC₅₀ or EC₅₀ Values dose_response->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Determine Impact of CF₃ Group on Potency and Selectivity sar->conclusion

Fig. 2: General workflow for comparing biological activity.

Conclusion

The trifluoromethyl group is far more than a simple methyl mimic. It is a strategic tool that can profoundly and predictably alter the properties of an acetamide-based drug candidate. By serving as a metabolic shield, it can dramatically increase a compound's stability and half-life. [1][18]By modulating lipophilicity and electronic properties, it can enhance binding affinity and biological potency. [5][16] The decision to incorporate a CF₃ group must be data-driven, weighing the potential benefits of increased stability and activity against the risks of overly high lipophilicity. The experimental protocols outlined in this guide for determining LogP and metabolic stability provide the foundational data required to make these critical decisions. By understanding the causality behind the effects of trifluoromethylation, researchers can more effectively design next-generation therapeutics with optimized safety and efficacy profiles.

References

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
  • Beszit, K., & Tizzard, G. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • Lin, G. W., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Bilecka, O., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed.
  • Li, R., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed.
  • Li, R., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ScienceDirect.
  • Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Royal Society of Chemistry.
  • Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Semantic Scholar.
  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. Google Patents.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray.
  • Yamagami, C., et al. (1995). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed.
  • ECETOC. (n.d.). Assessment of Reverse-Phase Chromatographic Methods for Determining the n-Octanol/Water Partition Coefficient. ECETOC.
  • Ojima, I., Jameison, F., Kato, K., & Pete, B. (n.d.). ACE inhibitory activity of trifluoromethyl-containing peptides. ResearchGate.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Ojima, I., et al. (1994). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed.
  • Le Studium. (n.d.). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium.
  • National Institutes of Health. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC.
  • Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate.
  • Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Zhang, R. Z., et al. (2025). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications.
  • ResearchGate. (n.d.). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R '] Using BrF3. ResearchGate.
  • Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate.
  • Al-Warhi, T., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.
  • Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical.
  • Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed.
  • Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed.
  • PubChem. (n.d.). N-[4-(trifluoromethyl)phenyl]acetamide. PubChem.
  • PubChem. (n.d.). N-[2-(trifluoromethyl)phenyl]acetamide. PubChem.
  • Wang, M., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed.
  • Wang, M., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. ACS Publications.
  • Tian, X., et al. (2025). Study on the Synthesis and Biological Activity of Trifluoroacetamide Promoted by Base without Transition-Metal Participation. ResearchGate.
  • Kim, H., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications.
  • Kim, H., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC.
  • Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone. Google Patents.
  • ResearchGate. (n.d.). Vibrational and computational analysis for molecular structure properties of N-(2-(trifluoromethyl)phenyl)acetamide: Density functional theory approach. ResearchGate.
  • National Institutes of Health. (n.d.). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. PMC.
  • National Institutes of Health. (2025). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. NIH.

Sources

A Comparative Guide to the Efficacy of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate synthons—molecular fragments designed for strategic assembly—is a critical determinant of synthetic efficiency and ultimate product performance. Among these, fluorinated intermediates have garnered significant attention for their ability to modulate pharmacokinetic and physicochemical properties. This guide provides an in-depth technical assessment of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, a versatile yet specialized synthon. We will objectively compare its synthetic utility against viable alternatives, supported by experimental data and mechanistic rationale, to empower researchers in making informed strategic decisions.

Core Attributes of the Target Synthon

This compound is a substituted acetamide featuring a phenyl ring activated by two potent electron-withdrawing groups: a cyano (-CN) group and a trifluoromethyl (-CF3) group. This electronic profile is the cornerstone of its reactivity and utility.

  • Chemical Structure: C₁₀H₇F₃N₂O

  • Molecular Weight: 228.17 g/mol [1]

  • Appearance: White to light yellow crystalline powder[2][3][4]

  • Key Applications: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-androgens like Bicalutamide, and agrochemicals.[2][5][6] Its unique structure also finds applications in materials science for developing advanced polymers.[2]

The primary value of this synthon lies in its precursor relationship to 4-amino-2-(trifluoromethyl)benzonitrile . The acetamide group serves as a protected form of the aniline. This protection strategy is crucial for controlling regioselectivity in subsequent reactions before revealing the highly reactive amino group when needed. The electron-withdrawing nature of the -CF3 and -CN groups significantly influences the reactivity of the aromatic ring, making it susceptible to specific transformations.[7]

Synthetic Efficacy: A Case Study in Bicalutamide Synthesis

To assess the efficacy of this compound, we will use its role in the synthesis of Bicalutamide, a widely used anti-cancer drug, as a central case study. The core transformation involves the formation of an amide bond between the aniline derivative (obtained after deprotection of the acetamide) and a custom acid chloride side chain.

Workflow A: The Direct Amidation Route

This route relies on the deprotection of this compound to yield 4-amino-2-(trifluoromethyl)benzonitrile, which then undergoes acylation.

Caption: Experimental workflow for direct acylation.

Protocol 2: Deprotection of this compound

Objective: To generate 4-amino-2-(trifluoromethyl)benzonitrile from its acetamide-protected form.

Step-by-Step Methodology:

  • Dissolution: Suspend this compound in a suitable solvent system, such as a mixture of water and an alcohol (e.g., ethanol).

  • Hydrolysis: Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH pellets) to the suspension.

  • Heating: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Neutralization & Extraction: Cool the reaction mixture and carefully neutralize it. If using acid, basify with a solution like sodium bicarbonate. If using a base, acidify.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Mechanistic Considerations: The Role of Electron-Withdrawing Groups

The efficacy of synthons like 4-amino-2-(trifluoromethyl)benzonitrile is deeply rooted in the electronic effects of its substituents. The -CF₃ and -CN groups are powerful electron-withdrawing groups that deactivate the aromatic ring towards electrophilic aromatic substitution but, crucially, activate it towards nucleophilic aromatic substitution (SₙAr) , particularly at positions ortho and para to themselves.

Caption: Generalized SₙAr pathway.

This activation is fundamental to many synthetic applications, such as the construction of diaryl thioethers, which are prevalent in many pharmaceutical compounds. [8][9]The ability of the -CF₃ and -CN groups to stabilize the negative charge in the intermediate Meisenheimer complex lowers the activation energy of the reaction, making the substitution feasible under relatively mild conditions.

Conclusion and Recommendations

The evaluation of this compound as a synthon reveals it to be a highly effective but specialized tool. Its primary function is that of a protected precursor to 4-amino-2-(trifluoromethyl)benzonitrile.

Recommendations for Researchers:

  • For Direct Amidation: If the synthetic route involves a direct and final acylation step, the use of 4-amino-2-(trifluoromethyl)benzonitrile is unequivocally the more efficient and economical choice. Its high purity and the streamlined, single-step conversion to the target amide offer significant advantages in process chemistry.

  • For Multi-step Syntheses with Incompatible Reagents: this compound should be considered when upstream synthetic steps involve conditions or reagents that would react undesirably with a free aniline group. In these scenarios, the acetamide serves its purpose as a robust protecting group, justifying the additional deprotection step.

Ultimately, the choice of synthon is not a matter of absolute superiority but of strategic alignment with the overall synthetic plan. By understanding the causality behind each synthon's reactivity and function, researchers can design more elegant, efficient, and robust synthetic routes.

References

  • Vertex AI Search. (2026). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • Chem-Impex. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • Google Patents. (2006). US20060041161A1 - Procedure for the synthesis of bicalutamide.
  • ChemicalBook. (n.d.). Bicalutamide synthesis.
  • Google Patents. (2006). EP1614677A2 - Improved procedure for the synthesis of bicalutamide.
  • PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • TCI Chemicals. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | 24522-30-3.
  • PubMed. (1995).
  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • ResearchGate. (n.d.). Synthesis of diaryl thioethers via cross‐coupling of thiophenols and aryl iodides.
  • ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile synthesis.
  • Google Patents. (2006). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Hangzhou Huarong Pharm Co., Ltd. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]-acetamide CAS NO.24522-30-3.

Sources

Safety Operating Guide

Proper Disposal of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the safe and responsible management of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, a compound whose chemical properties necessitate a rigorous and informed disposal process. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

Before any disposal actions are taken, a thorough understanding of the hazards associated with this compound is essential. This compound presents a multi-faceted risk profile that dictates its classification as hazardous waste.

Key Hazard Characteristics:

  • Cytotoxicity: As a compound often used in pharmaceutical research, it may exhibit cytotoxic properties, meaning it can be toxic to living cells.[1][2] Prudent practice dictates handling such compounds as potentially cytotoxic, requiring specific containment and disposal protocols to protect personnel and the environment.[3][4]

  • Halogenated Organic Compound: The presence of a trifluoromethyl group classifies it as a halogenated organic compound.[5] Halogenated organics are subject to stringent environmental regulations due to their potential for persistence and toxicity.

  • Acute Toxicity: Safety Data Sheets (SDS) for similar compounds indicate that this compound is harmful if swallowed.[6]

Regulatory Classification

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed by name as an F, K, P, or U-listed waste, it must be characterized to determine if it exhibits hazardous characteristics (D-codes).[7][8][9] Given its potential toxicity, it would likely be classified as a D-coded hazardous waste. It is the responsibility of the waste generator to make this determination.

Parameter Classification Justification
Waste Type Hazardous WastePotential cytotoxicity and acute toxicity.[1][6]
Chemical Class Halogenated OrganicPresence of a trifluoromethyl group.[5]
Likely EPA Code D-coded (Toxicity)Based on potential harmful effects.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The handling of this compound for disposal requires strict adherence to PPE protocols to prevent exposure.

Equipment Specification
Gloves Chemically resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or goggles.
Body Protection A lab coat.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of spills.

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A Solid Waste (Contaminated consumables) D Designated, sealed, and leak-proof containers A->D B Liquid Waste (Solutions) B->D C Unused Product C->D E Label container: 'Hazardous Waste' 'Cytotoxic' Full Chemical Name D->E F Store in a designated, well-ventilated area E->F G Arrange for collection by licensed waste management F->G H High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Handling and Disposal

  • Segregation at the Source:

    • Solid Waste: All disposables that have come into contact with this compound, such as gloves, pipette tips, and contaminated bench paper, must be collected in a designated hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Unused Product: Unused or expired this compound must be disposed of as hazardous waste. Do not attempt to dispose of it in the regular trash or down the drain.

  • Containerization:

    • Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.

    • Containers for cytotoxic waste are often color-coded (e.g., yellow with a purple lid or red) to distinguish them from other waste streams.[1][10]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic."[1][3]

    • The full chemical name, "this compound," and the approximate concentration (if in solution) must be listed.

  • Storage:

    • Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

    • Ensure that the storage area is secure and that incompatible wastes are segregated.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The standard and required method for the disposal of cytotoxic and halogenated organic waste is high-temperature incineration.[1][4]

Decontamination and Spill Management

Accidental spills should be handled promptly and safely.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, double gloves, and safety goggles. A respirator may be necessary for larger spills or if the substance is aerosolized.

  • Contain the Spill: For solid spills, carefully cover the area with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Clean the Area:

    • Carefully collect all contaminated materials (absorbent, paper towels, etc.) and place them in the designated hazardous waste container for this compound.

    • Decontaminate the spill area using a suitable cleaning agent. Studies have shown that distilled water and aqueous solutions of surfactants like sodium dodecyl sulfate can be effective in cleaning surfaces contaminated with cytotoxic drugs.[11]

    • Wipe the area from the outer edge of the spill towards the center.

    • All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific procedures.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, adhering to the prescribed disposal protocols, and being prepared for emergencies, you contribute to a safer research environment for yourself, your colleagues, and the wider community. This commitment to safety and environmental compliance is an integral part of scientific integrity.

References

  • Canadian Union of Public Employees. (n.d.). Cytotoxic Drugs.
  • GMed Health. (2025, January). Cytotoxic Waste Management: Safe Storage, Handling, and Disposal Practices.
  • Sharpsmart. (2022, October 20). How Should Cytotoxic Waste be Disposed of?
  • Medical Waste Pros. (2024, August 4). Cytotoxic Waste - FAQ.
  • University of British Columbia. (n.d.). Cytotoxic Substances – Waste Management. Safety & Risk Services.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • University of Florida Environmental Health & Safety. (n.d.). Laboratory Waste.
  • Brigham Young University. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM).
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • Sottolana, D., et al. (2015). Cleaning Efficiencies of Three Cleaning Agents on Four Different Surfaces after Contamination by Gemcitabine and 5-fluorouracile. Journal of Occupational and Environmental Hygiene, 12(6), 389-396.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (2009). 2009 National Biennial RCRA Hazardous Waste Report.

Sources

Navigating the Safe Handling of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling, use, and disposal of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, a compound of interest in contemporary research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond generic safety data to offer a procedural framework grounded in scientific principles and field-proven best practices. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory chemical safety.

Understanding the Hazard Profile

This compound is a solid organic compound presenting a specific set of hazards that necessitate careful handling. Its toxicological profile is primarily characterized by the presence of cyano (-CN) and trifluoromethyl (-CF3) functional groups on an aromatic amide backbone.

GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritationGHS07

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The cyano group can, under certain conditions (e.g., contact with strong acids), pose a risk of releasing highly toxic hydrogen cyanide gas. The trifluoromethyl group contributes to the compound's stability and potential for bioaccumulation, while the aromatic amide structure suggests it should be handled as a potentially cytotoxic agent.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The selection of each component is based on a thorough risk assessment of the compound's hazards.

Hand Protection: A Critical Barrier

Standard disposable nitrile gloves are often the default choice in a laboratory setting; however, the aromatic and halogenated nature of this compound warrants a more critical evaluation. Aromatic compounds can have a shorter breakthrough time with nitrile gloves.

  • Primary Recommendation: For incidental contact (e.g., weighing, preparing solutions), double-gloving with 8 mil nitrile gloves is recommended. The outer glove should be removed and disposed of immediately upon any suspected contamination.

  • For Extended Handling: For procedures involving prolonged contact or significant risk of splashing, consider using a more robust glove system, such as a nitrile inner glove with a neoprene or butyl rubber outer glove. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

Eye and Face Protection: Shielding from Irritants
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.

  • Enhanced Protection: When handling the solid powder or when there is a risk of splashing, a face shield worn over safety glasses is required.

Body Protection: Preventing Skin Contact
  • A buttoned, long-sleeved laboratory coat is required.

  • Ensure that legs and feet are fully covered by wearing long pants and closed-toe shoes.

Respiratory Protection: Mitigating Inhalation Risks

All handling of this compound powder that could generate dust must be conducted within a certified chemical fume hood. If, under exceptional circumstances, this is not feasible, respiratory protection is mandatory.

  • Recommended Respirator: A NIOSH-approved N95 or P100 particulate respirator is required if there is a potential for aerosolization outside of a fume hood. All personnel requiring the use of a respirator must be enrolled in a respiratory protection program, including fit testing and training.

Operational Plan: From Receipt to Use

A systematic workflow is essential to minimize exposure and ensure safety.

Designated Work Area

All work with this compound should be performed in a designated area within a laboratory. This area should be clearly marked with a warning sign indicating the presence of a hazardous substance.

Weighing the Compound: A Step-by-Step Protocol

Weighing solid, hazardous compounds is a critical step where the risk of generating airborne particles is high.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface within the fume hood with a disposable absorbent pad.

    • Place all necessary equipment (spatulas, weigh boats, pre-labeled receiving container) inside the fume hood.

  • Weighing Procedure:

    • Place a tared weigh boat on the analytical balance located inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Once the desired weight is obtained, carefully transfer the powder to the receiving container.

    • Close the receiving container securely.

  • Post-Weighing:

    • Clean the spatula with a solvent-moistened wipe (e.g., 70% ethanol), collecting the wipe as hazardous waste.

    • Dispose of the weigh boat and any other contaminated disposable materials in a designated hazardous waste container within the fume hood.

Solution Preparation
  • All solution preparations must be conducted in a chemical fume hood.

  • Add the solvent to the container with the pre-weighed solid slowly to avoid splashing.

  • Cap the container and mix by gentle swirling or using a magnetic stirrer.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup Protocol (Solid Powder)
  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE as outlined in Section 2, including double gloves, safety goggles, a face shield, and a lab coat. If there is a risk of airborne dust, an N95 or P100 respirator is required.

  • Contain the Spill: Gently cover the spill with absorbent pads or paper towels dampened with water to prevent the powder from becoming airborne.

  • Collect the Material: Carefully scoop the absorbed material and contaminated pads into a labeled hazardous waste bag. Avoid creating dust.

  • Decontaminate the Area:

    • Wipe the spill area with a detergent solution, working from the outside in.

    • Follow with a rinse using 70% ethanol.

    • Collect all cleaning materials in the hazardous waste bag.

  • Dispose of Waste: Seal the hazardous waste bag and place it in the designated hazardous waste container.

  • Report the Incident: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station. Hold the eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste generated from the handling of this compound is considered hazardous waste.

Waste Segregation
  • Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, absorbent pads, and any other contaminated solid materials must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses used for decontamination must be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste streams.

Disposal Procedure
  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Workflow Diagrams

Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood Work Area prep_ppe->prep_fume_hood weigh Weigh Compound in Fume Hood prep_fume_hood->weigh Proceed to handling prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution decontaminate Decontaminate Glassware & Surfaces prepare_solution->decontaminate After experiment segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Dispose of Hazardous Waste segregate_waste->dispose

Caption: Workflow for handling this compound.

Spill Response Workflow

G spill Spill Occurs alert Alert Others & Evacuate spill->alert don_ppe Don Emergency PPE alert->don_ppe contain Contain Spill (Dampen Powder) don_ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: Emergency response workflow for a solid spill.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. [Link]
  • NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.
  • OSHA Hazard Communication.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Glove Selection and Usage. University of California, Berkeley, Environmental Health & Safety. [Link]
  • Managing Hazardous Waste in the Labor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.